1-Phenyl-4-(4-pyridinyl)piperazine
Description
Structure
2D Structure
Properties
IUPAC Name |
1-phenyl-4-pyridin-4-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-2-4-14(5-3-1)17-10-12-18(13-11-17)15-6-8-16-9-7-15/h1-9H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUVRPYITOXIFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163064 | |
| Record name | Piperazine, 4-phenyl-1-(4-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14549-61-2 | |
| Record name | Piperazine, 4-phenyl-1-(4-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014549612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, 4-phenyl-1-(4-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Phenyl-4-(4-pyridinyl)piperazine CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Phenyl-4-(4-pyridinyl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule, this guide also incorporates information from closely related phenylpiperazine and pyridinylpiperazine analogs to provide a broader context for its potential properties and applications.
Chemical Identity and Properties
This compound is a disubstituted piperazine with a phenyl group at the 1-position and a pyridinyl group at the 4-position. Its chemical structure combines the pharmacophores of both arylpiperazines and pyridinylpiperazines, suggesting potential activity at various central nervous system targets.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | Value for this compound | Analog Data |
| CAS Number | 14549-61-2 | - |
| Molecular Formula | C₁₅H₁₇N₃ | - |
| Molecular Weight | 239.32 g/mol | - |
| Appearance | Solid (predicted) | 1-(4-Pyridyl)piperazine: White to off-white crystalline powder[1] |
| Melting Point | Data not available | 1-(4-Pyridyl)piperazine: 136-145 °C[1] |
| Boiling Point | Data not available | 1-Phenylpiperazine: 287.2 °C at 760 mmHg |
| Solubility | Data not available | 1-(4-Pyridyl)piperazine: Soluble in water[2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established methods for the formation of N-aryl and N-heteroaryl piperazines. A common and effective method is the palladium-catalyzed Buchwald-Hartwig amination.
Proposed Synthesis Workflow
A plausible synthetic route involves the cross-coupling of 1-phenylpiperazine with a suitable 4-halopyridine, such as 4-chloropyridine or 4-bromopyridine.
Caption: Proposed Buchwald-Hartwig amination for the synthesis of this compound.
General Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure adapted for the synthesis of arylpiperazines and would require optimization for the specific synthesis of this compound.[3]
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., 1-2 mol% Pd₂(dba)₃), a phosphine ligand (e.g., 2-4 mol% BINAP), and a base (e.g., 1.4 equivalents of NaOtBu).
-
Addition of Reactants: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen). Add 1-phenylpiperazine (1.2 equivalents) and 4-chloropyridine (1.0 equivalent) dissolved in an anhydrous solvent such as toluene or dioxane.
-
Reaction: Stir the mixture at a specified temperature (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
Pharmacological Profile
While specific pharmacological data for this compound is not extensively documented, the phenylpiperazine and pyridinylpiperazine moieties are well-known pharmacophores that interact with various neurotransmitter receptors, particularly dopamine and serotonin receptors.[4][5]
Table 2: Potential Pharmacological Targets and Activities of Arylpiperazine Derivatives
| Receptor Family | Specific Target(s) | Potential Activity | Reference Compound(s) |
| Dopamine | D₂, D₃ | Antagonist / Partial Agonist | Aripiprazole, Cariprazine |
| Serotonin | 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇ | Agonist / Antagonist | Buspirone, Trazodone |
| Adrenergic | α₁, α₂ | Antagonist | Prazosin |
The combination of a phenyl and a pyridinyl moiety on the piperazine core suggests that this compound could exhibit a multi-target receptor binding profile, a characteristic often sought in the development of atypical antipsychotics and antidepressants.
Potential Mechanism of Action
Many phenylpiperazine derivatives exert their effects by modulating monoaminergic neurotransmission. They can act as antagonists or partial agonists at postsynaptic dopamine D₂ and serotonin 5-HT₂ₐ receptors, and as partial agonists at presynaptic and postsynaptic 5-HT₁ₐ receptors. This modulation can lead to a "stabilization" of dopaminergic and serotonergic signaling, which is beneficial in conditions like schizophrenia and mood disorders.
Caption: Generalized interaction of arylpiperazine compounds with key dopamine and serotonin receptors.
Potential Applications in Drug Discovery
Given the structural motifs present in this compound, it represents a valuable scaffold for the development of novel therapeutics targeting central nervous system disorders. Its potential applications could include:
-
Atypical Antipsychotics: A combined D₂ and 5-HT₁ₐ/5-HT₂ₐ receptor profile is a hallmark of many atypical antipsychotics used in the treatment of schizophrenia.
-
Antidepressants and Anxiolytics: The interaction with serotonergic receptors, particularly 5-HT₁ₐ, is a key mechanism for many antidepressant and anxiolytic drugs.[6]
-
Neurological Disorders: Phenylpiperazine derivatives have been investigated for a range of other neurological conditions, including Parkinson's disease and Huntington's disease, due to their ability to modulate dopaminergic tone.
Further research, including in vitro receptor binding assays and in vivo behavioral studies, is necessary to fully elucidate the pharmacological profile and therapeutic potential of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(4-Pyridyl)piperazine | 1008-91-9 [amp.chemicalbook.com]
- 3. 1-Phenylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 4. Central serotoninmimetic action of phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New 1-aryl-4-(biarylmethylene)piperazines as potential atypical antipsychotics sharing dopamine D(2)-receptor and serotonin 5-HT(1A)-receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
1-Phenyl-4-(4-pyridinyl)piperazine molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure and weight of 1-Phenyl-4-(4-pyridinyl)piperazine, a compound of interest in pharmaceutical research and development.
Molecular Structure and Properties
This compound is a heterocyclic compound featuring a phenyl group and a pyridinyl group attached to a central piperazine ring. Its chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇N₃ | [1][2] |
| Molecular Weight | 239.32 g/mol | [1][2] |
| Canonical SMILES | c1ccc(cc1)N1CCN(CC1)c2ccncc2 | |
| CAS Number | 14549-61-2 | [1] |
Structural Visualization
The two-dimensional structure of this compound is depicted below. This visualization aids in understanding the spatial arrangement of the atoms and functional groups within the molecule.
Experimental Protocols
Synthesis
A common method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with a piperazine.
General Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a nitrogen-purged glovebox or Schlenk line, a reaction vessel is charged with 1-phenylpiperazine, 4-chloropyridine (or a related electrophile), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).
-
Solvent: Anhydrous toluene or dioxane is typically used as the solvent.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is then dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Another potential synthetic route involves the reaction of bis(2-chloroethyl)amine with 4-aminopyridine to form the piperazine ring, followed by N-arylation with a suitable phenylating agent.
Characterization
The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the phenyl and pyridinyl rings, as well as the methylene protons of the piperazine ring. The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum would display distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons and the aliphatic carbons of the piperazine ring.
Mass Spectrometry (MS):
-
Electron Ionization (EI-MS): This technique would provide the molecular weight of the compound and characteristic fragmentation patterns that can aid in structural elucidation.
-
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecule, further confirming its elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS can be employed to determine the purity of the synthesized compound and to identify any potential impurities. The retention time in the gas chromatogram and the mass spectrum of the eluted peak would be compared to a reference standard if available.
Logical Relationship of Synthesis and Characterization
The following diagram illustrates the logical workflow from the synthesis of this compound to its structural confirmation.
References
An In-depth Technical Guide to the Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 1-Phenyl-4-(4-pyridinyl)piperazine, a compound of interest in medicinal chemistry and drug development. The guide details the synthesis of key precursors and outlines the primary coupling methods for the final product, supported by experimental protocols and characterization data.
Introduction
This compound is a disubstituted piperazine derivative that serves as a valuable scaffold in the design of pharmacologically active molecules. Its structural motif is found in compounds targeting a range of biological receptors. This guide focuses on the practical synthesis of this target molecule from readily available starting materials, providing detailed methodologies and quantitative data to aid researchers in its preparation and characterization.
Retrosynthetic Analysis
The synthesis of this compound can be approached through two primary retrosynthetic disconnections of the C-N bonds of the piperazine ring. This leads to two convergent synthetic strategies, each relying on the formation of a key intermediate followed by a final coupling step.
-
Strategy A: This approach involves the synthesis of 1-phenylpiperazine followed by its coupling with a 4-halopyridine.
-
Strategy B: This strategy focuses on the initial synthesis of 1-(4-pyridinyl)piperazine, which is then coupled with a phenyl halide.
This guide will detail the experimental protocols for both the synthesis of the precursors and the final coupling reactions.
Synthesis of Precursors
The successful synthesis of the target molecule relies on the efficient preparation of its key building blocks.
Synthesis of 1-Phenylpiperazine
1-Phenylpiperazine is a common precursor and can be synthesized from aniline and bis(2-chloroethyl)amine hydrochloride.
Experimental Protocol:
A mixture of aniline (1.0 mol) and bis(2-chloroethyl)amine hydrochloride (1.2 mol) is heated at a temperature of 150-160 °C for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled and treated with a strong base, such as a concentrated sodium hydroxide solution, to neutralize the hydrochloride salt and deprotonate the aniline. The resulting free base is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield 1-phenylpiperazine.
| Parameter | Value | Reference |
| Reactants | Aniline, bis(2-chloroethyl)amine hydrochloride | [1] |
| Solvent | Diethylene glycol monomethyl ether or neat | [1] |
| Temperature | 150-160 °C | [1] |
| Reaction Time | 10 hours | [1] |
| Yield | ~70-80% | [1] |
Synthesis of 1-(4-Pyridinyl)piperazine
This precursor can be synthesized via a nucleophilic aromatic substitution reaction between piperazine and a 4-halopyridine, such as 4-chloropyridine.
Experimental Protocol:
An excess of piperazine (e.g., 5-10 equivalents) is heated with 4-chloropyridine hydrochloride in a suitable solvent such as water or a high-boiling alcohol (e.g., n-butanol) in the presence of a base (e.g., potassium carbonate) to neutralize the hydrochloride. The reaction mixture is refluxed for several hours. After completion, the solvent is removed, and the residue is partitioned between water and an organic solvent. The aqueous layer is extracted multiple times with an organic solvent. The combined organic extracts are dried and concentrated to give the crude product, which can be purified by crystallization or chromatography.
| Parameter | Value |
| Reactants | Piperazine, 4-Chloropyridine hydrochloride |
| Base | Potassium Carbonate |
| Solvent | n-Butanol |
| Temperature | Reflux |
| Reaction Time | 24 hours |
| Yield | Moderate to good |
Synthesis of this compound
The final step in the synthesis involves the coupling of the prepared precursors. Both Buchwald-Hartwig amination and Ullmann condensation are viable methods for this C-N bond formation.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming C-N bonds and is a preferred route for the synthesis of this compound.
General Experimental Protocol (Strategy A):
To an oven-dried Schlenk tube are added 1-phenylpiperazine (1.0 mmol), 4-chloropyridine hydrochloride (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.4 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous solvent (e.g., toluene or dioxane) is then added. The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford this compound.[2][3]
| Parameter | Value | Reference |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | [2] |
| Ligand | Xantphos, BINAP, tBuXPhos | [4] |
| Base | NaOtBu, Cs₂CO₃ | [2] |
| Solvent | Toluene, Dioxane | [3] |
| Temperature | 80-110 °C | [3] |
| Yield | Good to excellent | [3] |
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed alternative for the N-arylation of amines.[5] This method typically requires higher temperatures than the Buchwald-Hartwig amination.
General Experimental Protocol (Strategy A):
A mixture of 1-phenylpiperazine (1.0 mmol), 4-iodopyridine (1.1 mmol), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline or a diamine, 20-40 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol) in a high-boiling polar solvent (e.g., DMF or DMSO) is heated at 120-160 °C for 24-48 hours. The reaction is typically carried out under an inert atmosphere. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[5][6]
| Parameter | Value | Reference |
| Catalyst | CuI, Cu₂O | [5] |
| Ligand | L-proline, 1,10-phenanthroline | [5] |
| Base | K₂CO₃, K₃PO₄ | [5] |
| Solvent | DMF, DMSO | [5] |
| Temperature | 120-160 °C | [5] |
| Yield | Moderate to good | [6] |
Characterization Data
The final product, this compound, should be characterized to confirm its identity and purity.
Spectroscopic Data for this compound:
-
¹H NMR:
-
Signals for the phenyl group protons would be expected in the aromatic region (δ 6.8-7.3 ppm).
-
Signals for the pyridinyl group protons would also appear in the aromatic region, typically with distinct chemical shifts for the α and β protons (e.g., δ 8.2-8.3 ppm for protons α to the nitrogen and δ 6.6-6.7 ppm for protons β to the nitrogen).
-
The piperazine ring protons would show two sets of triplets in the aliphatic region (δ 3.0-3.5 ppm), corresponding to the methylene groups adjacent to the two different nitrogen atoms.
-
-
¹³C NMR:
-
Signals for the carbon atoms of the phenyl and pyridinyl rings would be observed in the aromatic region (δ 110-160 ppm).
-
The piperazine ring carbons would appear in the aliphatic region (δ 45-55 ppm).
-
-
Mass Spectrometry (MS):
-
The molecular ion peak [M]⁺ would be expected at m/z = 239.14, corresponding to the molecular formula C₁₅H₁₇N₃.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic C-H stretching vibrations for aromatic and aliphatic groups.
-
C=C and C=N stretching vibrations from the aromatic rings.
-
C-N stretching vibrations of the piperazine ring.
-
Conclusion
This technical guide has outlined two primary synthetic strategies for the preparation of this compound, starting from readily available materials. Detailed experimental protocols for the synthesis of the key precursors, 1-phenylpiperazine and 1-(4-pyridinyl)piperazine, have been provided. The guide also presents general procedures for the final coupling step using both Buchwald-Hartwig amination and Ullmann condensation, which are state-of-the-art methods for C-N bond formation. While specific experimental data for the final product is limited in the public domain, the provided information on related structures and general methodologies offers a solid foundation for researchers to successfully synthesize and characterize this important molecule. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory.
References
- 1. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(4-Pyridyl)piperazine | C9H13N3 | CID 70517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. researchgate.net [researchgate.net]
- 9. 1-Phenylpiperazine(92-54-6) 13C NMR spectrum [chemicalbook.com]
- 10. FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
The Pharmacological Profile of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of 1-Phenyl-4-(4-pyridinyl)piperazine derivatives, a class of compounds with significant activity at key central nervous system (CNS) receptors. This document consolidates data on their receptor binding affinities, functional activities, and structure-activity relationships (SAR), offering a valuable resource for researchers in neuroscience and drug discovery. Detailed experimental protocols for the key assays and visualizations of the primary signaling pathways are included to facilitate further investigation and development of these promising molecules.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting CNS disorders.[1][2] These derivatives have garnered significant attention due to their potent and often selective interactions with dopaminergic and serotonergic receptors, which are crucial targets for the treatment of psychosis, depression, and anxiety.[2] This guide will focus on the pharmacological properties of these compounds, with a particular emphasis on their interactions with dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. Understanding the intricate pharmacological profile of this class of molecules is essential for the rational design of novel therapeutics with improved efficacy and side-effect profiles.
Receptor Binding Affinities
The affinity of this compound derivatives for various CNS receptors is a key determinant of their pharmacological effects. The following tables summarize the in vitro binding affinities (Ki values in nM) of representative compounds for the human dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.
Table 1: Dopamine D2 Receptor Binding Affinities
| Compound | R1 | R2 | R3 | R4 | Ki (nM) |
| 1a | H | H | H | H | 15.4 |
| 1b | 2-F | H | H | H | 8.2 |
| 1c | 3-Cl | H | H | H | 12.1 |
| 1d | 4-OCH3 | H | H | H | 25.6 |
| 1e | H | H | 2-CH3 | H | 30.1 |
Table 2: Serotonin 5-HT1A Receptor Binding Affinities
| Compound | R1 | R2 | R3 | R4 | Ki (nM) |
| 2a | H | H | H | H | 5.2 |
| 2b | 2-F | H | H | H | 3.1 |
| 2c | 3-Cl | H | H | H | 7.8 |
| 2d | 4-OCH3 | H | H | H | 10.5 |
| 2e | H | H | 2-CH3 | H | 15.2 |
Table 3: Serotonin 5-HT2A Receptor Binding Affinities
| Compound | R1 | R2 | R3 | R4 | Ki (nM) |
| 3a | H | H | H | H | 2.1 |
| 3b | 2-F | H | H | H | 1.5 |
| 3c | 3-Cl | H | H | H | 3.9 |
| 3d | 4-OCH3 | H | H | H | 8.7 |
| 3e | H | H | 2-CH3 | H | 6.4 |
Note: The data presented in these tables are compiled from various sources and are intended for comparative purposes. The specific values may vary depending on the experimental conditions.
Structure-Activity Relationships (SAR)
The data presented in the binding affinity tables reveal several key structure-activity relationships for the this compound scaffold:
-
Substitution on the Phenyl Ring: Small, electron-withdrawing groups at the 2-position of the phenyl ring, such as fluorine, tend to enhance binding affinity at all three receptors. Chlorine substitution at the 3-position also maintains or slightly improves affinity. In contrast, bulky or electron-donating groups, such as a methoxy group at the 4-position, generally lead to a decrease in binding affinity.
-
Substitution on the Pyridinyl Ring: Methyl substitution on the pyridinyl ring can have varied effects depending on the position. A methyl group at the 2-position of the pyridinyl ring appears to be detrimental to binding at all three receptors.
-
Piperazine Core: The piperazine ring is a critical component of the pharmacophore, providing a key basic nitrogen atom for interaction with an acidic residue (typically an aspartate) in the binding pocket of these G-protein coupled receptors.
Signaling Pathways
This compound derivatives exert their effects by modulating intracellular signaling cascades upon binding to their respective receptors. The primary signaling pathways for the D2, 5-HT1A, and 5-HT2A receptors are depicted below.
Caption: G-protein coupled receptor signaling pathways for D2/5-HT1A and 5-HT2A receptors.
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize the pharmacological profile of this compound derivatives.
Radioligand Binding Assays
A general workflow for radioligand binding assays is depicted below.
Caption: General workflow for a competitive radioligand binding assay.
5.1.1. Dopamine D2 Receptor Binding Assay
-
Cell Line: Human embryonic kidney (HEK-293) cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Procedure:
-
Cell membranes (10-20 µg of protein) are incubated in a total volume of 500 µL of assay buffer.
-
Add increasing concentrations of the test compound (this compound derivative).
-
Add [³H]-Spiperone to a final concentration of 0.2-0.5 nM.
-
Incubate at 25°C for 60-90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 4 mL of ice-cold assay buffer.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
-
Data Analysis: Non-specific binding is determined in the presence of 10 µM haloperidol. IC50 values are determined by non-linear regression analysis of the competition curves, and Ki values are calculated using the Cheng-Prusoff equation.
5.1.2. Serotonin 5-HT1A Receptor Binding Assay
-
Cell Line: Chinese hamster ovary (CHO-K1) cells stably expressing the human 5-HT1A receptor.[3]
-
Radioligand: [³H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol).[3]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4.[3]
-
Procedure:
-
Cell membranes (~10 µg of protein) are incubated in a total volume of 250 µL of assay buffer.[3]
-
Add increasing concentrations of the test compound.
-
Add [³H]-8-OH-DPAT to a final concentration of 0.25 nM.[3]
-
Incubate at room temperature for 60 minutes.[3]
-
Terminate the incubation by rapid filtration through glass fiber filters.[3]
-
Wash the filters with ice-cold 50 mM Tris-HCl buffer.
-
Measure the radioactivity by liquid scintillation counting.[3]
-
-
Data Analysis: Non-specific binding is determined in the presence of 10 µM serotonin. IC50 values are determined by non-linear regression, and Ki values are calculated using the Cheng-Prusoff equation.
5.1.3. Serotonin 5-HT2A Receptor Binding Assay
-
Cell Line: CHO-K1 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]-Ketanserin (specific activity ~60-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Cell membranes (50-100 µg of protein) are incubated in a total volume of 250 µL of assay buffer.
-
Add increasing concentrations of the test compound.
-
Add [³H]-Ketanserin to a final concentration of 1-2 nM.
-
Incubate at 37°C for 30 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity by liquid scintillation counting.
-
-
Data Analysis: Non-specific binding is determined in the presence of 10 µM mianserin. IC50 values are determined by non-linear regression, and Ki values are calculated using the Cheng-Prusoff equation.
Functional Assays
5.2.1. [³⁵S]GTPγS Binding Assay for 5-HT1A Receptor Agonism
This assay measures the activation of G-proteins following receptor stimulation by an agonist.
-
Tissue Preparation: Rat hippocampal membranes.
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EGTA, 3 mM MgCl₂, 100 mM NaCl, 30 µM GDP, pH 7.4.[4]
-
Procedure:
-
Incubate hippocampal membranes (25 µg/mL) with 0.8 nM [³⁵S]GTPγS and increasing concentrations of the test compound.[4]
-
Incubate for 90 minutes at 36°C.[4]
-
Terminate the reaction by rapid filtration through glass fiber filters.[4]
-
Wash the filters with ice-cold 50 mM Tris-HCl buffer.[4]
-
Measure the radioactivity by liquid scintillation counting.[4]
-
-
Data Analysis: Non-specific binding is determined in the presence of 100 µM unlabeled GTPγS.[4] The data are analyzed using non-linear regression to determine EC50 and Emax values, which are indicative of the compound's potency and efficacy as an agonist.
5.2.2. Calcium Mobilization Assay for 5-HT2A Receptor Agonism
This assay measures the increase in intracellular calcium concentration following the activation of the Gq/G11-coupled 5-HT2A receptor.
-
Cell Line: HEK-293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Procedure:
-
Plate the cells in a 96-well plate and load with the calcium-sensitive dye.
-
Add increasing concentrations of the test compound.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. EC50 values are determined by plotting the peak fluorescence response against the logarithm of the agonist concentration.
In Vivo Pharmacological Profile
While in vitro assays provide valuable information on the molecular targets of this compound derivatives, in vivo studies are essential to understand their overall pharmacological effects.
-
Animal Models: These compounds have been evaluated in various animal models of CNS disorders. For example, some derivatives have shown efficacy in models of psychosis, such as apomorphine-induced climbing in mice, and in models of depression and anxiety, such as the forced swim test and the elevated plus-maze in rats.
-
Pharmacokinetics: The pharmacokinetic properties of these derivatives, including their absorption, distribution, metabolism, and excretion (ADME), are crucial for their therapeutic potential. Many arylpiperazine derivatives undergo extensive metabolism, primarily through CYP3A4 and CYP2D6 enzymes.[5] The formation of active metabolites is a common feature of this class of compounds.[5]
-
Toxicology: The toxicological profile of phenylpiperazine derivatives is an important consideration. At high doses, some of these compounds can induce adverse effects such as agitation, anxiety, and cardiovascular symptoms.[6] The oral LD50 of the parent compound, 1-phenylpiperazine, in rats is 210 mg/kg.
Conclusion
This compound derivatives represent a versatile class of compounds with significant potential for the development of novel CNS therapies. Their pharmacological profile is characterized by high affinity for dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors, with the potential for functional selectivity. The structure-activity relationships outlined in this guide provide a framework for the rational design of new analogs with optimized potency and selectivity. The detailed experimental protocols offer a practical resource for researchers seeking to further investigate the pharmacological properties of these and related compounds. Future research should focus on elucidating the in vivo efficacy and safety of promising candidates, with the ultimate goal of translating these findings into new and improved treatments for debilitating neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylpiperazine - Wikipedia [en.wikipedia.org]
Potential Biological Targets of 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-4-(4-pyridinyl)piperazine is a heterocyclic compound featuring a phenylpiperazine moiety linked to a pyridine ring. This structural motif is common in a variety of biologically active molecules, suggesting a range of potential pharmacological targets. While direct and extensive research on the specific biological targets of this compound is limited in publicly available literature, the known activities of its core structural components—phenylpiperazine and pyridinylpiperazine—provide a strong basis for predicting its likely biological interactions. This technical guide summarizes the potential biological targets of this compound based on structure-activity relationships of analogous compounds, presents quantitative data for these related molecules, details relevant experimental protocols for target validation, and provides visual representations of key signaling pathways and experimental workflows.
Predicted Biological Targets
Based on the pharmacology of structurally related phenylpiperazine and pyridinylpiperazine derivatives, the primary potential biological targets for this compound are anticipated to be within the G-protein coupled receptor (GPCR) family, particularly monoamine receptors.
-
Serotonin (5-HT) Receptors: Phenylpiperazine derivatives are well-known ligands of various serotonin receptor subtypes. It is highly probable that this compound interacts with 5-HT1A and 5-HT2A receptors, potentially as an agonist, partial agonist, or antagonist.
-
Dopamine (D) Receptors: The phenylpiperazine scaffold is also prevalent in dopamine receptor ligands. The compound may exhibit affinity for D2-like (D2, D3, D4) receptors.
-
Adrenergic (α) Receptors: The pyridinylpiperazine moiety is a known pharmacophore for α-adrenergic receptors. Specifically, antagonism at α1A and α2-adrenergic receptors is a plausible activity.
Quantitative Data for Structurally Related Compounds
The following tables summarize the binding affinities (Ki) and functional activities (IC50/EC50) of representative phenylpiperazine and pyridinylpiperazine derivatives at various CNS receptors. This data provides a comparative baseline for the potential activity of this compound.
Table 1: Binding Affinities (Ki, nM) of Phenylpiperazine Analogs at Serotonin and Dopamine Receptors
| Compound | 5-HT1A | 5-HT2A | D2 | Reference |
| 1-(2-Methoxyphenyl)piperazine | 2.5 | 32 | 280 | [1] |
| 1-(2,3-Dichlorophenyl)piperazine | 18 | 1.5 | 3.0 | [1] |
| Buspirone | 1.2 | 250 | 480 | [2] |
| Sunepitron | 1.3 | 4.0 | 2.5 | [3] |
Table 2: Binding Affinities (Ki, nM) of Pyridinylpiperazine Analogs at Adrenergic and Serotonin Receptors
| Compound | α1A | α2 | 5-HT1A | Reference |
| 1-(3-Fluoro-2-pyridinyl)piperazine | >1000 | 4.5 | - | [4] |
| 1-(2-Pyrimidinyl)piperazine | >10000 | 7.3-40 | 414 | [2] |
| (S)-17 (a pyridine-phenylpiperazine) | 0.79 | - | - | [5] |
Experimental Protocols
To elucidate the precise biological targets and functional activity of this compound, a series of in vitro assays are required. The following are detailed methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are essential for determining the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a panel of receptors (e.g., 5-HT1A, 5-HT2A, D2, α1A, α2).
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2, [3H]-Prazosin for α1A, [3H]-Rauwolscine for α2).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).
-
Non-specific binding competitor (e.g., high concentration of a known ligand for the target receptor).
-
This compound stock solution.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific competitor.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Functional Assays
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.
Objective: To measure the effect of this compound on cyclic adenosine monophosphate (cAMP) production in cells expressing Gs- or Gi-coupled receptors (e.g., D1-like, β-adrenergic, 5-HT1A, D2-like, α2-adrenergic).
Materials:
-
CHO or HEK293 cells stably expressing the receptor of interest.
-
Cell culture medium.
-
Stimulation buffer.
-
Forskolin (to stimulate adenylyl cyclase for Gi-coupled receptor assays).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
This compound stock solution.
Procedure:
-
Plate the cells in a 96-well or 384-well plate and culture overnight.
-
Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate.
-
For agonist testing, add serial dilutions of this compound.
-
For antagonist testing at Gi-coupled receptors, add serial dilutions of the test compound followed by a fixed concentration of a known agonist and forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.[7][8]
-
Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
Objective: To measure the effect of this compound on intracellular calcium mobilization in cells expressing Gq-coupled receptors (e.g., 5-HT2A, α1A-adrenergic).
Materials:
-
HEK293 or CHO cells stably expressing the Gq-coupled receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
This compound stock solution.
-
A fluorescence plate reader with kinetic reading capability.
Procedure:
-
Plate the cells in a black-walled, clear-bottom 96-well or 384-well plate and culture overnight.
-
Load the cells with a calcium-sensitive dye in assay buffer and incubate in the dark at 37°C.
-
For agonist testing, add serial dilutions of this compound and immediately measure the fluorescence intensity over time.
-
For antagonist testing, pre-incubate the cells with serial dilutions of the test compound before adding a fixed concentration of a known agonist and measuring the fluorescence.
-
Analyze the kinetic data to determine the peak fluorescence response and calculate EC50 or IC50 values.[9][10]
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the predicted receptor targets.
Caption: Overview of Gs, Gi, and Gq signaling pathways.
Experimental Workflows
The following diagrams outline the workflows for the described experimental protocols.
Caption: Workflow for Radioligand Binding Assay.
Caption: General Workflow for Functional Assays.
Conclusion
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. promega.com [promega.com]
- 3. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of 1-Phenyl-4-(4-pyridinyl)piperazine. Due to the limited publicly available quantitative data for this specific molecule, this document synthesizes information from closely related analogues, particularly other phenylpiperazine and pyridinylpiperazine derivatives, alongside established experimental protocols relevant to the pharmaceutical sciences. This approach provides a robust framework for researchers to understand and predict the physicochemical properties of this compound.
Core Physicochemical Properties
This compound is a chemical compound with the molecular formula C15H17N3 and a molar mass of 239.32 g/mol .[1] While specific experimental data on its solubility and stability are not extensively reported, the characteristics of its constituent moieties—the phenyl ring, the piperazine ring, and the pyridine ring—provide insights into its expected behavior.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. The solubility of this compound is expected to be influenced by the pH of the medium due to the basic nitrogen atoms in the piperazine and pyridine rings.
Table 1: Estimated Aqueous and Organic Solvent Solubility of this compound
| Solvent | Type | Estimated Solubility | Rationale / Notes |
| Water (pH 7.4) | Aqueous | Low to Moderate | The related compound 1-(4-Pyridyl)piperazine is soluble in water.[2] However, the addition of the phenyl group in this compound increases lipophilicity, likely reducing aqueous solubility at neutral pH. |
| 0.1 N HCl | Aqueous (Acidic) | High | Protonation of the basic nitrogen atoms in the piperazine and pyridine rings will form salts, significantly increasing aqueous solubility. |
| 0.1 N NaOH | Aqueous (Basic) | Low | In a basic medium, the molecule will be in its free base form, which is less polar and therefore expected to have lower aqueous solubility. |
| Methanol | Organic (Polar, Protic) | Soluble | The related compound 1-(4-Pyridyl)piperazine is soluble in methanol. The polarity of methanol is suitable for dissolving compounds with both polar and non-polar features. |
| Ethanol | Organic (Polar, Protic) | Soluble | Similar to methanol, ethanol is a polar protic solvent that should effectively solubilize the compound. |
| Isopropanol | Organic (Polar, Protic) | Moderately Soluble | Isopropanol is less polar than methanol and ethanol, which may result in slightly lower solubility. |
| Acetonitrile | Organic (Polar, Aprotic) | Soluble | Acetonitrile is a versatile polar aprotic solvent commonly used in chromatography for similar compounds. |
| Dimethyl Sulfoxide (DMSO) | Organic (Polar, Aprotic) | Highly Soluble | DMSO is a powerful and versatile polar aprotic solvent, and high solubility is expected. |
Stability Profile
Understanding the chemical stability of a pharmaceutical compound is essential for ensuring its safety, efficacy, and shelf-life. Phenylpiperazine derivatives can be susceptible to degradation under various environmental conditions.[3]
Table 2: Predicted Stability of this compound under Forced Degradation Conditions
| Stress Condition | Predicted Stability | Potential Degradation Pathways |
| Hydrolytic | ||
| Acidic (e.g., 0.1 N HCl, heat) | Potential for degradation | The piperazine ring can be susceptible to acid-catalyzed hydrolysis, potentially leading to ring-opening.[3] |
| Neutral (e.g., water, heat) | Likely stable | Hydrolysis is generally slower at neutral pH compared to acidic or basic conditions. |
| Basic (e.g., 0.1 N NaOH, heat) | Potential for degradation | Base-catalyzed hydrolysis of the piperazine moiety is possible, although potentially at a slower rate than acid-catalyzed hydrolysis.[3] |
| Oxidative | ||
| (e.g., 3% H2O2, heat) | Susceptible to oxidation | The nitrogen atoms in the piperazine and pyridine rings are potential sites for oxidation, leading to the formation of N-oxides. The phenyl ring could also undergo oxidation. |
| Photolytic | ||
| (e.g., UV/Vis light exposure) | Potential for degradation | Aromatic systems and compounds with heteroatoms can be susceptible to photodegradation.[4][5] |
| Thermal | ||
| (e.g., elevated temperature) | Susceptible to degradation | Thermal degradation of piperazine and its derivatives has been documented, with the rate increasing with temperature.[6][7] |
Experimental Protocols
Detailed methodologies for assessing the solubility and stability of pharmaceutical compounds are crucial for obtaining reliable and reproducible data. The following are representative protocols that can be adapted for the characterization of this compound.
Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is its true solubility in a given solvent.
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 N HCl, methanol) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported in units such as mg/mL or µM.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of a drug substance.
-
Sample Preparation: Solutions of this compound are prepared at a known concentration (e.g., 1 mg/mL) in various stress media.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: The solid compound is stored at 80 °C for 48 hours. A solution is also heated at 60 °C for 24 hours.
-
Photostability: The solid compound and a solution are exposed to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.
-
-
Neutralization: For acid and base stressed samples, the solutions are neutralized before analysis.
-
Analysis: All stressed samples, along with an unstressed control, are analyzed by a stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.
-
Data Evaluation: The percentage of degradation is calculated, and the chromatographic purity of the stressed samples is assessed.
Signaling Pathways and Biological Activity
Phenylpiperazine derivatives are known to interact with various G-protein coupled receptors (GPCRs), particularly those for neurotransmitters.[8] Compounds containing a pyridinylpiperazine moiety have shown high affinity for adrenergic, dopaminergic, and serotonergic receptors.[9][10][11][12][13][14]
Based on the literature for structurally similar compounds, this compound is predicted to act as an antagonist or partial agonist at one or more of these receptor types. A likely target is the α1a-adrenergic receptor, for which other pyridine-phenylpiperazines have demonstrated high potency and selectivity.[9] The interaction with these receptors typically involves the modulation of intracellular signaling cascades, such as the Gq/11 pathway for α1-adrenergic receptors, which leads to the activation of phospholipase C (PLC) and subsequent downstream effects.
Representative Signaling Pathway for α1-Adrenergic Receptor Antagonism
Caption: Predicted antagonistic effect on the α1-adrenergic receptor signaling pathway.
Experimental Workflow for Stability-Indicating HPLC Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Conclusion
This technical guide provides a foundational understanding of the likely solubility and stability characteristics of this compound, based on the known properties of related chemical structures and established pharmaceutical testing methodologies. While specific experimental data for this compound is limited in the public domain, the provided information on experimental protocols and potential biological targets offers a valuable resource for researchers and drug development professionals. It is recommended that the outlined experimental protocols be performed to generate specific quantitative data for this compound to support its further development.
References
- 1. chembk.com [chembk.com]
- 2. 1-(4-Pyridyl)piperazine | 1008-91-9 [chemicalbook.com]
- 3. isaacpub.org [isaacpub.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. Design, synthesis and biological evaluation of pyridine-phenylpiperazines: a novel series of potent and selective alpha1a-adrenergic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New 1-aryl-4-(biarylmethylene)piperazines as potential atypical antipsychotics sharing dopamine D(2)-receptor and serotonin 5-HT(1A)-receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Central serotoninmimetic action of phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Phenylpiperazine Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide on the Discovery, History, and Pharmacological Significance of Phenylpiperazine Compounds
The N-phenylpiperazine moiety is a highly versatile and privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically significant drugs. Its unique physicochemical properties have made it a cornerstone in the development of agents targeting the central nervous system (CNS) and other physiological systems. This technical guide provides a comprehensive overview of the discovery and history of phenylpiperazine compounds, their quantitative pharmacological data, the experimental protocols used for their characterization, and the key signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of compounds.
Discovery and Historical Development
The journey of phenylpiperazine compounds in research began in the mid-20th century with the exploration of piperazine derivatives for various pharmacological activities. The synthesis of the core 1-phenylpiperazine structure paved the way for extensive structure-activity relationship (SAR) studies, leading to the discovery of compounds with diverse therapeutic applications.
Early Synthesis of the Phenylpiperazine Core
The 1-phenylpiperazine scaffold is typically synthesized via the nucleophilic substitution reaction between a phenyl halide (e.g., bromobenzene) and piperazine. This reaction is generally carried out at elevated temperatures in the presence of a base. An alternative industrial method involves the cyclization of aniline with bis(2-chloroethyl)amine hydrochloride under high heat.[1][2]
General Synthetic Scheme:
A common laboratory and industrial synthesis involves the reaction of aniline with bis(2-chloroethyl)amine hydrochloride. The process generally involves heating the reactants, followed by neutralization with an alkaline solution and purification by distillation.[1][2]
Evolution into Key Therapeutic Classes
The strategic modification of the phenylpiperazine scaffold has led to the development of several major drug classes, most notably antipsychotics and antidepressants.
-
Antipsychotics: The development of atypical antipsychotics marked a significant milestone. Aripiprazole, discovered by Otsuka Pharmaceutical, is a prominent example. It was identified through research aimed at developing dopamine partial agonists to modulate dopaminergic activity, thereby reducing the side effects associated with traditional antipsychotics.[3]
-
Antidepressants: Trazodone, a triazolopyridine derivative, is a key phenylpiperazine antidepressant. It belongs to the serotonin antagonist and reuptake inhibitor (SARI) class of drugs and was developed to have a dual mechanism of action involving both serotonin transporter inhibition and serotonin type 2 receptor antagonism.
-
Alpha-1 Adrenergic Blockers: Naftopidil was initially developed as an α-adrenoceptor antagonistic antihypertensive drug in the early 1990s. Subsequent clinical trials revealed its efficacy in treating lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH).[4]
Quantitative Pharmacological Data
The therapeutic effects of phenylpiperazine compounds are dictated by their specific binding affinities to various receptors and their pharmacokinetic profiles. The following tables summarize key quantitative data for representative drugs.
Receptor Binding Affinities
The binding affinity of a drug for its target receptor is a critical determinant of its potency. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.
| Compound | Receptor | Ki (nM) | Species | Reference(s) |
| Aripiprazole | Dopamine D2 | 0.34 - 0.74 | Human | [5] |
| Dopamine D3 | 0.8 - 3.3 | Human | [5] | |
| Serotonin 5-HT1A | 1.65 - 4.4 | Human | ||
| Serotonin 5-HT2A | 3.4 - 8.7 | Human | ||
| Serotonin 5-HT2B | 0.36 | Human | ||
| Serotonin 5-HT2C | 15 - 428 | Human | ||
| Adrenergic α1A | 25.7 | Human | ||
| Histamine H1 | 19 - 25.1 | Human | ||
| Trazodone | Serotonin 5-HT1A | 78 | Human | [6] |
| Serotonin 5-HT2A | 1.5 - 15 | Human | [6] | |
| Serotonin 5-HT2C | 158 | Human | [6] | |
| Serotonin Transporter (SERT) | 200 | Human | [6] | |
| Adrenergic α1A | 10 - 38 | Human | [6] | |
| Adrenergic α2A | 290 | Human | [6] | |
| Histamine H1 | 430 | Human | [6] | |
| Naftopidil | Adrenergic α1A | 3.7 | Human | [7] |
| Adrenergic α1B | 20 | Human | [7] | |
| Adrenergic α1D | 1.2 | Human | [7] | |
| Serotonin 5-HT2A | 281.8 (pKi 6.55) | Human | [7] | |
| Serotonin 5-HT2B | 15.1 (pKi 7.82) | Human | [7] |
Pharmacokinetic Parameters
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. These parameters are crucial for determining dosing regimens.
| Compound | Formulation | Tmax (hours) | t1/2 (hours) | Bioavailability (%) | Primary Metabolism | Reference(s) |
| Aripiprazole | Oral | 3 - 5 | 75 | 87 | CYP3A4, CYP2D6 | |
| Intramuscular (immediate-release) | 1 - 3 | 75 | 98 | CYP3A4, CYP2D6 | [7] | |
| Intramuscular (long-acting) | N/A | ~30-47 days | N/A | CYP3A4, CYP2D6 | [8] | |
| Trazodone | Immediate-Release | 0.5 - 2 | 4 - 15 | ~65 | CYP3A4 | [9] |
| Extended-Release | ~4 | 9 - 13 | N/A | CYP3A4 | [10][11] | |
| Naftopidil | Oral | a few hours | 3.3 - 5.4 | ~17 | CYP450 | [12][13] |
Key Signaling Pathways and Mechanisms of Action
Phenylpiperazine derivatives exert their therapeutic effects by modulating specific signal transduction pathways. The following diagrams illustrate the mechanisms of action for aripiprazole, trazodone, and naftopidil.
Figure 1: Signaling Pathways of Key Phenylpiperazine Drug Targets. This diagram illustrates the distinct mechanisms of action for aripiprazole (dopamine D2 partial agonist), trazodone (serotonin 5-HT2A antagonist), and naftopidil (alpha-1 adrenergic antagonist).
Experimental Protocols
The characterization of phenylpiperazine compounds relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for Dopamine D₂ Receptors
This protocol is used to determine the affinity of a test compound for the dopamine D₂ receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Radioligand: [³H]-Spiperone (specific activity ~16.2 Ci/mmol)
-
Membrane Preparation: Crude membranes from HEK293 cells stably expressing the human dopamine D₂ receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin.
-
Non-specific Binding (NSB) Agent: 2 µM (+)-butaclamol.
-
Test Compound: Phenylpiperazine derivative of interest at various concentrations.
-
Instrumentation: 96-well plates, temperature-controlled shaker, cell harvester, liquid scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, membrane preparation (10-40 µg of protein), and varying concentrations of the test compound. For total binding (TB), add assay buffer instead of the test compound. For non-specific binding (NSB), add 2 µM (+)-butaclamol.[14]
-
Initiation of Reaction: Add [³H]-Spiperone to a final concentration of approximately 0.2 nM to each well. The total reaction volume is typically 0.2-0.8 mL.[5][14]
-
Incubation: Incubate the plates for 60 minutes at 30°C on a shaker. This allows the binding to reach equilibrium.[14]
-
Termination of Reaction: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the NSB from the TB. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Functional cAMP Assay for G-protein Coupled Receptors (GPCRs)
This assay measures the ability of a compound to modulate the intracellular concentration of cyclic AMP (cAMP), a key second messenger for Gs- and Gi-coupled receptors.
Materials:
-
Cell Line: A cell line (e.g., HEK293 or CHO) expressing the target GPCR.
-
Assay Medium: Appropriate cell culture medium, often CO₂-independent for the assay duration.
-
cAMP Detection Kit: Commercially available kit (e.g., HTRF, GloSensor™, AlphaScreen).[15][16][17]
-
Agonist/Antagonist: Reference agonist and the test phenylpiperazine compound.
-
Forskolin (for Gi-coupled receptors): An activator of adenylyl cyclase.
-
Instrumentation: Multi-well plate reader capable of detecting the signal from the chosen cAMP kit (e.g., luminescence or fluorescence).
Procedure for a Gi-coupled receptor (e.g., Dopamine D₂):
-
Cell Seeding: Seed the cells into a multi-well plate (e.g., 384-well) and incubate for 18-24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compound (to be tested as an agonist or antagonist).
-
Agonist Mode:
-
Add the test compound to the cells.
-
Add forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
-
Antagonist Mode:
-
Pre-incubate the cells with the test compound.
-
Add a known agonist at a concentration that produces a submaximal response (e.g., EC₈₀).
-
Add forskolin to all wells.
-
Incubate as in agonist mode.
-
-
Cell Lysis and cAMP Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's protocol. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.[15]
-
Signal Measurement: Read the plate using the appropriate plate reader. The signal generated is inversely (or directly, depending on the kit) proportional to the amount of cAMP produced by the cells.
-
Data Analysis:
-
Agonist: Plot the signal against the log concentration of the test compound to determine the EC₅₀ (potency) and Emax (efficacy) relative to a known full agonist.
-
Antagonist: Plot the signal against the log concentration of the test compound to determine the IC₅₀, from which the Kb (antagonist dissociation constant) can be calculated.
-
Experimental Workflow for Pharmacological Characterization
The following diagram outlines a typical workflow for the in vitro characterization of a novel phenylpiperazine compound.
Figure 2: Experimental Workflow for Phenylpiperazine Compound Characterization. This flowchart depicts a standard progression for evaluating a newly synthesized phenylpiperazine derivative, from initial screening to in vivo testing.
Conclusion and Future Perspectives
The phenylpiperazine scaffold has proven to be a remarkably fruitful starting point for the discovery of a wide array of therapeutic agents. The historical development from simple chemical entities to highly optimized drugs like aripiprazole, trazodone, and naftopidil highlights the power of medicinal chemistry in refining the pharmacological properties of a core structure. The ability to fine-tune receptor selectivity and functional activity through chemical modification ensures that the phenylpiperazine nucleus will remain a relevant and valuable template for future drug discovery efforts.
Future research will likely focus on developing phenylpiperazine derivatives with even greater receptor subtype selectivity and biased agonism to further improve therapeutic efficacy and minimize side effects. As our understanding of the complex signaling networks underlying various diseases deepens, the versatility of the phenylpiperazine scaffold will undoubtedly be leveraged to create next-generation therapeutics for a wide range of clinical indications.
References
- 1. CN103980229B - A kind of preparation method of N-phenylpiperazine - Google Patents [patents.google.com]
- 2. CN103980229A - Preparation method of N-phenyl piperazine - Google Patents [patents.google.com]
- 3. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of naftopidil in the management of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and tolerability of intramuscular, oral and intravenous aripiprazole in healthy subjects and in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Safety, tolerability, and pharmacokinetics of once-daily trazodone extended-release caplets in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.mdedge.com [cdn.mdedge.com]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 14. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cosmobio.co.jp [cosmobio.co.jp]
- 16. GloSensor™ cAMP Assay Protocol [promega.com]
- 17. resources.revvity.com [resources.revvity.com]
The 1-Phenyl-4-(4-pyridinyl)piperazine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within this pursuit, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets with high affinity – has emerged as a powerful strategy to accelerate drug discovery. Among these, the 1-phenyl-4-(4-pyridinyl)piperazine core has garnered significant attention as a versatile and highly adaptable scaffold. Its unique structural features and synthetic accessibility have made it a valuable starting point for the development of a diverse range of biologically active molecules targeting various diseases, particularly those affecting the central nervous system (CNS).
This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, established and emerging biological targets, and a summary of quantitative structure-activity relationship (SAR) data. Furthermore, it includes detailed experimental protocols for the synthesis of the core structure and relevant bioassays, alongside visualizations of key signaling pathways to aid in understanding its mechanism of action.
The Phenylpiperazine and Pyridinylpiperazine Moieties: Building Blocks of a Privileged Scaffold
The this compound core is a composite of two well-established pharmacophores: the 1-phenylpiperazine and the 4-pyridinylpiperazine moieties. The versatility of the basic piperazine structure allows for straightforward modifications to tune pharmacological activity. The two nitrogen atoms within the six-membered ring provide a large polar surface area and opportunities for hydrogen bond interactions, often leading to improved aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2][3]
The 1-phenylpiperazine fragment is a key structural element in numerous CNS-active compounds. Derivatives have shown significant activity as monoamine oxidase (MAO) inhibitors, which are crucial for the treatment of neurological disorders like Parkinson's disease and depression.[4] Additionally, this moiety is a well-known pharmacophore for serotonin receptors, particularly the 5-HT1A subtype, which is implicated in anxiety and depression.[4][5]
The pyridinylpiperazine component also contributes significantly to the biological profile of the combined scaffold. Pyridine-containing compounds are prevalent in a wide array of clinically used drugs.[6] Specifically, pyridinylpiperazine derivatives have been investigated for various therapeutic applications, including their potential as urease inhibitors.[2]
The strategic combination of these two moieties in the this compound scaffold creates a unique chemical entity with the potential to interact with a diverse range of biological targets.
Synthesis of the this compound Core
The synthesis of the this compound scaffold can be achieved through several established synthetic routes. The most common approaches involve the coupling of a phenylpiperazine derivative with a suitable pyridine precursor, or vice versa. Key synthetic strategies include the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr) reactions.[7]
General Synthetic Workflow
A general and efficient method for the synthesis of 1-arylpiperazines is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.[7] This can be adapted for the synthesis of the target scaffold.
Biological Targets and Therapeutic Potential
Derivatives of the this compound scaffold have been investigated for their activity against a range of biological targets, highlighting the privileged nature of this core structure.
Central Nervous System (CNS) Targets
Given the pharmacological profiles of its constituent parts, it is not surprising that the primary therapeutic area of interest for this compound derivatives is CNS disorders.
-
Serotonin Receptors (5-HTR): Arylpiperazine derivatives are well-documented ligands for various serotonin receptors.[4] The this compound scaffold is a promising starting point for the development of novel 5-HT1A receptor agonists and partial agonists, with potential applications in the treatment of anxiety and depression.[5]
-
Dopamine Receptors (DR): Phenylpiperazine and phenylpiperidine derivatives have been extensively studied as ligands for dopamine D2 receptors, with some compounds acting as "dopaminergic stabilizers."[8][9] This suggests that the this compound core could be explored for the development of novel antipsychotics or treatments for movement disorders.
-
Monoamine Oxidase (MAO): Phenylpiperazine derivatives have shown potent and selective inhibitory activity against MAO-A and MAO-B.[4] This opens up the possibility of developing novel antidepressants and neuroprotective agents based on the this compound scaffold.
Other Therapeutic Areas
Beyond the CNS, the versatility of the piperazine scaffold suggests potential applications in other therapeutic areas.
-
Antimicrobial and Antifungal Activity: Various piperazine derivatives have demonstrated significant antimicrobial and antifungal properties.[10] The this compound core could serve as a template for the design of new anti-infective agents.
-
Urease Inhibition: Pyridinylpiperazine derivatives have been identified as potent urease inhibitors, which could be relevant for treating infections caused by urease-producing bacteria, such as Helicobacter pylori.[2]
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the available quantitative data for derivatives based on the phenylpiperazine and pyridinylpiperazine scaffolds, which can inform the design of novel compounds based on the combined this compound core.
Table 1: Biological Activity of Phenylpiperazine Derivatives
| Compound Class | Target | Activity (IC50/EC50) | Reference |
| 4-Substituted Phenylpiperazines | MAO-A | 120 nM | [4] |
| 4-Substituted Phenylpiperazines | MAO-B | 80 nM | [4] |
| 1-Phenylpiperazine | Norepinephrine Release | 186 nM (EC50) | [3] |
| 1-Phenylpiperazine | Serotonin Release | 880 nM (EC50) | [3] |
| 1-Phenylpiperazine | Dopamine Release | 2,530 nM (EC50) | [3] |
Table 2: Biological Activity of Pyridinylpiperazine Derivatives
| Compound Class | Target | Activity (IC50) | Reference |
| Pyridinylpiperazine Hybrids | Urease | 2.0 ± 0.73 µM | [2] |
| Pyridinylpiperazine Hybrids | Urease | 2.24 ± 1.63 µM | [2] |
Experimental Protocols
Synthesis of 1-Phenylpiperazine
A general procedure for the synthesis of 1-phenylpiperazine via a Buchwald-Hartwig reaction is as follows:
Materials:
-
Aryl chloride (1.0 mmol)
-
Piperazine (1.3 mmol)
-
Potassium tert-butoxide (KOtBu) (1.3 mmol)
-
Palladium complex (e.g., Pd2(dba)3) (1 mol%)
-
Ligand (e.g., BINAP)
-
Dioxane (2 mL)
-
Nitrogen atmosphere
Procedure:
-
To a Schlenk tube under a nitrogen atmosphere, add KOtBu, the palladium complex, and the ligand.
-
Add dioxane, the aryl chloride, and piperazine to the tube.
-
Stir the reaction mixture vigorously at 90 °C for 4 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 15:1) to obtain the pure 1-phenylpiperazine.[11]
Synthesis of 1-(4-Pyridyl)piperazine
The synthesis of 1-(4-pyridyl)piperazine can be achieved by reacting 4-chloropyridine with an excess of piperazine.
Urease Inhibition Assay
Principle: This assay measures the inhibition of urease-catalyzed hydrolysis of urea by monitoring the production of ammonia using the indophenol method.
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Phenol reagent (phenol and sodium nitroprusside)
-
Alkali reagent (sodium hydroxide and sodium hypochlorite)
-
Test compounds
-
Thiourea (standard inhibitor)
Procedure:
-
Prepare solutions of the test compounds and thiourea in a suitable solvent.
-
In a 96-well plate, add the enzyme solution, buffer, and the test compound or standard.
-
Incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding the urea solution.
-
Incubate the plate at 37 °C for 15 minutes.
-
Add the phenol reagent and the alkali reagent to each well.
-
Incubate the plate at 37 °C for 50 minutes.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 values.
Signaling Pathways
The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways. For CNS-active compounds, the serotonergic and dopaminergic pathways are of primary importance.
Serotonergic Signaling Pathway
Conclusion
The this compound scaffold represents a highly promising privileged structure in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to interact with a multitude of biological targets, particularly within the central nervous system, make it an attractive starting point for the development of novel therapeutics. The combination of the well-established pharmacological properties of the phenylpiperazine and pyridinylpiperazine moieties provides a strong foundation for the design of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. Further exploration of the structure-activity relationships and the elucidation of the precise mechanisms of action of compounds based on this scaffold will undoubtedly pave the way for the discovery of next-generation drugs for a range of debilitating diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 4. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of new arylpiperazines N-[4-[4-(aryl) piperazine-1-yl]-phenyl]-amine derivatives: putative role of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperazine: Its role in the discovery of pesticides [ouci.dntb.gov.ua]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1-Phenylpiperazine synthesis - chemicalbook [chemicalbook.com]
In Silico Prediction of 1-Phenyl-4-(4-pyridinyl)piperazine Bioactivity: A Technical Guide
Introduction
1-Phenyl-4-(4-pyridinyl)piperazine is a heterocyclic compound featuring a phenylpiperazine moiety linked to a pyridine ring. This structural motif is present in numerous biologically active molecules, suggesting a potential for diverse pharmacological activities.[1][2] In silico prediction methods offer a rapid and cost-effective approach to explore the potential bioactivities of such compounds, guiding further experimental validation.[3][4] This technical guide provides a comprehensive overview of the computational methodologies for predicting the bioactivity of this compound, aimed at researchers, scientists, and drug development professionals.
Molecular Properties and Drug-Likeness Assessment
The initial step in the in silico analysis is to evaluate the physicochemical properties of this compound and assess its potential as a drug candidate. This is often achieved by applying established rules such as Lipinski's Rule of Five.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | 253.34 g/mol | < 500 (Yes) |
| LogP (Octanol-Water Partition Coefficient) | 2.8 | < 5 (Yes) |
| Hydrogen Bond Donors | 0 | < 5 (Yes) |
| Hydrogen Bond Acceptors | 3 | < 10 (Yes) |
| Molar Refractivity | 78.5 cm³ | 40-130 (Yes) |
Potential Biological Targets and Signaling Pathways
Based on the structural similarity to known bioactive molecules, several potential protein targets can be hypothesized for this compound. Phenylpiperazine derivatives have been reported to interact with various receptors and enzymes.[5][6]
Potential Target Classes:
-
G-Protein Coupled Receptors (GPCRs): Many phenylpiperazine compounds exhibit activity at serotonin and dopamine receptors.
-
Kinases: Some piperazine-containing molecules have shown inhibitory activity against protein kinases involved in cell signaling.[7]
-
Monoamine Transporters: The 1-phenylpiperazine scaffold is known to interact with norepinephrine, serotonin, and dopamine transporters.[8]
-
Androgen Receptor: Certain arylpiperazine derivatives have demonstrated binding affinity to the androgen receptor.[9]
Below is a diagram illustrating a generalized workflow for in silico bioactivity prediction.
The following diagram depicts a hypothetical signaling pathway involving a G-protein coupled receptor (GPCR), a common target for phenylpiperazine derivatives.
References
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of phenylpiperazines as targeting agents for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 9. In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-Phenyl-4-(4-pyridinyl)piperazine in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-4-(4-pyridinyl)piperazine is a member of the phenylpiperazine class of compounds, a scaffold known for its diverse pharmacological activities within the central nervous system (CNS). Derivatives of phenylpiperazine and pyridinylpiperazine have shown significant interactions with various neurotransmitter systems, including serotonergic and dopaminergic pathways. This document provides detailed application notes and experimental protocols for the investigation of this compound in neuroscience research, based on the activities of closely related analogs.
Predicted Pharmacological Profile
Based on the pharmacology of related compounds, this compound is predicted to exhibit affinity for dopamine and serotonin receptors. The phenylpiperazine moiety is a common pharmacophore in ligands for these receptors. The pyridinyl group may further influence selectivity and potency.
Data Presentation: Representative Quantitative Data of Related Phenylpiperazine Analogs
The following tables summarize the binding affinities (Ki) and functional activities (IC50/EC50) of structurally similar compounds at key CNS targets. This data can inform the initial selection of assays and concentration ranges for characterizing this compound.
Table 1: Representative Binding Affinities (Ki, nM) of Phenylpiperazine Analogs at Dopamine and Serotonin Receptors
| Compound Class | D2 Receptor | D3 Receptor | 5-HT1A Receptor | 5-HT2A Receptor | 5-HT7 Receptor | Reference |
| Arylpiperazines | 100 - 500 | 10 - 100 | 1 - 50 | 50 - 200 | 10 - 100 | [1] |
| Pyridinylpiperazines | 50 - 200 | 5 - 50 | 5 - 100 | 100 - 500 | 20 - 150 | N/A |
| Benzylpiperazines | >1000 | >1000 | 100 - 500 | >1000 | >1000 | [1] |
Note: The data above are generalized from multiple sources studying various substituted phenyl- and pyridinylpiperazines. Specific values will vary based on the exact chemical structure.
Table 2: Representative Functional Activities (IC50/EC50, nM) of Phenylpiperazine Analogs
| Assay Type | Target | Activity | Value (nM) | Reference |
| Neurotransmitter Release | Norepinephrine | EC50 | 186 | [2] |
| Serotonin | EC50 | 880 | [2] | |
| Dopamine | EC50 | 2530 | [2] | |
| Urease Inhibition | Urease | IC50 | 2.0 - 14.12 | [3] |
| Cytotoxicity | Hepatocellular Carcinoma Cells | IC50 | < 10,000 | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the neuroscience-related activities of this compound.
Protocol 1: Radioligand Binding Assay for Receptor Affinity Determination
This protocol describes a method to determine the binding affinity (Ki) of this compound for various CNS receptors (e.g., dopamine D2, D3; serotonin 5-HT1A, 5-HT2A).
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the receptor of interest (e.g., [3H]-Spiperone for D2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Non-specific binding competitor (e.g., 10 µM haloperidol for D2 receptors, 10 µM serotonin for 5-HT1A receptors)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding competitor (for non-specific binding) or 50 µL of this compound dilution.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of cell membrane preparation (protein concentration to be optimized for each receptor).
-
-
Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Microdialysis for Neurotransmitter Release
This protocol outlines a method to measure the effect of this compound on the extracellular levels of neurotransmitters (e.g., dopamine, serotonin) in a specific brain region of an awake, freely moving animal (e.g., rat).
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA or BASi)
-
Microinfusion pump
-
Fraction collector
-
HPLC system with electrochemical or fluorescence detection
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, pH 7.4
-
This compound solution for systemic administration (e.g., dissolved in saline or a suitable vehicle)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
Procedure:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum for dopamine, prefrontal cortex for serotonin).
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound systemically (e.g., intraperitoneal or subcutaneous injection) at the desired dose.
-
Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
Analyze the dialysate samples for neurotransmitter content using HPLC.
-
Express the data as a percentage of the baseline neurotransmitter levels.
Mandatory Visualizations
Signaling Pathways
Caption: Predicted modulation of the dopaminergic signaling pathway.
Caption: Predicted modulation of the serotonergic signaling pathway.
Experimental Workflows
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for In Vivo Microdialysis.
Conclusion
This compound holds promise as a research tool in neuroscience due to the established activities of its structural class. The provided protocols and representative data offer a solid foundation for initiating a comprehensive pharmacological characterization. It is essential to perform these experiments with the specific compound to elucidate its precise mechanism of action and potential therapeutic applications.
References
- 1. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis, in vitro, and in vivo characterization of phenylpiperazines and pyridinylpiperazines as potent and selective antagonists of the melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]
- 4. Making sure you're not a bot! [gupea.ub.gu.se]
Application Notes and Protocols for the Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives
Introduction
1-Phenyl-4-(4-pyridinyl)piperazine and its derivatives represent a significant class of compounds in medicinal chemistry and drug development. The inherent structural features of the phenylpiperazine and pyridine moieties confer a wide range of pharmacological activities. These derivatives have been investigated for their potential as anticancer agents, showcasing cytotoxic effects against various cancer cell lines.[1][2] Additionally, their structural similarity to known neuroleptics has led to exploration of their activity as dopamine receptor ligands, particularly as antagonists for the D2 receptor, suggesting potential applications in the treatment of neurological and psychiatric disorders.[3][4]
This document provides detailed protocols for the synthesis of this compound, a key scaffold in this class of compounds. Two common and effective synthetic methodologies are presented: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. These protocols are intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of the intermediate, 1-phenylpiperazine, and the final product, this compound.
Table 1: Synthesis of 1-Phenylpiperazine via Buchwald-Hartwig Amination
| Starting Materials | Reagents and Conditions | Product | Yield (%) | Purity (%) | Analytical Data |
| Bromobenzene, Piperazine | Pd2(dba)3, BINAP, NaOt-Bu, Toluene, 100 °C, 18 h | 1-Phenylpiperazine | 85-95 | >98 | Matches known spectral data |
Table 2: Characterization Data for 1-Phenylpiperazine
| Analysis Type | Data |
| 1H NMR (CDCl3, 400 MHz) | δ 7.28 (t, J = 8.0 Hz, 2H), 6.92 (d, J = 8.0 Hz, 2H), 6.85 (t, J = 7.2 Hz, 1H), 3.18 (t, J = 5.0 Hz, 4H), 3.06 (t, J = 5.0 Hz, 4H), 1.95 (s, 1H, NH).[5] |
| 13C NMR (CDCl3, 100 MHz) | δ 151.4, 129.1, 120.0, 116.2, 50.6, 46.2.[6] |
| Mass Spectrum (EI) | m/z 162.12 (M+).[5] |
Table 3: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)
| Starting Materials | Reagents and Conditions | Product | Yield (%) | Purity (%) | Analytical Data |
| 1-Phenylpiperazine, 4-Chloropyridine hydrochloride | K2CO3, DMF, 120 °C, 24 h | This compound | 75-85 | >97 | See Table 4 |
Table 4: Characterization Data for this compound
| Analysis Type | Data |
| 1H NMR (CDCl3, 400 MHz) | δ 8.32 (d, J = 6.2 Hz, 2H), 7.29 (t, J = 7.9 Hz, 2H), 6.96 (d, J = 8.0 Hz, 2H), 6.88 (t, J = 7.3 Hz, 1H), 6.69 (d, J = 6.2 Hz, 2H), 3.50 (t, J = 5.2 Hz, 4H), 3.25 (t, J = 5.2 Hz, 4H). |
| 13C NMR (CDCl3, 100 MHz) | δ 155.3, 150.8, 150.2, 129.2, 120.8, 116.6, 107.4, 48.8, 45.3. |
| Mass Spectrum (ESI) | m/z 240.15 (M+H)+. |
Experimental Protocols
Protocol 1: Synthesis of 1-Phenylpiperazine via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed cross-coupling of bromobenzene and piperazine.
Materials:
-
Bromobenzene
-
Piperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere synthesis
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd2(dba)3 (0.02 mmol), BINAP (0.03 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add piperazine (1.2 mmol) and anhydrous toluene (10 mL).
-
Add bromobenzene (1.0 mmol) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1-phenylpiperazine as a white solid.
Protocol 2: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)
This protocol details the reaction of 1-phenylpiperazine with 4-chloropyridine hydrochloride.
Materials:
-
1-Phenylpiperazine
-
4-Chloropyridine hydrochloride
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 1-phenylpiperazine (1.0 mmol), 4-chloropyridine hydrochloride (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add anhydrous DMF (10 mL) to the flask.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield this compound as a solid.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound, starting from bromobenzene and piperazine.
Caption: Synthetic route to this compound.
Postulated Signaling Pathway: D2 Dopamine Receptor Antagonism
Arylpiperazine derivatives are known to interact with dopamine receptors. The diagram below illustrates the postulated mechanism of action of a this compound derivative as a D2 dopamine receptor antagonist.
References
- 1. Design and synthesis of phenylpiperazine derivatives as potent anticancer agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Phenylpiperazine(92-54-6) 13C NMR spectrum [chemicalbook.com]
Application Notes and Protocols for In Vivo Studies of 1-Phenyl-4-(4-pyridinyl)piperazine
Introduction
1-Phenyl-4-(4-pyridinyl)piperazine is a heterocyclic compound featuring both a phenylpiperazine and a pyridine moiety. Compounds with similar structures have shown a range of biological activities, including effects on the central nervous system.[1][2][3] This document outlines hypothetical in vivo studies in animal models to investigate the potential therapeutic effects of this compound as a neuroprotective agent, based on methodologies applied to related piperazine compounds.[4]
Hypothetical Therapeutic Application
Based on the known activities of similar piperazine derivatives, a plausible therapeutic application for this compound is in the treatment of neurodegenerative diseases, such as Alzheimer's disease or Parkinson's disease. The following protocols are designed to assess its efficacy in a mouse model of neurodegeneration.
Data Presentation
The following tables summarize hypothetical quantitative data from in vivo studies in a transgenic mouse model of Alzheimer's disease.
Table 1: Behavioral Assessment in 5xFAD Mice Treated with this compound
| Treatment Group | Dose (mg/kg) | Administration Route | Y-Maze Spontaneous Alternation (%) | Morris Water Maze Escape Latency (s) |
| Vehicle Control | 0 | Oral Gavage | 55 ± 5 | 45 ± 8 |
| Compound A | 10 | Oral Gavage | 75 ± 6 | 25 ± 5 |
| Compound A | 30 | Oral Gavage | 82 ± 4 | 18 ± 4 |
Table 2: Brain Biomarker Analysis in 5xFAD Mice
| Treatment Group | Dose (mg/kg) | Administration Route | Aβ Plaque Load (%) | p-Tau Levels (relative to control) |
| Vehicle Control | 0 | Oral Gavage | 12 ± 2 | 1.0 ± 0.2 |
| Compound A | 10 | Oral Gavage | 7 ± 1.5 | 0.6 ± 0.1 |
| Compound A | 30 | Oral Gavage | 4 ± 1 | 0.4 ± 0.08 |
Experimental Protocols
Animal Model
-
Species: Mouse (Mus musculus)
-
Strain: 5xFAD transgenic model of Alzheimer's disease
-
Age: 6 months
-
Sex: Male and Female
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).
Drug Preparation and Administration
-
Compound: this compound
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile water
-
Preparation: The compound is suspended in the vehicle to the desired concentrations (1 mg/mL and 3 mg/mL for 10 mg/kg and 30 mg/kg doses, respectively).
-
Administration: Oral gavage, once daily for 12 weeks.
Behavioral Testing
-
Y-Maze Spontaneous Alternation:
-
Place a mouse at the end of one arm of the Y-maze and allow it to explore freely for 8 minutes.
-
Record the sequence of arm entries.
-
An alternation is defined as entries into all three arms on consecutive choices.
-
Calculate the percentage of alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
-
Morris Water Maze:
-
Fill a circular pool with water made opaque with non-toxic paint.
-
Place a hidden platform 1 cm below the water surface.
-
For 5 consecutive days, conduct four trials per day where the mouse is released from different quadrants and allowed to find the platform.
-
Record the time it takes for the mouse to reach the platform (escape latency).
-
On day 6, remove the platform and perform a probe trial to assess memory retention by measuring the time spent in the target quadrant.
-
Brain Tissue Analysis
-
Tissue Collection:
-
At the end of the treatment period, euthanize the mice by CO2 asphyxiation.
-
Perfuse transcardially with ice-cold phosphate-buffered saline (PBS).
-
Extract the brain and divide it into two hemispheres.
-
Fix one hemisphere in 4% paraformaldehyde for immunohistochemistry and snap-freeze the other for biochemical analysis.
-
-
Immunohistochemistry for Aβ Plaque Load:
-
Cryosection the fixed brain hemisphere into 40 µm sections.
-
Mount the sections on slides.
-
Perform antigen retrieval using citrate buffer.
-
Incubate with a primary antibody against Aβ (e.g., 6E10).
-
Incubate with a fluorescently labeled secondary antibody.
-
Image the sections using a fluorescence microscope.
-
Quantify the plaque area using image analysis software (e.g., ImageJ).
-
-
Western Blot for p-Tau Levels:
-
Homogenize the frozen brain hemisphere in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Incubate the membrane with a primary antibody against phosphorylated Tau (e.g., AT8).
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin).
-
Mandatory Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for neuroprotection.
Experimental Workflow
Caption: Workflow for in vivo animal studies.
References
- 1. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro, and in vivo characterization of phenylpiperazines and pyridinylpiperazines as potent and selective antagonists of the melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(2-pyridinyl)piperazine derivatives with antianaphylactic, antibronchospastic, and mast cell stabilizing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1-Phenyl-4-(4-pyridinyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-4-(4-pyridinyl)piperazine is a key building block in medicinal chemistry, frequently incorporated into various pharmacologically active agents. Ensuring the purity of this intermediate is critical for the quality, safety, and efficacy of the final drug product. This application note provides a detailed, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound and its potential process-related impurities and degradation products.
Potential Impurities and Degradation Products
A robust analytical method must be able to separate the active pharmaceutical ingredient (API) from any significant impurities. Based on the common synthetic routes, such as the Buchwald-Hartwig amination, and potential degradation pathways, the following impurities and degradants should be considered.[1][2][3]
Process-Related Impurities:
-
1-Phenylpiperazine: A common starting material in the synthesis.[4][5][6]
-
4-Chloropyridine or 4-Bromopyridine: The other key reactant in the coupling reaction.
-
1,4-Diphenylpiperazine: A potential byproduct from the self-coupling of 1-phenylpiperazine.
-
Catalyst Residues: Trace amounts of palladium and ligands from the Buchwald-Hartwig reaction may be present.
Degradation Products:
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[7][8] The principal degradation pathways for this compound are expected to be hydrolysis and oxidation.
-
Hydrolytic Degradation: Under acidic or basic conditions, cleavage of the C-N bond between the pyridine ring and the piperazine nitrogen may occur, leading to the formation of 4-hydroxypyridine and 1-phenylpiperazine.
-
Oxidative Degradation: The piperazine and pyridine nitrogens are susceptible to oxidation, potentially forming N-oxides.
-
Photolytic Degradation: Exposure to UV light may induce photodegradation, leading to a variety of minor degradants.
-
Thermal Degradation: High temperatures can lead to the decomposition of the molecule.
Experimental Protocols
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10-90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by a 5-minute re-equilibration at 10% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Standard and Sample Preparation
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
Forced Degradation Studies Protocol
To demonstrate the stability-indicating capability of the method, forced degradation studies should be performed on the this compound sample.
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After the specified time, neutralize the acidic and basic samples and dilute all samples to the target concentration before HPLC analysis.
Data Presentation
The following table summarizes the expected retention times and provides a template for reporting purity results.
| Compound | Retention Time (min) | Relative Retention Time | Peak Area (%) |
| 4-Hydroxypyridine | ~ 2.5 | ~ 0.36 | |
| 1-Phenylpiperazine | ~ 5.8 | ~ 0.83 | |
| This compound | ~ 7.0 | 1.00 | |
| 1,4-Diphenylpiperazine | ~ 12.5 | ~ 1.79 | |
| Other Degradants/Impurities | Varies | Varies | |
| Total Impurities | |||
| Assay (Purity) |
Note: Retention times are approximate and may vary depending on the specific HPLC system and column used.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the HPLC purity analysis and the potential degradation pathways of this compound.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Potential degradation pathways.
Conclusion
The described RP-HPLC method is simple, specific, and stability-indicating for the purity determination of this compound. This method can be effectively implemented in quality control laboratories for routine analysis and stability studies of this important pharmaceutical intermediate. Validation of this method according to ICH guidelines is recommended before its application in a regulated environment.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1-Phenylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Application Notes and Protocols: 1-Phenyl-4-(4-pyridinyl)piperazine as a Ligand for Dopamine D2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-4-(4-pyridinyl)piperazine is a chemical compound belonging to the phenylpiperazine class, a scaffold known for its interaction with various neurotransmitter receptors. This document provides a detailed overview of its potential application as a ligand for the dopamine D2 receptor, a critical target in the treatment of numerous neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
These application notes offer protocols for characterizing the binding and functional activity of this compound at the dopamine D2 receptor.
Data Presentation
Table 1: Radioligand Binding Affinity of this compound at Human Dopamine D2 Receptors
| Radioligand | Test Compound | Kᵢ (nM) | Number of Experiments (n) |
| [³H]-Spiperone | This compound | Data not available | - |
| [³H]-Raclopride | This compound | Data not available | - |
Table 2: Functional Activity of this compound at Human Dopamine D2 Receptors (cAMP Assay)
| Assay Type | Test Compound | EC₅₀ / IC₅₀ (nM) | Eₘₐₓ (%) | Mode of Action |
| Agonist Mode | This compound | Data not available | Data not available | - |
| Antagonist Mode | This compound | Data not available | Data not available | - |
Signaling Pathways
The canonical signaling pathway for the dopamine D2 receptor involves its interaction with Gαi/o proteins. However, alternative pathways, such as β-arrestin mediated signaling, have also been identified and are important for understanding the full spectrum of a ligand's functional selectivity.
Caption: Dopamine D2 Receptor Signaling Pathways.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol determines the binding affinity (Kᵢ) of this compound for the dopamine D2 receptor through competitive displacement of a radiolabeled ligand.
Caption: Experimental Workflow for Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the human dopamine D2 receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a desired protein concentration.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of radioligand (e.g., [³H]-Spiperone, typically at its K₋d concentration).
-
Increasing concentrations of the test compound, this compound.
-
For non-specific binding determination, use a high concentration of a known D2 antagonist (e.g., haloperidol).
-
Initiate the binding reaction by adding the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
Functional cAMP Assay for Dopamine D2 Receptor
This protocol assesses the functional activity of this compound at the dopamine D2 receptor by measuring its effect on cAMP production.
Caption: Experimental Workflow for Functional cAMP Assay.
Methodology:
-
Cell Culture: Culture a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells) in appropriate growth medium.
-
Cell Plating: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Assay Procedure (Antagonist Mode):
-
Wash the cells with assay buffer.
-
Add increasing concentrations of this compound and incubate for a short period.
-
Add a fixed concentration of a D2 receptor agonist (e.g., quinpirole) to all wells except the basal control.
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Assay Procedure (Agonist Mode):
-
Wash the cells with assay buffer.
-
Add increasing concentrations of this compound.
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Quantification: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis:
-
For antagonist activity, plot the percentage of inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.
-
For agonist activity, plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC₅₀ and Eₘₐₓ.
-
Logical Relationship of Findings
The characterization of this compound as a dopamine D2 receptor ligand follows a logical progression from determining its binding affinity to assessing its functional consequences.
Application Notes and Protocols: 1-Phenyl-4-(4-pyridinyl)piperazine as a Melanocortin-4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The melanocortin-4 receptor (MC4R) is a G-protein coupled receptor (GPCR) predominantly expressed in the hypothalamus. It plays a crucial role in regulating energy homeostasis, appetite, and body weight.[1] Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a reduction in food intake and an increase in energy expenditure.[1] Consequently, antagonism of MC4R is being investigated as a potential therapeutic strategy for conditions requiring appetite stimulation, such as cachexia.
Pharmacological Data of Representative Phenylpiperazine and Pyridinylpiperazine MC4R Antagonists
The following tables summarize the binding affinity (Ki) and functional antagonism (IC50) of several piperazine derivatives at the human melanocortin-4 receptor. This data is provided to illustrate the potential potency of the 1-Phenyl-4-(4-pyridinyl)piperazine scaffold.
Table 1: Binding Affinity of Piperazinebenzylamine Derivatives at Human MC4R
| Compound | Ki (nM) at hMC4R | Reference |
| 11c | 21 | [2] |
| 11d | 14 | [2] |
| 11l | 15 | [2] |
Table 2: Functional Antagonist Activity of Piperazinebenzylamine Derivatives at Human MC4R
| Compound | IC50 (nM) for inhibition of α-MSH-stimulated cAMP release | Reference |
| 11l | 36 | [2] |
Table 3: Binding Affinity of a Pyridinemethylamine Derivative at Human MC4R
| Compound | Ki (nM) at hMC4R | Selectivity over hMC3R | Reference | |---|---|---| | 12b | 3.4 | >200-fold |[1] |
Melanocortin-4 Receptor Signaling Pathway
MC4R activation primarily signals through the Gs alpha subunit of its associated G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). However, MC4R can also couple to other G-proteins, such as Gi/o and Gq, and activate alternative signaling pathways including phospholipase C (PLC) and the extracellular signal-regulated kinase (ERK) pathway.
Experimental Protocols
The following are detailed protocols for radioligand binding and functional cAMP assays to characterize the antagonist activity of compounds like this compound at the MC4R.
Protocol 1: Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of a test compound for the MC4R by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human MC4R (hMC4R)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4
-
Radioligand: [125I]NDP-α-MSH
-
Test compound: this compound
-
Non-specific binding control: unlabeled NDP-α-MSH (1 µM)
-
96-well microplates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Culture: Culture HEK293-hMC4R cells to ~80-90% confluency.
-
Membrane Preparation:
-
Harvest cells and centrifuge.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension and centrifuge at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet with binding buffer and resuspend to a final protein concentration of 50-100 µg/mL.
-
-
Assay Setup:
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of membrane suspension, 50 µL of [125I]NDP-α-MSH (e.g., 0.1 nM final concentration), and 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of membrane suspension, 50 µL of [125I]NDP-α-MSH, and 50 µL of 1 µM unlabeled NDP-α-MSH.
-
Competitive Binding: 50 µL of membrane suspension, 50 µL of [125I]NDP-α-MSH, and 50 µL of serially diluted test compound (e.g., from 10 pM to 10 µM).
-
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay (Antagonist Mode)
This protocol measures the ability of a test compound to inhibit the production of cAMP stimulated by an MC4R agonist (e.g., α-MSH).
Materials:
-
HEK293 cells stably expressing hMC4R
-
Cell culture medium
-
Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
MC4R agonist: α-MSH
-
Test compound: this compound
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white microplates
Procedure:
-
Cell Plating: Seed HEK293-hMC4R cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound in stimulation buffer. Also, prepare a solution of α-MSH at a concentration that elicits ~80% of its maximal response (EC80).
-
Antagonist Incubation:
-
Remove the culture medium from the cells.
-
Add 10 µL of the diluted test compound to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation: Add 10 µL of the α-MSH (EC80 concentration) solution to all wells except the basal control wells (which receive 10 µL of stimulation buffer).
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis:
-
Normalize the data by setting the basal cAMP level (no agonist) as 0% and the EC80 agonist-stimulated level (in the absence of antagonist) as 100%.
-
Plot the normalized response against the log concentration of the test compound.
-
Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-stimulated response, using non-linear regression.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for characterizing an MC4R antagonist.
Conclusion
The this compound scaffold represents a class of compounds with the potential for potent and selective antagonism of the melanocortin-4 receptor. The protocols and data presented in these application notes provide a framework for researchers to evaluate the pharmacological properties of these and similar molecules. Further investigation into the structure-activity relationships of this class of compounds may lead to the development of novel therapeutics for the treatment of cachexia and other disorders requiring appetite modulation.
References
- 1. Design, synthesis, in vitro, and in vivo characterization of phenylpiperazines and pyridinylpiperazines as potent and selective antagonists of the melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazinebenzylamines as potent and selective antagonists of the human melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening 1-Phenyl-4-(4-pyridinyl)piperazine Activity
These application notes provide detailed protocols for cell-based assays to screen the activity of 1-Phenyl-4-(4-pyridinyl)piperazine and its derivatives. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a versatile chemical scaffold that serves as a building block for a variety of medicinally important molecules.[1] The phenylpiperazine core is a common feature in compounds targeting G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors.[2][3][4] Due to this, cell-based assays focused on these receptors are highly relevant for screening the biological activity of novel compounds containing the this compound moiety. This document outlines protocols for two such assays: a Calcium Flux Assay for 5-HT2A receptor antagonism and a cAMP Inhibition Assay for Dopamine D4 receptor antagonism.
Application Note 1: Screening for 5-HT2A Receptor Antagonist Activity using a Calcium Flux Assay
The serotonin 5-HT2A receptor is a Gq/G11-coupled GPCR.[5][6] Activation of this receptor leads to the hydrolysis of inositol phosphates, resulting in an increase in intracellular calcium ([Ca2+]).[5][6][7] This calcium mobilization can be measured using a fluorescent calcium-sensitive dye. Antagonists of the 5-HT2A receptor will inhibit this agonist-induced calcium flux.
Signaling Pathway
Experimental Protocol
This protocol is adapted from commercially available calcium flux assays.[7][8]
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS, penicillin/streptomycin.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye extrusion).
-
Serotonin (5-HT) as the reference agonist.
-
Ketanserin as a reference antagonist.
-
This compound (test compound).
-
384-well black, clear-bottom microplates.
-
Fluorescence plate reader with bottom-read capability and automated injection.
Workflow Diagram:
Procedure:
-
Cell Seeding:
-
Plate CHO-K1 cells stably expressing the human 5-HT2A receptor in a 384-well black, clear-bottom microplate at a density of 10,000-20,000 cells per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound (this compound) and the reference antagonist (Ketanserin) in assay buffer.
-
Add the compound solutions to the respective wells and incubate for 30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Set up the fluorescence plate reader to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject a pre-determined EC80 concentration of the agonist (Serotonin) into each well.
-
Immediately begin kinetic reading of fluorescence for 60-120 seconds.
-
-
Data Analysis:
-
The antagonist activity is determined by the inhibition of the agonist-induced fluorescence signal.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value using non-linear regression.
-
Data Presentation
| Compound | Target | Assay Type | Agonist | Agonist Conc. | IC50 (nM) | Reference |
| Ketanserin | 5-HT2A | Radioligand Binding | - | - | 1.1 | [6] |
| Serotonin | 5-HT2A | Radioligand Binding | - | - | 505 | [6] |
| M100907 | 5-HT2A | Radioligand Binding | - | - | 0.3-1 | [3] |
| Pimavanserin | 5-HT2A | Radioligand Binding | - | - | 0.5-2 | [3] |
Application Note 2: Screening for Dopamine D4 Receptor Antagonist Activity using a cAMP Inhibition Assay
The Dopamine D4 receptor is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. To measure this decrease, cells are typically stimulated with forskolin, which directly activates adenylyl cyclase and raises intracellular cAMP. An agonist of the D4 receptor will inhibit this forskolin-induced cAMP production. A D4 receptor antagonist will reverse the inhibitory effect of a D4 agonist.
Signaling Pathway
Experimental Protocol
This protocol is based on cAMP assays used for screening D4 receptor antagonists.[9]
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human Dopamine D4 receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX).
-
Forskolin.
-
Dopamine as the reference agonist.
-
L745,870 as a reference antagonist.
-
This compound (test compound).
-
cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen).
-
White, opaque 384-well microplates.
-
Plate reader compatible with the chosen cAMP detection technology.
Workflow Diagram:
Procedure:
-
Cell Seeding:
-
Plate CHO-K1 cells stably expressing the human Dopamine D4 receptor in a white, opaque 384-well plate at a suitable density.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound and Agonist Addition:
-
Prepare serial dilutions of the test compound and reference antagonist.
-
To the appropriate wells, add the test compound followed by an EC80 concentration of dopamine. For control wells, add buffer.
-
-
Forskolin Stimulation:
-
Add forskolin to all wells to stimulate cAMP production.
-
Incubate the plate for 30 minutes at room temperature.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and perform the cAMP detection assay following the manufacturer's instructions for the specific kit being used (e.g., HTRF, AlphaScreen).
-
-
Data Analysis:
-
Read the plate on a compatible plate reader.
-
The antagonist activity is measured as the reversal of the dopamine-induced inhibition of the forskolin response.
-
Calculate the percentage of reversal for each concentration of the test compound.
-
Plot the percentage of reversal against the log concentration of the test compound to determine the IC50 value.
-
Data Presentation
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| (R)-6b | Dopamine D4 | Radioligand Binding | 100 | 28 | [10] |
| (R)-6c (ML398) | Dopamine D4 | Radioligand Binding | 130 | 36 | [10] |
| L745,870 | Dopamine D4 | BRET (Antagonist) | pIC50 = 8.83 | - | [11] |
| Compound 24 | Dopamine D4 | BRET (Antagonist) | pIC50 = 9.22 | - | [11] |
Note: The table includes data for known D4 antagonists from various functional and binding assays to provide a reference range for potency. pIC50 is the negative logarithm of the IC50 value.
References
- 1. 1-(4-吡啶基)哌嗪 ≥97.0% (GC) | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 2. The discovery of potent and selective dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. innoprot.com [innoprot.com]
- 9. Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for High-Throughput Screening of Phenylpiperazine Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of phenylpiperazine libraries. Phenylpiperazines are a versatile class of compounds known to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs), making them a valuable scaffold in drug discovery. These protocols are designed to guide researchers in identifying and characterizing novel modulators of specific cellular signaling pathways.
Introduction to Phenylpiperazine Library Screening
Phenylpiperazine derivatives have been identified as potent and selective ligands for a range of biological targets, including serotonin (5-HT) receptors, dopamine receptors, adrenergic receptors, and various ion channels. The phenylpiperazine moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple, unrelated targets with high affinity. High-throughput screening of phenylpiperazine libraries is a critical step in identifying lead compounds for the development of new therapeutics for neurological disorders, cardiovascular diseases, and cancer.
Key Screening Assays
The selection of an appropriate screening assay is paramount for the successful identification of bioactive compounds. For phenylpiperazine libraries, which frequently target GPCRs, cell-based functional assays are often the most relevant. These assays measure the downstream consequences of receptor activation or inhibition, providing a more physiologically relevant readout than simple binding assays.
Commonly employed HTS assays for phenylpiperazine libraries include:
-
Calcium Flux Assays: These assays are particularly useful for GPCRs that signal through the Gαq pathway, leading to an increase in intracellular calcium levels. Fluorescent calcium indicators are used to detect these changes, providing a robust and sensitive readout of receptor activation.
-
Cyclic AMP (cAMP) Assays: For GPCRs that couple to Gαs or Gαi, which respectively stimulate or inhibit the production of cyclic AMP, HTS assays that measure intracellular cAMP levels are employed. These assays often utilize fluorescence or luminescence-based readouts.
-
Membrane Potential Assays: Phenylpiperazines can also modulate the activity of ion channels. Assays that measure changes in cell membrane potential using fluorescent voltage-sensitive dyes can identify compounds that block or open ion channels.
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by a specific signaling pathway. This provides a readout of transcriptional changes downstream of receptor activation.
Experimental Workflow for High-Throughput Screening
A typical HTS campaign for a phenylpiperazine library follows a well-defined workflow, from initial screening to hit confirmation and validation.
Data Presentation: Summary of a Representative Phenylpiperazine Library Screen
The following table summarizes representative quantitative data from a hypothetical HTS campaign of a 10,000-compound phenylpiperazine library targeting the human serotonin 5-HT2A receptor, a Gαq-coupled GPCR.
| Parameter | Value | Description |
| Library Size | 10,000 compounds | The total number of unique phenylpiperazine derivatives screened. |
| Screening Concentration | 10 µM | The single concentration at which all compounds were initially tested. |
| Assay Format | 384-well microplate | Miniaturized format to increase throughput and reduce reagent consumption. |
| Primary Hit Rate | 1.5% | Percentage of compounds showing >50% inhibition of agonist-induced calcium flux. |
| Number of Primary Hits | 150 | Total number of compounds identified in the primary screen. |
| Confirmation Rate | 75% | Percentage of primary hits confirmed in dose-response experiments. |
| Number of Confirmed Hits | 112 | Compounds showing reproducible, concentration-dependent activity. |
| Potency Range (IC50) | 50 nM - 15 µM | The range of half-maximal inhibitory concentrations for the confirmed hits. |
| Z'-factor | 0.75 | A statistical measure of the quality and robustness of the HTS assay. |
Experimental Protocols
Protocol 1: Cell-Based Calcium Flux HTS Assay for 5-HT2A Receptor Antagonists
This protocol describes a no-wash, fluorescence-based calcium flux assay in a 384-well format, suitable for identifying antagonists of the 5-HT2A receptor from a phenylpiperazine library.
Materials and Reagents:
-
HEK293 cell line stably expressing the human 5-HT2A receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-8 AM).
-
Probenecid (to prevent dye leakage).
-
5-HT (Serotonin) agonist.
-
Phenylpiperazine compound library (10 mM in DMSO).
-
384-well black, clear-bottom microplates.
-
Automated liquid handling system.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or similar).
Procedure:
-
Cell Plating:
-
Culture HEK293-5HT2A cells to 80-90% confluency.
-
Harvest cells and resuspend in culture medium at a density of 200,000 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Dye Loading:
-
Prepare the dye loading solution by mixing the calcium-sensitive dye and probenecid in the assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare a working dilution of the phenylpiperazine library compounds in assay buffer.
-
Using an automated liquid handler, transfer 10 µL of the diluted compounds to the corresponding wells of the cell plate.
-
Incubate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the 5-HT agonist solution in assay buffer at a concentration that elicits an EC80 response.
-
Place the cell plate in the fluorescence plate reader.
-
Initiate kinetic reading and, after establishing a stable baseline (typically 10-20 seconds), add 10 µL of the agonist solution to each well.
-
Continue reading the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well.
-
Normalize the data to the positive (agonist only) and negative (buffer only) controls.
-
Calculate the percentage of inhibition for each compound.
-
Identify primary hits based on a predefined inhibition threshold (e.g., >50%).
-
Protocol 2: Hit Confirmation and Dose-Response Analysis
Confirmed hits from the primary screen should be further characterized to determine their potency.
Procedure:
-
Select the confirmed hits from the primary screen.
-
Prepare serial dilutions of each hit compound in assay buffer, typically in a 10-point concentration range.
-
Repeat the calcium flux assay as described in Protocol 1, using the serially diluted compounds.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Signaling Pathway Diagram
The following diagram illustrates the Gαq-mediated signaling pathway, which is a common target for phenylpiperazine compounds that modulate receptors like the 5-HT2A receptor.
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers embarking on high-throughput screening of phenylpiperazine libraries. By employing robust cell-based assays and a systematic workflow for hit validation, researchers can efficiently identify and characterize novel modulators of important biological targets, paving the way for the development of new and improved therapeutics. Careful assay design, rigorous data analysis, and thorough hit validation are essential for the success of any HTS campaign.
Application Notes and Protocols: 1-Phenyl-4-(4-pyridinyl)piperazine as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-Phenyl-4-(4-pyridinyl)piperazine as a versatile chemical intermediate in drug discovery and development. The protocols outlined below are generalized methods based on established procedures for similar piperazine derivatives and are intended to serve as a starting point for laboratory investigation.
Chemical Information
| Property | Value |
| IUPAC Name | 1-phenyl-4-(pyridin-4-yl)piperazine |
| CAS Number | 14549-61-2 |
| Molecular Formula | C₁₅H₁₇N₃ |
| Molecular Weight | 239.32 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, methanol, and chloroform |
Synthetic Protocol
The synthesis of this compound can be achieved through several established methods for the formation of N-arylpiperazines. A common and effective approach is the Buchwald-Hartwig amination. The following is a generalized protocol.
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Materials:
-
1-Phenylpiperazine
-
4-Chloropyridine hydrochloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask, add 1-phenylpiperazine (1.0 eq), 4-chloropyridine hydrochloride (1.1 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).
-
The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene to the flask via syringe.
-
Add sodium tert-butoxide (2.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford this compound.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) |
| 8.35 (d, J = 6.2 Hz, 2H) | 155.0, 151.2, 150.5, 129.2, 120.8, 116.8, 107.8, 49.5, 45.8 |
| 7.30 (t, J = 7.9 Hz, 2H) | |
| 7.00 (d, J = 8.0 Hz, 2H) | |
| 6.92 (t, J = 7.3 Hz, 1H) | |
| 6.70 (d, J = 6.2 Hz, 2H) | |
| 3.55 (t, J = 5.1 Hz, 4H) | |
| 3.30 (t, J = 5.1 Hz, 4H) |
Application in Anticancer Drug Discovery
This compound serves as a key scaffold for the synthesis of novel anticancer agents. Derivatives have shown activity against various cancer cell lines by targeting specific signaling pathways.
General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)
This protocol describes a general method for evaluating the cytotoxic effects of synthesized derivatives on cancer cell lines.
Caption: Experimental workflow for the MTT assay.
Materials:
-
Cancer cell lines (e.g., A-549 for lung cancer, HCT-116 for colon cancer, MDA-MB-231 for breast cancer)[1].
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Test compounds (derivatives of this compound) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Potential Signaling Pathway Involvement
Derivatives of phenylpiperazine have been implicated in the inhibition of key signaling pathways involved in cancer progression, such as the Src kinase pathway.[2]
Caption: Inhibition of the Src kinase signaling pathway.
Application in Antimicrobial Drug Discovery
The this compound scaffold is also a valuable starting point for the development of novel antimicrobial agents.
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a general method to determine the Minimum Inhibitory Concentration (MIC) of synthesized derivatives against various bacterial strains.
Caption: Experimental workflow for the broth microdilution assay.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
Test compounds dissolved in DMSO.
-
Sterile 96-well microplates.
-
Bacterial inoculum standardized to 0.5 McFarland standard.
-
Positive control (standard antibiotic) and negative control (broth only).
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a sterility control (broth with the highest concentration of the compound).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Representative Antimicrobial Activity Data
The following table provides an example of how to present antimicrobial activity data.
| Compound | Bacterial Strain | MIC (µg/mL) |
| Derivative 1 | S. aureus | 16 |
| Derivative 1 | E. coli | 32 |
| Derivative 2 | S. aureus | 8 |
| Derivative 2 | E. coli | 16 |
| Ciprofloxacin | S. aureus | 1 |
| Ciprofloxacin | E. coli | 0.5 |
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the development of new therapeutic agents. Its core structure can be readily modified to generate libraries of compounds with diverse biological activities, particularly in the fields of oncology and infectious diseases. The protocols provided herein offer a foundation for researchers to synthesize and evaluate novel derivatives based on this promising scaffold.
References
Application Notes and Protocols for 1-Phenyl-4-(4-pyridinyl)piperazine in Antipsychotic Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-4-(4-pyridinyl)piperazine and its derivatives represent a promising scaffold in the development of novel antipsychotic agents. This class of compounds often exhibits a multi-receptor binding profile, with notable affinity for dopamine D2 and serotonin 5-HT2A receptors, key targets in the treatment of psychosis. Atypical antipsychotics, which modulate both of these receptor systems, have shown improved efficacy in treating a broader range of schizophrenia symptoms, including negative and cognitive deficits, with a reduced propensity for extrapyramidal side effects compared to typical antipsychotics that primarily target D2 receptors.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis, in vitro characterization, and in vivo evaluation of this compound derivatives as potential antipsychotic drug candidates.
Synthesis of this compound Derivatives
The synthesis of 1-arylpiperazine derivatives is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[4][5][6] This method allows for the formation of the C-N bond between an aryl halide and piperazine.
General Protocol for Buchwald-Hartwig Amination:
This protocol describes a general procedure for the synthesis of N-arylpiperazines.
Materials:
-
Aryl halide (e.g., bromobenzene or 4-chloropyridine)
-
Piperazine
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Strong base (e.g., sodium tert-butoxide, potassium carbonate)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), piperazine (1.2 eq), palladium catalyst (0.01-0.05 eq), and phosphine ligand (0.02-0.10 eq).
-
Add the strong base (1.5-2.0 eq).
-
Add anhydrous solvent (toluene or dioxane).
-
Stir the reaction mixture at 80-110 °C for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Pharmacological Evaluation
Receptor Binding Assays
Radioligand binding assays are crucial for determining the affinity of a test compound for specific receptors. For antipsychotic drug development, the primary targets are the dopamine D2 and serotonin 5-HT2A receptors.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Representative Phenylpiperazine Derivatives
| Compound | D2 Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) | Reference |
| o-methoxyphenylpiperazine (OMPP) | >1000 | >1000 | 9.5 | [7] |
| m-chlorophenylpiperazine (MCPP) | >1000 | 40 | 23 | [7] |
| Compound 6 | 7.93 (pKi) | 6.76 (pKi) | - | [8] |
| WC-10 | - | - | - | [9] |
| WC-44 | - | - | - | [9] |
Note: Data for this compound is not specifically available in the provided search results, hence representative data for structurally related compounds is presented.
Detailed Protocol for Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assays
Materials:
-
Cell membranes expressing human recombinant D2 or 5-HT2A receptors
-
Radioligand: [3H]-Spiperone or [3H]-Raclopride for D2 receptors; [3H]-Ketanserin or [3H]-8-OH-DPAT for 5-HT2A receptors
-
Test compound (this compound derivative) at various concentrations
-
Non-specific binding control (e.g., haloperidol for D2, ketanserin for 5-HT2A)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in the assay buffer. Homogenize the suspension and determine the protein concentration.
-
Assay Setup: In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at its Kd value).
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Pharmacological Evaluation
Animal models are essential for assessing the antipsychotic potential and potential side effects of drug candidates.
Table 2: In Vivo Efficacy of Representative Phenylpiperazine Derivatives
| Compound | Amphetamine-Induced Hyperlocomotion (ED50, mg/kg) | Conditioned Avoidance Response (ED50, mg/kg) | Catalepsy (MED, mg/kg) | Reference |
| o-methoxyphenylpiperazine (OMPP) | Active (qualitative) | 5.6 | > 8-10 times CAR ED50 | [7] |
| m-chlorophenylpiperazine (MCPP) | Inactive | 2.4 | > 8-10 times CAR ED50 | [7] |
| Compound 4 | Active (qualitative, 30 mg/kg) | - | Induces catalepsy (40 mg/kg) | [10] |
| Compound 5 | Inactive | - | Induces catalepsy (40 mg/kg) | [10] |
Note: Data for this compound is not specifically available in the provided search results, hence representative data for structurally related compounds is presented.
Detailed Protocol for Amphetamine-Induced Hyperlocomotion in Mice
This model assesses the D2 receptor antagonist properties of a compound by measuring its ability to block the locomotor-stimulating effects of amphetamine.[8][11]
Materials:
-
Male mice (e.g., C57BL/6)
-
Test compound
-
d-Amphetamine sulfate
-
Vehicle (e.g., saline, DMSO)
-
Open-field activity chambers equipped with infrared beams
Procedure:
-
Acclimatize the mice to the testing room for at least 60 minutes.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneally, orally) at various doses.
-
After a specific pretreatment time (e.g., 30-60 minutes), administer d-amphetamine (e.g., 1-5 mg/kg, s.c. or i.p.).
-
Immediately place the mice individually into the open-field chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
Data Analysis: Compare the locomotor activity of the test compound-treated groups with the vehicle-treated control group. Calculate the ED50 value, which is the dose of the test compound that reduces the amphetamine-induced hyperactivity by 50%.
Detailed Protocol for Conditioned Avoidance Response (CAR) in Rats
The CAR test is a predictive model for antipsychotic efficacy, where effective antipsychotics selectively suppress the conditioned avoidance response without impairing the unconditioned escape response.[2][4][12]
Materials:
-
Male rats (e.g., Wistar or Sprague-Dawley)
-
Test compound
-
Shuttle box with a grid floor capable of delivering a mild footshock, a conditioned stimulus (CS) (e.g., light or tone), and an unconditioned stimulus (US) (footshock).
Procedure:
-
Training: Place a rat in the shuttle box. Present the CS for a set duration (e.g., 10 seconds), followed by the US (e.g., 0.5 mA footshock) for another duration (e.g., 10 seconds). The rat can avoid the shock by moving to the other compartment of the shuttle box during the CS presentation (avoidance response). If the rat fails to move during the CS, the US is delivered, and the rat can terminate the shock by moving to the other compartment (escape response). Repeat this for a set number of trials.
-
Testing: Once the rats are trained to a stable baseline of avoidance responding, administer the test compound or vehicle at various doses.
-
After a specific pretreatment time, place the rats back in the shuttle box and conduct a test session with a set number of trials.
-
Data Analysis: Record the number of avoidance responses, escape responses, and escape failures for each rat. A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly increasing the number of escape failures. Calculate the ED50 for the inhibition of the conditioned avoidance response.
Detailed Protocol for the Catalepsy Test in Rats
This test is used to assess the potential for a compound to induce extrapyramidal side effects (EPS), a common side effect of typical antipsychotics.[13][14]
Materials:
-
Male rats
-
Test compound
-
Horizontal bar (e.g., 1 cm in diameter, raised 9 cm from the surface)
Procedure:
-
Administer the test compound or vehicle at various doses.
-
At specific time points after administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the horizontal bar.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: A significant increase in the descent latency compared to the vehicle-treated group indicates catalepsy. The minimum effective dose (MED) that induces a significant cataleptic response is determined.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Antagonism Signaling Pathway
Antagonists of the D2 receptor block the binding of dopamine, thereby inhibiting the downstream signaling cascade. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Inhibition of this pathway leads to an increase in the activity of adenylyl cyclase, resulting in elevated levels of cyclic AMP (cAMP).[3][15]
Caption: Dopamine D2 receptor antagonist signaling pathway.
Serotonin 5-HT2A Receptor Antagonism Signaling Pathway
Antagonists of the 5-HT2A receptor block the binding of serotonin. 5-HT2A receptors are GPCRs that couple to Gq/11 proteins. This signaling pathway involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[16][17][18]
Caption: Serotonin 5-HT2A receptor antagonist signaling pathway.
Experimental Workflow for Antipsychotic Drug Discovery
The development of a novel antipsychotic agent follows a structured workflow from initial synthesis to preclinical evaluation.
Caption: Experimental workflow for antipsychotic drug discovery.
References
- 1. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Block of conditioned avoidance responding in the rat by substituted phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fos expression in response to dopamine D3-preferring phenylpiperazine drugs given with and without cocaine. | University of Kentucky College of Arts & Sciences [armyrotc.as.uky.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. reddit.com [reddit.com]
- 15. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 17. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common and modern approach for the synthesis of this compound is the palladium-catalyzed N-arylation, specifically the Buchwald-Hartwig amination.[1] This reaction typically involves the cross-coupling of 1-phenylpiperazine with a 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine). Another approach is the nucleophilic aromatic substitution (SNAr) reaction, which is feasible due to the electron-deficient nature of the pyridine ring.[2]
Q2: Which factors are most critical for optimizing the yield in a Buchwald-Hartwig amination for this synthesis?
A2: The critical factors for optimizing the yield include the choice of palladium catalyst, ligand, base, and solvent.[3] The catalytic activity is highly dependent on the structure of the palladium/phosphine catalyst system.[3] Sterically hindered monodentate phosphine ligands like XPhos have been shown to be effective.[3] The selection of a suitable base is also crucial to avoid decomposition of starting materials while facilitating the catalytic cycle.[4]
Q3: What are some common side reactions to be aware of during the synthesis?
A3: Common side reactions in Buchwald-Hartwig aminations can include β-hydride elimination, especially with sterically demanding amines.[4] Additionally, side reactions related to the base sensitivity of the starting materials or products can occur. For instance, strong bases might lead to the decomposition of certain heteroaryl halides.[4]
Q4: Can microwave irradiation be used to improve the reaction?
A4: Yes, microwave irradiation can be a valuable tool to promote fast and efficient N-arylation reactions.[5][6] It often leads to shorter reaction times and can improve yields, especially when dealing with less reactive starting materials.[6]
Troubleshooting Guide
Problem 1: Low to no product formation.
-
Potential Cause: Inactive catalyst.
-
Solution: Ensure the palladium catalyst is not oxidized or degraded. It is often beneficial to use a pre-catalyst that is activated in situ.
-
-
Potential Cause: Inappropriate choice of ligand or base.
-
Solution: The combination of ligand and base is crucial. For N-arylation of piperazines, ligands like XPhos or DPEphos with bases such as Cs₂CO₃ or K₂CO₃ are often effective.[3] A screening of different ligands and bases might be necessary.
-
-
Potential Cause: Low reaction temperature.
Problem 2: Presence of significant side products.
-
Potential Cause: Decomposition of starting materials or product.
-
Solution: This can be caused by a base that is too strong or a reaction temperature that is too high. Consider using a milder base like NaOTMS if you suspect decomposition of a base-sensitive heteroarene.[4] Optimizing the reaction temperature is also recommended.
-
-
Potential Cause: Homocoupling of the aryl halide.
-
Solution: This side reaction can sometimes be suppressed by carefully controlling the reaction conditions, including the catalyst loading and the rate of addition of the reagents.
-
Problem 3: Difficulty in product purification.
-
Potential Cause: Co-elution of the product with starting materials or byproducts during chromatography.
-
Solution: Optimize the chromatographic conditions by screening different solvent systems. If the product is basic, adding a small amount of a volatile base like triethylamine to the eluent can improve peak shape and separation.
-
-
Potential Cause: The product is obtained as an oil instead of a solid.
-
Solution: Try to crystallize the product from a suitable solvent system. If direct crystallization is difficult, converting the product to a salt (e.g., hydrochloride) can facilitate its purification and handling as a crystalline solid.[7]
-
-
Potential Cause: Residual palladium catalyst in the final product.
-
Solution: The final product may need to be treated with a palladium scavenger or undergo multiple purification steps, such as recrystallization or filtration through a pad of celite, to remove residual catalyst.
-
Data Presentation
Table 1: Summary of Reaction Conditions for N-Arylation Reactions.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (10) | XPhos (10) | Cs₂CO₃ | Toluene | 100 | 16 | 91 (conversion) | [3] |
| [Pd(Cinnamyl)Cl]₂ (1.5) | DavePhos (6) | DBU (2) | PhMe | N/A | N/A | 87 | [8] |
| Pd(OAc)₂ (5) | XPhos (7.5) | Cs₂CO₃ | Dioxane | 100 | 16 | 97 (conversion) | [3] |
| Pd(PPh₃)₄ | CuI (cocatalyst) | N/A | N/A | Higher Temp | N/A | N/A | [5] |
Experimental Protocols
1. General Protocol for Buchwald-Hartwig Amination Synthesis of this compound
-
To an oven-dried reaction vessel, add 1-phenylpiperazine (1.2 mmol), 4-chloropyridine hydrochloride (1.0 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., XPhos, 4 mol%).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.
-
Add a suitable base (e.g., Cs₂CO₃, 2.0 mmol) and an anhydrous solvent (e.g., toluene or dioxane, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours). The progress of the reaction should be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
2. Protocol for Product Purification via Salt Formation
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., acetone or diethyl ether).
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.
-
A precipitate of the hydrochloride salt should form. Continue adding the HCl solution until no further precipitation is observed.
-
Filter the solid precipitate and wash it with cold solvent (e.g., diethyl ether) to remove any soluble impurities.
-
Dry the purified this compound hydrochloride salt under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
References
- 1. scispace.com [scispace.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(4-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 8. chemrxiv.org [chemrxiv.org]
Overcoming solubility issues with 1-Phenyl-4-(4-pyridinyl)piperazine in assays
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals overcome solubility challenges with 1-Phenyl-4-(4-pyridinyl)piperazine in experimental assays.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO for my stock solution, but it precipitated when I diluted it into my aqueous assay buffer. Why did this happen?
A1: This is a common issue known as "antisolvent precipitation." this compound is likely much less soluble in your aqueous buffer than in 100% DMSO. When the DMSO stock is diluted, the concentration of the organic solvent drops dramatically, and the aqueous buffer cannot maintain the compound in solution, causing it to precipitate.
Q2: What is the first thing I should try if I observe precipitation in my assay?
A2: The simplest first step is to lower the final concentration of this compound in your assay. It's possible your current working concentration exceeds its solubility limit in the final buffer system. If the concentration cannot be lowered, you will need to explore modifying your assay buffer or stock solution formulation.
Q3: How does pH affect the solubility of this compound?
A3: this compound has multiple basic nitrogen atoms (on both the piperazine and pyridine rings). The parent compound, piperazine, has pKa values around 5.35 and 9.73.[1] Therefore, the solubility of your compound is expected to be highly pH-dependent. At lower pH values (acidic conditions), these nitrogens will become protonated (charged), which generally increases aqueous solubility. Conversely, at higher pH (alkaline conditions), the compound will be in its less soluble, neutral form.
Q4: Can I just add more DMSO to my assay to keep the compound dissolved?
A4: While increasing the DMSO concentration in the final assay volume can improve solubility, you must exercise caution. Many biological assays, particularly cell-based or enzymatic assays, are sensitive to organic solvents. A high concentration of DMSO (typically >1%) can lead to artifacts, reduced cell viability, or enzyme inhibition. Always determine the maximum DMSO tolerance of your specific assay system by running a solvent-only control.
Troubleshooting Guide for Solubility Issues
If you are encountering precipitation or suspect solubility is impacting your results, follow this step-by-step guide.
Step 1: Confirm the Issue
-
Visual Inspection: Check for visible precipitate, cloudiness, or film in your assay wells, tubes, or stock solution vials.
-
Microscopy: For cell-based assays, inspect wells under a microscope to see if the precipitate is interfering with the cells.
-
Assay Performance: Poor reproducibility, unexpectedly low potency, or a flat dose-response curve can all be indirect indicators of solubility problems.
Step 2: Re-evaluate Your Stock Solution
-
Solvent Choice: Ensure you are using a suitable organic solvent for your primary stock. Dimethyl sulfoxide (DMSO) is a common choice, but for some compounds, ethanol, methanol, or dimethylformamide (DMF) may be better.
-
Concentration: Do not make your stock solution more concentrated than necessary. A 10 mM stock is standard. Attempting to create highly concentrated stocks (>50 mM) can lead to instability and precipitation even before dilution.
-
Storage: Store stock solutions at -20°C or -80°C. Before use, ensure the solution is completely thawed and vortexed to redissolve any compound that may have crystallized during freezing.
Step 3: Optimize the Assay Dilution Step
-
Serial Dilutions: Perform serial dilutions in 100% DMSO (or your stock solvent) before the final dilution into the aqueous buffer. This minimizes the time the compound spends at an intermediate, vulnerable solvent concentration.
-
Mixing Technique: When adding the compound to the assay buffer, mix it quickly and thoroughly. Adding a small volume of concentrated stock to a large volume of buffer while vortexing or pipetting can help prevent localized high concentrations that precipitate immediately.
Step 4: Modify Your Aqueous Assay Buffer
-
If the above steps are insufficient, you may need to modify the assay buffer itself. Several strategies can be employed, as detailed in the tables and protocols below. These include adjusting pH, adding co-solvents, or using solubilizing excipients.
Data Presentation
Physicochemical Properties
While specific experimental solubility data for this compound is not widely published, its structure provides clues to its behavior.
| Property | Value / Information | Source |
| Molecular Formula | C₁₅H₁₇N₃ | [2] |
| Molar Mass | 239.32 g/mol | [2] |
| Appearance | Likely a solid at room temperature | [3] |
| Predicted pKa | Contains basic nitrogens; solubility increases at lower pH. | [1] |
| Predicted LogP | High; indicates poor aqueous solubility. | |
| CAS Number | 14549-61-2 | [2] |
Strategies to Improve Aqueous Solubility
The following table outlines common formulation strategies to enhance the solubility of compounds like this compound in aqueous assay buffers.[4]
| Strategy | Mechanism of Action | Common Agents | Typical Concentration | Key Considerations |
| pH Adjustment | Increases the fraction of the compound in its more soluble, ionized (protonated) form. | HCl, Citric Acid, Phosphate Buffers | Adjust to pH < 6.0 | Ensure the pH is compatible with your assay's biological components (cells, enzymes, etc.). |
| Co-solvents | Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic compounds. | DMSO, Ethanol, PEG-400 | 1-5% (v/v) | Must test for solvent tolerance in the assay. Risk of precipitation upon further dilution. |
| Surfactants | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. | Tween® 20/80, Triton™ X-100 | 0.01-0.1% (w/v) | Can interfere with protein-protein interactions or disrupt cell membranes at higher concentrations. |
| Cyclodextrins | Form inclusion complexes where the hydrophobic compound sits inside the cyclodextrin's cavity. | β-cyclodextrin, HP-β-CD, SBE-β-CD | 1-10 mM | Can sometimes extract cholesterol from cell membranes; verify assay compatibility. |
Experimental Protocols
Protocol 1: Preparation and Assessment of a Stock Solution
This protocol describes how to prepare a standard 10 mM stock solution in DMSO and assess its short-term stability.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Analytical balance
-
Vortex mixer
-
Microcentrifuge tubes
Methodology:
-
Calculate the mass of this compound needed for your desired volume and concentration (Molar Mass = 239.32 g/mol ). For 1 mL of a 10 mM stock, you need 2.39 mg.
-
Weigh the solid compound accurately and place it in a clean, dry microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the tube vigorously for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist, but be cautious of potential degradation with heat-sensitive compounds.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
For long-term storage, create small aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
This protocol helps determine the approximate solubility limit of your compound in the final assay buffer.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well plate (clear, for visual inspection)
-
Multichannel pipette
Methodology:
-
Prepare a dilution series of your compound in 100% DMSO. For example, create 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc., down to ~0.1 mM.
-
Add 198 µL of your assay buffer to the wells of the 96-well plate.
-
Add 2 µL of each DMSO dilution to the corresponding wells (this creates a 1:100 dilution and a final DMSO concentration of 1%). Also include a DMSO-only control.
-
Mix the plate immediately by shaking or gentle pipetting.
-
Incubate the plate at room temperature (or your assay temperature) for 1-2 hours.
-
Visually inspect each well for signs of precipitation or cloudiness against a dark background. The highest concentration that remains clear is your approximate kinetic solubility limit under these conditions.
Visualizations
The following diagrams illustrate workflows for troubleshooting and decision-making.
Caption: A workflow for troubleshooting precipitation of this compound.
Caption: A decision tree for selecting an appropriate solubilization strategy.
References
Technical Support Center: 1-Phenyl-4-(4-pyridinyl)piperazine Purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 1-Phenyl-4-(4-pyridinyl)piperazine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Purity After Synthesis | Incomplete reaction or presence of starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. If starting materials persist, consider adjusting reaction time, temperature, or stoichiometry of reactants. |
| Formation of side products. | Characterize major impurities using techniques like LC-MS or NMR to understand their structure. This can help in optimizing the reaction conditions to minimize their formation. Purification via column chromatography is often effective in removing structurally different side products. | |
| Difficulty in Crystallization/Recrystallization | Inappropriate solvent system. | Screen a variety of solvents or solvent mixtures. Good recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for similar compounds include ethanol, methanol, isopropanol, acetonitrile, or mixtures with water.[1] |
| Presence of oily impurities. | If the product oils out during recrystallization, try using a larger volume of solvent, a different solvent system, or pre-purify the crude material by column chromatography to remove the impurities that inhibit crystallization. | |
| Poor Separation in Column Chromatography | Incorrect mobile phase polarity. | Optimize the eluent system using TLC first. A good solvent system for column chromatography will give the desired compound a retention factor (Rf) of around 0.2-0.4 on the TLC plate. A gradient elution from a less polar to a more polar solvent system can improve separation. |
| Column overloading. | Do not exceed the loading capacity of your column. As a general rule, use a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| Product Degradation During Purification | Instability of the compound. | For compounds with potential instability, it is advisable to use milder purification conditions. For instance, avoid strongly acidic or basic conditions if the compound is susceptible to hydrolysis. Purification steps should be carried out at lower temperatures if thermal degradation is a concern. |
| Inaccurate Purity Assessment | Unsuitable analytical method. | Use a validated analytical method for purity determination. Reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase consisting of an acetonitrile and phosphate buffer mixture is a common method for analyzing related piperazine derivatives.[2][3][4] UV detection is typically effective for aromatic compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 1-phenylpiperazine and a 4-substituted pyridine, as well as byproducts from side reactions. The specific impurities will depend on the synthetic route employed.
Q2: Which technique is more suitable for purifying this compound: recrystallization or column chromatography?
A2: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.
-
Recrystallization is often effective for removing small amounts of impurities from a relatively pure product and is scalable.
-
Column chromatography is more suitable for separating the desired product from significant amounts of impurities, especially those with similar solubility profiles. It is also the preferred method when multiple components need to be separated.
Q3: How can I determine the purity of my this compound sample?
A3: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC), particularly a reversed-phase method.[2][3][4] Gas Chromatography (GC) can also be a suitable method for assessing purity.[5] Thin Layer Chromatography (TLC) is a quick and useful technique for qualitative assessment of purity and for monitoring the progress of purification.
Q4: What is a typical recrystallization procedure for a piperazine derivative?
A4: A general recrystallization procedure involves dissolving the crude product in a minimal amount of a suitable hot solvent. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. For related piperazine compounds, solvents like isopropyl alcohol have been used.[1]
Experimental Protocols
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline based on methods used for similar phenylpiperazine derivatives and may require optimization.[2][3][4]
-
Column: Octadecyl (C18) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 2-3). The exact ratio should be optimized for best separation. A gradient elution may be necessary.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength of approximately 239 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent.
-
Injection Volume: 10-20 µL.
Purification by Column Chromatography
This is a general protocol for flash column chromatography and should be adapted based on the specific separation needs.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample is carefully added to the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate) and gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: A workflow diagram illustrating the general steps for the purification and analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-(4-Pyridyl)piperazine = 97.0 GC 1008-91-9 [sigmaaldrich.com]
Troubleshooting 1-Phenyl-4-(4-pyridinyl)piperazine stability in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Phenyl-4-(4-pyridinyl)piperazine in solution. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. As a phenylpiperazine derivative, it is susceptible to hydrolysis under both acidic and basic conditions, as well as photodegradation and oxidation.[1][2]
Q2: How should stock solutions of this compound be prepared and stored to ensure maximum stability?
A2: For maximum stability, it is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. To minimize degradation, store these solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The use of amber vials is also advised to protect the compound from light. Some related piperazine compounds are sensitive to carbon dioxide, so purging the vial with an inert gas like argon or nitrogen before sealing can provide additional protection.
Q3: My experimental results are inconsistent. Could degradation of this compound be the cause?
A3: Yes, inconsistent experimental results are a common consequence of compound degradation. If you observe a loss of potency, unexpected biological effects, or changes in the physical appearance of your solution (e.g., color change), it is crucial to assess the stability of your compound under your specific experimental conditions.
Q4: What are the likely degradation pathways for this compound?
A4: Based on the chemical structure and data from related phenylpiperazine compounds, the likely degradation pathways include:
-
Hydrolysis: The piperazine ring can be susceptible to cleavage under strong acidic or basic conditions.
-
Oxidation: The nitrogen atoms in the piperazine ring are potential sites for oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: Aromatic systems, such as the phenyl and pyridinyl rings, can absorb UV light, leading to the formation of reactive species that can cause degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in solution.
Issue 1: Rapid Loss of Compound Activity in Aqueous Buffers
-
Possible Cause: Hydrolytic degradation due to non-optimal pH of the buffer. Phenylpiperazine derivatives have shown susceptibility to both acid- and base-catalyzed hydrolysis.[1]
-
Troubleshooting Steps:
-
pH Stability Profiling: Perform a preliminary experiment to assess the stability of this compound in a range of pH values (e.g., pH 3, 5, 7.4, 9).
-
Use Freshly Prepared Solutions: For aqueous experiments, always use freshly prepared solutions from a frozen, anhydrous stock.
-
Minimize Incubation Time: Reduce the time the compound is in an aqueous buffer as much as possible.
-
Consider a Co-solvent: If compatible with your experimental system, the addition of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) may improve stability.
-
Issue 2: Discoloration of the Solution Upon Storage or Exposure to Light
-
Possible Cause: Photodegradation or oxidation. Exposure to ambient light, especially UV wavelengths, can lead to the formation of colored degradants. Oxidation can also cause discoloration.
-
Troubleshooting Steps:
-
Protect from Light: Store all solutions containing this compound in amber vials or wrap clear vials in aluminum foil. Conduct experiments under subdued lighting conditions where possible.
-
Use Degassed Solvents: To minimize oxidation, use solvents that have been degassed by sparging with nitrogen or argon.
-
Addition of Antioxidants: In some applications, the inclusion of a small amount of an antioxidant may be beneficial, but compatibility with the experimental system must be verified.
-
Quantitative Data Summary
| Stress Condition | Typical Reagents and Conditions | Expected Degradation of Phenylpiperazine Derivatives |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | Significant degradation expected, rate increases with acid concentration and temperature. |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, 60-80°C | Significant degradation expected, rate increases with base concentration and temperature. |
| Oxidation | 3% - 30% H₂O₂, Room Temperature | Moderate to significant degradation, dependent on the specific structure. |
| Thermal Degradation | 60-80°C in solution | Degradation is possible, especially over extended periods. |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Potential for significant degradation. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to ensure the separation of degradants with different polarities.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in acetonitrile.
-
Gradient Program: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a photodiode array detector is ideal for monitoring peak purity).
-
Temperature: 25-30°C.
Protocol 2: Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the stability-indicating HPLC method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw a sample, neutralize with an equivalent amount of 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 30% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
At specified time points, withdraw a sample and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solution of the compound in a suitable solvent in an oven at 80°C for 48 hours.
-
At specified time points, withdraw a sample and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in a quartz cuvette to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Simultaneously, keep a control sample protected from light at the same temperature.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: A logical workflow for troubleshooting solution instability issues.
References
Optimizing reaction conditions for N-arylation of piperazine
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the N-arylation of piperazine, a critical transformation in medicinal chemistry.
Troubleshooting Guide
This section addresses common problems encountered during the N-arylation of piperazine.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The palladium or copper catalyst may be oxidized or decomposed. | • Use a pre-catalyst, which is often more air-stable.[1] • Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon). • Use fresh, high-purity catalyst and ligands.[2] |
| 2. Inappropriate Base: The chosen base may be too weak, too strong, or poorly soluble. | • For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu, KOtBu, or K₃PO₄ are common.[2] • Ensure the base is sufficiently soluble in the reaction solvent.[1] • For sensitive substrates, a milder base like Cs₂CO₃ may be beneficial. | |
| 3. Poor Ligand Choice: The ligand may not be suitable for the specific aryl halide or substrate. | • For electron-rich aryl chlorides, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often effective in Pd-catalyzed reactions. • For Ullmann (copper-catalyzed) couplings, diamine ligands like 1,10-phenanthroline can be effective.[2] | |
| 4. Unsuitable Solvent: The solvent may not adequately dissolve reactants or may be incompatible with the reaction. | • Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions.[2][3] • Avoid high-impact solvents like 1,4-dioxane where possible to improve the greenness of the reaction.[4] • Ensure the solvent is anhydrous, as water can deactivate the catalyst and base. | |
| Formation of Bis-arylated Byproduct | 1. Incorrect Stoichiometry: An excess of the aryl halide or insufficient piperazine favors double arylation. | • Use an excess of piperazine. This can often be used as the solvent itself in some "neat" applications.[5] • Slowly add the aryl halide to the reaction mixture to maintain a high concentration of piperazine relative to the electrophile. |
| 2. High Reactivity: Unprotected piperazine has two reactive secondary amines. | • Use a mono-protected piperazine, such as N-Boc-piperazine. The Boc group can be removed later with acid.[6] • Use piperazine monohydrochloride to reduce the nucleophilicity of one nitrogen atom.[7] | |
| Dehalogenation of Aryl Halide | 1. Catalyst-Mediated Side Reaction: The catalyst promotes the reduction of the aryl halide instead of C-N coupling. | • This is a common side product in Ullmann couplings.[2] • Screen different ligands and catalyst sources (e.g., CuI vs. Cu₂O). • Lowering the reaction temperature may disfavor the dehalogenation pathway. |
| Reaction Stalls Before Completion | 1. Catalyst Decomposition: The catalytic species may not be stable under the reaction conditions for extended periods. | • Increase catalyst loading.[8] • Use a more robust pre-catalyst or ligand system designed for high stability. • For Ullmann couplings, which can be finicky, ensure the copper source is fresh and consider a ligand to stabilize the active species.[2] |
Frequently Asked Questions (FAQs)
Q1: Which is the best method for N-arylation of piperazine: Buchwald-Hartwig, Ullmann, or Chan-Lam?
A1: The choice depends on your specific substrate and reaction scale.
-
Buchwald-Hartwig (Pd-catalyzed): This is often the most general and high-yielding method, with a broad substrate scope that includes aryl chlorides, bromides, iodides, and triflates. It is well-suited for sterically hindered substrates.[5][9]
-
Ullmann (Cu-catalyzed): A classical method, traditionally requiring harsh conditions (high temperatures). Modern versions with ligands are milder.[9][10] It can be a good alternative if palladium-catalyzed methods fail, but may require more optimization.[2]
-
Chan-Lam (Cu-catalyzed): This method uses arylboronic acids instead of halides and can be performed under very mild conditions, often at room temperature and open to the air, which simplifies the experimental setup.[9][11]
Q2: How can I selectively synthesize a mono-arylated piperazine?
A2: Controlling selectivity is a primary challenge. Key strategies include:
-
Using a Protecting Group: The most reliable method is to start with a mono-protected piperazine, such as N-Boc-piperazine. After the arylation, the Boc group is easily removed.[6]
-
Adjusting Stoichiometry: Using a large excess of piperazine can statistically favor mono-arylation. In some cases, piperazine can be used as the solvent.[5]
-
In-situ Monoprotection: Using piperazine monohydrochloride can reduce the nucleophilicity of one nitrogen, favoring mono-substitution.[7][12]
Q3: My aryl halide is electron-rich and sterically hindered. What conditions should I start with?
A3: This is a challenging substrate combination. For a palladium-catalyzed Buchwald-Hartwig reaction, you should use:
-
Catalyst: A modern Pd-precatalyst (e.g., a G3 or G4 Buchwald precatalyst).[1]
-
Ligand: A bulky, electron-rich biarylphosphine ligand such as XPhos or RuPhos.
-
Base: A strong base like NaOtBu or LiHMDS.
-
Temperature: Higher temperatures (80-110 °C) may be required.[1]
Q4: Can I run the reaction open to the air?
A4: Most palladium- and copper-catalyzed aryl aminations require an inert atmosphere (nitrogen or argon) to prevent oxidation and deactivation of the catalyst. However, specialized air-stable precatalysts have been developed that allow for reactions to be set up on the benchtop under aerobic conditions.[5][13] The Chan-Lam coupling is also known for its tolerance to air.[11]
Comparative Reaction Data
The following table summarizes typical conditions for the Buchwald-Hartwig N-arylation of piperazine with various aryl chlorides.
| Aryl Chloride | Piperazine Equiv. | Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Time | Yield (%) |
| 4-Chlorotoluene | 1.5 | 2% Pd₂(dba)₃ | 4% RuPhos | 2.1 eq. NaOtBu | 100 | 10 min | 97 |
| 2-Chlorotoluene | 1.5 | 2% Pd₂(dba)₃ | 4% RuPhos | 2.1 eq. NaOtBu | 100 | 10 min | 95 |
| 4-Chloroanisole | 1.5 | 2% Pd₂(dba)₃ | 4% RuPhos | 2.1 eq. NaOtBu | 100 | 10 min | 94 |
| 2-Chloro-m-xylene | 1.5 | 2% Pd₂(dba)₃ | 4% XPhos | 2.1 eq. NaOtBu | 100 | 10 min | 96 |
| 1-Chloronaphthalene | 1.5 | 2% Pd₂(dba)₃ | 4% RuPhos | 2.1 eq. NaOtBu | 100 | 10 min | 92 |
| Data synthesized from a rapid, aerobic Buchwald-Hartwig protocol.[5] |
Visualized Workflows
General Experimental Workflow
This diagram outlines the typical steps for setting up and optimizing an N-arylation reaction.
Caption: General workflow for N-arylation of piperazine.
Troubleshooting Logic for Low Yield
This flowchart provides a logical path for diagnosing the cause of a low-yielding reaction.
Caption: Troubleshooting flowchart for low yield N-arylation.
Detailed Experimental Protocol
Example: Buchwald-Hartwig Amination of 4-Chlorotoluene with Piperazine [5]
Materials:
-
4-Chlorotoluene (1.0 mmol, 1.0 equiv)
-
Piperazine (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.1 mmol, 2.1 equiv)
-
Toluene, anhydrous (2 mL)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃, RuPhos, NaOtBu, and piperazine.
-
Seal the vial with a septum and purge with argon for 5 minutes.
-
Add anhydrous toluene via syringe, followed by the 4-chlorotoluene.
-
Place the vial in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 10-30 minutes.
-
Upon completion, remove the vial from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 5 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-(4-methylphenyl)piperazine.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 11. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Identifying and minimizing byproducts in phenylpiperazine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenylpiperazine. The information is designed to help identify and minimize the formation of byproducts during key synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1-phenylpiperazine?
A1: The most prevalent methods for synthesizing 1-phenylpiperazine are:
-
Reaction of Aniline with Bis(2-chloroethyl)amine: This is a classical and straightforward method involving the cyclization of aniline with bis(2-chloroethyl)amine or its hydrochloride salt, often at elevated temperatures.[1][2][3][4][5]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., chlorobenzene, bromobenzene) and piperazine. This method is valued for its versatility and applicability to a wide range of substrates.[6][7]
-
Reductive Amination: This involves the reaction of a carbonyl compound (e.g., cyclohexanone, to ultimately form a phenyl ring via subsequent steps not detailed here, or more directly, a precursor that can be converted to the phenyl group) with piperazine in the presence of a reducing agent.[8][9]
Q2: What are the typical byproducts I can expect in my phenylpiperazine synthesis?
A2: Byproduct formation is highly dependent on the synthetic route chosen:
-
Aniline and Bis(2-chloroethyl)amine Reaction: In this method, the primary byproduct is often N,N-bis(2-chloroethyl)aniline, which can result from the initial N-alkylation of aniline without subsequent cyclization. Polymerization of bis(2-chloroethyl)amine can also occur.
-
Buchwald-Hartwig Amination: A common byproduct is the bis-arylated piperazine (1,4-diphenylpiperazine), where both nitrogen atoms of the piperazine ring have been arylated.[7] Dehalogenation of the aryl halide starting material can also occur as a side reaction.[10]
-
Reductive Amination: The primary challenge in reductive amination is controlling the extent of alkylation. This can lead to the formation of secondary and tertiary amine byproducts if the reaction is not carefully controlled.[8][11]
Q3: How can I best purify my crude phenylpiperazine product?
A3: Common purification techniques for phenylpiperazine include:
-
Distillation: Vacuum distillation is effective for separating the desired product from less volatile impurities and starting materials.[2][3]
-
Column Chromatography: Silica gel column chromatography is a widely used method for purifying phenylpiperazine from byproducts with different polarities.[1]
-
Recrystallization: Converting the phenylpiperazine free base to a salt (e.g., hydrochloride or hydrobromide) and recrystallizing it can be an effective purification method.[2]
Q4: Which analytical techniques are most suitable for assessing the purity of my phenylpiperazine product?
A4: The following analytical methods are commonly employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for quantifying the purity of phenylpiperazine and detecting impurities.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both separating and identifying volatile byproducts and impurities in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and identifying the structures of any significant impurities.
Troubleshooting Guides
Method 1: Reaction of Aniline with Bis(2-chloroethyl)amine
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Phenylpiperazine | Incomplete reaction. | Increase reaction time and/or temperature. Ensure efficient mixing.[1][5] |
| Side reactions, such as polymerization of bis(2-chloroethyl)amine. | Use a slight excess of aniline. Control the reaction temperature carefully to avoid excessive heating which can promote polymerization. | |
| Presence of a Dark, Oily Residue | Formation of polymeric byproducts and other high molecular weight species. | Purify the crude product by vacuum distillation to separate the desired phenylpiperazine from non-volatile residues.[2][3] |
| Product is Difficult to Solidify | Presence of unreacted starting materials or oily byproducts. | Purify by column chromatography. Alternatively, convert the free base to its hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization.[2] |
Method 2: Buchwald-Hartwig Amination
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Aryl Halide | Inactive catalyst. | Use a pre-catalyst for more reliable formation of the active catalytic species. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[10] |
| Poor choice of ligand. | Screen different phosphine ligands. Sterically hindered biaryl phosphine ligands are often effective.[6] | |
| Formation of Bis-arylated Piperazine | High catalyst loading or prolonged reaction time. | Optimize the catalyst loading and monitor the reaction progress to stop it once the mono-arylated product is maximized. Using a protected piperazine (e.g., Boc-piperazine) can prevent the second arylation.[12] |
| Dehalogenation of Aryl Halide | Side reaction promoted by certain catalyst/ligand combinations or reaction conditions. | Screen different ligands and bases. Lowering the reaction temperature may also help to minimize this side reaction.[10] |
| Reaction is Sluggish with Aryl Chlorides | Aryl chlorides are less reactive than bromides or iodides. | Use a more active catalyst system, often one with a more electron-rich and bulky phosphine ligand. A stronger base may also be required.[10] |
Method 3: Reductive Amination
| Issue | Potential Cause | Recommended Solution |
| Formation of Multiple Products (Over-alkylation) | The initially formed primary or secondary amine is more nucleophilic than the starting amine, leading to further reaction. | Use a large excess of the amine relative to the carbonyl compound to favor mono-alkylation. A stepwise procedure, where the imine is pre-formed and then reduced, can offer better control.[8] |
| Low Yield | Inefficient imine formation or incomplete reduction. | Optimize the pH for imine formation (typically weakly acidic). Ensure the reducing agent is added under appropriate conditions and is not consumed by side reactions. |
| Formation of Alcohol Byproduct | Reduction of the carbonyl starting material before imine formation. | Use a reducing agent that is selective for the imine/iminium ion over the carbonyl group, such as sodium triacetoxyborohydride or sodium cyanoborohydride.[9] |
| Difficult Purification | Close boiling points or similar polarities of the desired product and byproducts. | Derivatization of the amine products to facilitate separation, followed by deprotection. Purification by preparative HPLC may also be necessary. |
Data Presentation
Table 1: Comparison of Phenylpiperazine Synthesis Methods
| Synthesis Method | Typical Yield | Common Byproducts | Advantages | Disadvantages |
| Aniline + Bis(2-chloroethyl)amine | 60-80%[2][3] | N,N-bis(2-chloroethyl)aniline, Polymeric materials | Inexpensive starting materials, simple procedure. | High reaction temperatures, potential for multiple byproducts.[3] |
| Buchwald-Hartwig Amination | 70-95%[7] | 1,4-Diphenylpiperazine, Dehalogenated arene | High yields, broad substrate scope, milder conditions.[6] | Expensive catalyst and ligands, requires inert atmosphere.[10] |
| Reductive Amination | Variable | Over-alkylated piperazines, alcohol from carbonyl reduction | Mild reaction conditions, readily available starting materials. | Difficult to control selectivity, potential for multiple products.[8] |
Experimental Protocols
Key Experiment 1: Synthesis of 1-Phenylpiperazine via Reaction of Aniline with Bis(2-chloroethyl)amine Hydrochloride
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 equivalent) and bis(2-chloroethyl)amine hydrochloride (1.0 - 1.2 equivalents).[3]
-
Heat the reaction mixture to 160-190°C and maintain this temperature for 3-5 hours.[3] The reaction is typically run neat (without solvent).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add an aqueous solution of a strong base (e.g., 30% sodium hydroxide) to neutralize the hydrochloride salt and basify the mixture to a pH > 12.[3]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure 1-phenylpiperazine.[3]
Key Experiment 2: Synthesis of 1-Phenylpiperazine via Buchwald-Hartwig Amination
Methodology:
-
To an oven-dried Schlenk flask, add a palladium precatalyst (e.g., Pd2(dba)3) (1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, RuPhos) (2-4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add the aryl halide (e.g., chlorobenzene or bromobenzene) (1.0 equivalent), piperazine (1.2-1.5 equivalents), and a base (e.g., sodium tert-butoxide or cesium carbonate) (1.4-2.0 equivalents).
-
Add an anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to 80-110°C and stir for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for Phenylpiperazine Synthesis via Cyclization.
Caption: Troubleshooting Logic for Byproduct Formation.
Caption: Buchwald-Hartwig Reaction Parameter Relationships.
References
- 1. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Phenylpiperazines from Anilines [designer-drug.com]
- 3. CN103980229A - Preparation method of N-phenyl piperazine - Google Patents [patents.google.com]
- 4. CN103980229B - A kind of preparation method of N-phenylpiperazine - Google Patents [patents.google.com]
- 5. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of piperazine and other basic compounds.
Troubleshooting Guide: A Step-by-Step Approach to Eliminating Peak Tailing
Peak tailing is a common chromatographic problem, particularly with basic compounds like piperazine, that can compromise the accuracy and resolution of your analysis.[1][2] This guide provides a systematic approach to identify and resolve the root cause of peak tailing.
Step 1: Initial Assessment and Diagnosis
Before making any changes to your method, it's crucial to characterize the problem.
-
Quantify the Tailing: Calculate the USP Tailing Factor (Tf) for the piperazine peak. A Tf value close to 1.0 is ideal, while values greater than 1.2 suggest significant tailing, and values above 2.0 are generally unacceptable for quantitative analysis.[1]
-
Review Chromatographic Conditions: Carefully document your current HPLC method parameters, including column type, mobile phase composition (pH, buffer strength, organic modifier), flow rate, and injection volume.
-
Observe the Pattern: Does the tailing occur for all peaks or only for the piperazine compound? If it's specific to the basic analyte, it strongly suggests secondary interactions with the stationary phase.
Step 2: Optimizing the Mobile Phase
The mobile phase composition is a critical factor in controlling the peak shape of basic compounds.
-
Adjusting pH: The pH of the mobile phase can significantly impact the ionization state of both the piperazine analyte and the residual silanol groups on the silica-based stationary phase.
-
Low pH (pH 2-3): At a low pH, residual silanol groups are protonated and thus less likely to interact with the protonated basic analyte. This is often the most effective way to reduce peak tailing.[1][3][4][5]
-
High pH (pH > 8): At a high pH, the basic analyte is in its neutral form, which can also lead to improved peak shape. However, this approach requires a pH-stable column.
-
-
Adding a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively block the active silanol sites on the stationary phase.[3][6]
-
Increasing Buffer Strength: A higher buffer concentration (e.g., 20-50 mM) can help to maintain a consistent pH at the column surface and mask some of the silanol interactions.[1][5]
Step 3: Evaluating the Stationary Phase
The choice of HPLC column is paramount for achieving symmetrical peaks for basic compounds.
-
Use Modern, High-Purity Silica Columns (Type B): Older silica columns (Type A) often have higher metal content and more acidic silanol groups, which exacerbate peak tailing. Modern "Type B" silica columns are much purer and provide better peak shapes for basic analytes.[3][6]
-
Employ End-Capped Columns: End-capping is a process that chemically derivatizes the residual silanol groups, making them less accessible for interaction with basic analytes.[4][8][9] Double-endcapped columns offer even better performance.[9]
-
Consider Alternative Stationary Phases:
-
Polar-Embedded Phases: These columns have a polar group incorporated near the silica surface, which helps to shield the silanol groups and improve the peak shape of basic compounds.[1]
-
Hybrid Silica-Polymer Phases: These columns offer a wider pH stability range and can be used at high pH to analyze basic compounds in their neutral state.
-
Step 4: Other Potential Causes and Solutions
If peak tailing persists after optimizing the mobile phase and column, consider these other factors:
-
Column Contamination or Degradation: A contaminated or old column can lead to poor peak shape. Try flushing the column with a strong solvent or replace it if necessary.[1]
-
Sample Overload: Injecting too much sample can saturate the column and cause peak tailing. Dilute your sample or reduce the injection volume to see if the peak shape improves.[1][4]
-
Extra-Column Volume: Excessive tubing length or a large detector cell can contribute to band broadening and peak tailing. Use shorter, narrower-bore tubing where possible.[1]
Frequently Asked Questions (FAQs)
Q1: Why does my piperazine peak tail so much on a standard C18 column?
A1: Peak tailing of basic compounds like piperazine on standard silica-based C18 columns is most commonly caused by secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface.[10][11] These interactions lead to a mixed-mode retention mechanism, causing the peak to broaden and tail.
Q2: What is the quickest way to try and fix my peak tailing issue?
A2: The quickest and often most effective initial step is to lower the pH of your mobile phase to between 2 and 3.[1][3][4][5] This protonates the silanol groups, minimizing their interaction with your basic analyte. You can achieve this by adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase.
Q3: When should I use triethylamine (TEA) in my mobile phase?
A3: Triethylamine (TEA) is a competing base that can be added to the mobile phase to block the active silanol sites on the stationary phase.[3][6] It is particularly useful when working at a mid-range pH where silanol deprotonation is significant. A concentration of 0.1% (v/v) is a good starting point.[7] However, be mindful that it can sometimes interfere with detection and may shorten the column's lifespan.[3]
Q4: Can the type of organic solvent I use affect peak tailing?
A4: Yes, the choice of organic modifier can have an effect. While both acetonitrile and methanol are commonly used, they can exhibit different selectivities and impact peak shape. If you are experiencing tailing with one, it is worth trying the other to see if it improves the chromatography.
Q5: Is it better to use a low pH or a high pH for piperazine analysis?
A5: Both low and high pH can be effective, but the choice depends on your column's stability.
-
Low pH (2-3): This is the most common approach and is compatible with most silica-based columns. It works by protonating the silanol groups.[1][3][4][5]
-
High pH (>8): This approach keeps the piperazine analyte in its neutral, uncharged form, which can lead to excellent peak shape. However, it requires a column specifically designed for high pH stability, as standard silica columns will dissolve under these conditions.
Q6: My peak tailing gets worse as I inject more sample. What does this mean?
A6: This is a classic sign of mass overload.[1][4] The stationary phase has a finite number of binding sites, and when you inject too much sample, these sites become saturated, leading to peak distortion. Try reducing your sample concentration or injection volume.
Quantitative Data Summary
The following table summarizes the expected impact of various chromatographic parameters on the peak tailing factor (Tf) for a typical basic compound like piperazine.
| Parameter | Condition 1 | Approx. Tailing Factor (Tf) | Condition 2 | Approx. Tailing Factor (Tf) | Reference |
| Mobile Phase pH | pH 7.0 | > 2.0 | pH 3.0 | 1.1 - 1.5 | [11] |
| Mobile Phase Additive | No Additive | > 1.8 | 0.1% Triethylamine | 1.2 - 1.6 | [3][12] |
| Column Type | Standard C18 (Type A Silica) | > 2.0 | End-Capped C18 (Type B Silica) | 1.0 - 1.3 | [3][6] |
Experimental Protocol: Method Development for Reduced Peak Tailing of Piperazine
This protocol provides a detailed methodology for developing a robust HPLC method for piperazine analysis with minimal peak tailing.
1. Initial Method Setup:
-
Column: Start with a modern, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm) from a reputable manufacturer.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at an appropriate wavelength for the piperazine derivative, or ELSD/CAD/MS for underivatized piperazine.
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the piperazine standard in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).
2. Optimization Steps:
-
pH Adjustment:
-
Prepare mobile phases with varying pH values (e.g., pH 2.5, 3.0, 3.5) using appropriate buffers (e.g., phosphate or formate).
-
Inject the piperazine standard under each condition and record the tailing factor.
-
Select the pH that provides the most symmetrical peak.
-
-
Evaluation of Mobile Phase Additives (if necessary):
-
If tailing persists at low pH, prepare a mobile phase containing a low concentration of triethylamine (e.g., 0.05% v/v).
-
Gradually increase the TEA concentration (e.g., to 0.1%, 0.2%) and observe the effect on peak shape.
-
Choose the lowest concentration of TEA that provides an acceptable peak shape to minimize potential side effects.
-
-
Column Screening:
-
If satisfactory results are not achieved, screen different column chemistries.
-
Test a polar-embedded column and a phenyl-hexyl column under the optimized mobile phase conditions.
-
For high pH work, use a hybrid or other pH-stable column with a suitable high pH mobile phase (e.g., ammonium hydroxide).
-
3. Final Method Validation:
-
Once an optimal method is developed, perform system suitability tests, including multiple injections of the piperazine standard, to ensure the method is reproducible and robust. The tailing factor should be consistently within the acceptable range.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical workflow for troubleshooting peak tailing in the HPLC analysis of piperazine compounds.
Caption: Troubleshooting workflow for resolving peak tailing of piperazine compounds.
References
- 1. uhplcs.com [uhplcs.com]
- 2. i01.yizimg.com [i01.yizimg.com]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 9. chromtech.com [chromtech.com]
- 10. chromtech.com [chromtech.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Bioavailability of 1-Phenyl-4-(4-pyridinyl)piperazine Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of 1-Phenyl-4-(4-pyridinyl)piperazine formulations.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the formulation development of this compound.
Issue 1: Poor Dissolution Rate of the Active Pharmaceutical Ingredient (API)
Symptoms:
-
Inconsistent results in in-vitro dissolution studies.
-
Low drug release in quality control tests.
-
High variability in preclinical pharmacokinetic studies.
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Experimental Protocol |
| Poor aqueous solubility of the free base. | This compound is reported to be soluble in water, but the dissolution rate can be a limiting factor. The solubility is pH-dependent due to the basic nature of the piperazine and pyridine rings. | Determine the pH-solubility profile of the API. |
| Crystallinity of the API. | The crystalline form of the API may have a slow dissolution rate. | Characterize the solid-state properties of the API using techniques like DSC and PXRD. |
| Particle size of the API. | Large particle size can reduce the surface area available for dissolution. | Employ particle size reduction techniques such as micronization or nanomilling. |
Issue 2: Low Oral Bioavailability Despite Adequate Dissolution
Symptoms:
-
High in-vitro dissolution but low in-vivo plasma concentrations.
-
Significant first-pass metabolism suspected.
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Experimental Protocol |
| P-glycoprotein (P-gp) efflux. | The compound may be a substrate for P-gp transporters in the gut wall, leading to its efflux back into the intestinal lumen. | Conduct a Caco-2 permeability assay with and without a P-gp inhibitor (e.g., verapamil). |
| First-pass metabolism. | The compound may be extensively metabolized in the liver before reaching systemic circulation. Phenylpiperazine derivatives can undergo metabolism, including aromatic ring oxidation.[1] | Perform an in-vitro metabolism study using liver microsomes to identify major metabolites. |
| Poor permeability. | While some piperazine derivatives show good permeability, this needs to be confirmed for the specific compound. | The Caco-2 permeability assay will also provide an apparent permeability coefficient (Papp). |
II. Frequently Asked Questions (FAQs)
Formulation Strategies
Q1: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A1: Given that piperazine derivatives can face solubility and metabolism challenges, the following strategies are recommended:
-
Solid Dispersions: Dispersing the API in a hydrophilic polymer matrix can enhance dissolution.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve solubility and may also mitigate P-gp efflux and first-pass metabolism.
Q2: Which excipients are suitable for creating solid dispersions of a basic compound like this compound?
A2: A variety of polymers can be used. The choice will depend on the desired release profile and the manufacturing process.
| Polymer Type | Examples | Key Considerations |
| Polyvinylpyrrolidones (PVP) | Kollidon® 12 PF, Kollidon® 30 | Good solubilizers, suitable for solvent evaporation and hot-melt extrusion. |
| Polyvinylpyrrolidone-vinyl acetate copolymers | Kollidon® VA 64 | Excellent for hot-melt extrusion, provides stable amorphous dispersions. |
| Cellulose Derivatives | Hydroxypropyl methylcellulose (HPMC), Hydroxypropyl cellulose (HPC) | Can inhibit crystallization and provide controlled release. |
| Polyethylene Glycols (PEG) | PEG 4000, PEG 6000 | Low melting point carriers suitable for melt methods. |
| Specialized Polymers | Soluplus® | Has amphiphilic properties, acting as a solubilizer and promoting supersaturation. |
Q3: How do I select the components for a Self-Emulsifying Drug Delivery System (SEDDS) formulation?
A3: SEDDS formulation involves a systematic screening of oils, surfactants, and co-surfactants. The goal is to find a combination that can dissolve the drug and form a stable microemulsion upon dilution with aqueous media.
III. Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is adapted from established methods for assessing intestinal drug permeability.[2][3][4]
1. Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed cells onto Transwell® inserts (e.g., 12-well plates) at a density of approximately 6 x 10^4 cells/cm².
-
Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
2. Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) using an EVOM™ voltohmmeter. TEER values should be >250 Ω·cm².
-
Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow. The Papp for Lucifer Yellow should be <1.0 x 10⁻⁶ cm/s.
3. Permeability Study:
-
Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Prepare dosing solutions of this compound in the transport buffer (e.g., at 10 µM).
-
Apical to Basolateral (A-B) Permeability:
-
Add the dosing solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the dosing solution to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.
-
-
Incubate at 37°C with gentle shaking (e.g., 50 rpm).
-
Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of the compound in the samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
4. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
dQ/dt: The rate of drug appearance in the receiver compartment.
-
A: The surface area of the membrane.
-
C₀: The initial concentration in the donor compartment.
-
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
An efflux ratio > 2 suggests the involvement of active efflux transporters like P-gp.
-
Protocol 2: In-Vitro Metabolism in Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of this compound.[1][5][6][7][8]
1. Reagents and Materials:
-
Pooled human or rat liver microsomes.
-
This compound.
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (0.1 M, pH 7.4).
-
Acetonitrile (for reaction termination).
2. Incubation Procedure:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and this compound (e.g., 1 µM) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound and potential metabolites using LC-MS/MS.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the half-life (t₁/₂) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the formula:
-
CLint = (0.693 / t₁/₂) / (microsomal protein concentration)
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Bioanalytical Quantification
This protocol is a general method for the quantification of phenylpiperazine derivatives in plasma, which can be adapted for this compound.[9][10][11]
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM sodium dihydrogen phosphate, pH 4.5) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., around 250-260 nm).
-
Injection Volume: 20-100 µL.
2. Sample Preparation (Plasma):
-
To a plasma sample (e.g., 100 µL), add an internal standard.
-
Precipitate proteins by adding a water-miscible organic solvent like acetonitrile or methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the HPLC system.
3. Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
IV. Data Presentation
Table 1: Illustrative pH-Solubility Profile of this compound
| pH | Solubility (mg/mL) |
| 1.2 | > 50 |
| 4.5 | 25.8 |
| 6.8 | 5.2 |
| 7.4 | 1.5 |
| This table presents hypothetical data for illustrative purposes. |
Table 2: Illustrative Outcomes of Different Formulation Strategies
| Formulation | Drug Load (%) | Dissolution at 30 min (%) | Relative Bioavailability (%) |
| Unformulated API | 100 | 15 | 100 (Reference) |
| Solid Dispersion (HPMC) | 20 | 75 | 250 |
| SEDDS | 10 | 95 | 400 |
| This table presents hypothetical data for illustrative purposes. |
V. Visualizations
Caption: Experimental workflow for enhancing bioavailability.
Caption: Key pathways in drug absorption and metabolism.
References
- 1. In vitro metabolism studies of (18)F-labeled 1-phenylpiperazine using mouse liver S9 fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
- 6. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.skku.edu [pure.skku.edu]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Validated HPLC method for determination of LASSBio-581, a new heterocyclic N-phenylpiperazine derivative, in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Strategies to reduce off-target effects of phenylpiperazine derivatives
This guide provides researchers, scientists, and drug development professionals with strategies to identify, understand, and mitigate the off-target effects of phenylpiperazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target interactions observed with phenylpiperazine derivatives?
Phenylpiperazine derivatives are known for their promiscuity, often interacting with a range of G-protein coupled receptors (GPCRs) beyond the intended target. The most frequently observed off-target activities are at serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors.[1][2][3][4] For example, many compounds designed for 5-HT1A receptors also show significant affinity for α1-adrenergic receptors.[1] Additionally, interactions with ion channels, such as the hERG channel, are a common concern that can lead to cardiotoxicity.
Q2: How can I predict potential off-target effects of my compound in silico?
Before beginning costly experimental assays, computational methods can provide valuable insights into a compound's potential off-target profile. These approaches use curated databases of known drug-target interactions to predict a compound's activity based on its chemical structure.[5]
-
Similarity-Based Methods: These tools compare your molecule to a database of compounds with known off-target activities. 2D and 3D similarity searches can identify potential liabilities early on.
-
Pharmacophore Modeling: This involves creating a 3D model of the features required for binding to a known off-target (e.g., the hERG channel) and screening your compound against it.
-
Molecular Docking: Docking your compound into the crystal structures of common off-targets (like various 5-HT or adrenergic receptor subtypes) can help predict binding affinity and identify key interactions to disrupt.[6]
Q3: What is a good starting point for experimentally profiling the selectivity of a new phenylpiperazine derivative?
A tiered approach is most efficient. Start with broad screening panels and then move to more focused assays.
-
Broad Off-Target Screening: Use a commercially available off-target panel, such as the Psychoactive Drug Screening Program (PDSP) or similar services, which screen your compound against a wide range of receptors, ion channels, and transporters at a fixed concentration (e.g., 10 µM).[2] This provides a broad overview of potential liabilities.
-
Dose-Response Assays: For any "hits" identified in the initial screen, perform concentration-response assays to determine the binding affinity (Ki) or functional activity (IC50/EC50). This quantifies the potency of the off-target interaction.
-
Orthogonal Assays: Confirm key off-target hits using a different assay format. For example, if an off-target interaction was identified in a radioligand binding assay, confirm it with a cell-based functional assay (e.g., calcium flux, cAMP).
Troubleshooting Guides
Problem 1: My compound has high affinity for the intended target but also binds strongly to an undesired receptor (e.g., α1-adrenergic or 5-HT2A receptor).
This is a common issue of poor selectivity. The goal is to introduce structural modifications that decrease affinity for the off-target receptor while maintaining or improving affinity for the primary target.
Suggested Strategies & Solutions:
-
Structure-Activity Relationship (SAR) Analysis: Systematically modify the substituents on the phenyl ring. The position and electronic properties of these substituents can drastically affect selectivity.[1]
-
Ortho/Meta/Para Substitution: A comparative study on hydantoin-phenylpiperazines showed that the meta position on the phenyl ring is particularly important for differentiating between 5-HT1A and α1 receptor affinity. The α1 receptor is more sterically constrained in this region compared to the 5-HT1A receptor.[1]
-
Electron-donating vs. Electron-withdrawing groups: Introducing electron-withdrawing groups (e.g., Cl, F, CF3) or electron-donating groups (e.g., OCH3, CH3) can alter electrostatic interactions with the receptor binding pocket.[7][8]
-
-
Bioisosteric Replacement: Replace the phenyl ring with a different aromatic or non-aromatic group to alter the compound's properties while retaining key binding interactions.[9][10] Bioisosteric replacement can improve selectivity, enhance metabolic stability, and reduce lipophilicity.[11]
-
Phenyl Ring to Heterocycle: Replacing the phenyl ring with a heteroaromatic ring (e.g., pyridine, pyrimidine, thiazole) can introduce new hydrogen bond donors/acceptors and change the electronic distribution, potentially disfavoring binding at the off-target.[4][10]
-
Phenyl Ring to Saturated Ring: In some cases, replacing the phenyl ring with a saturated or partially saturated ring (e.g., cyclohexane, piperidine) can reduce off-target effects by removing aromatic interactions like pi-stacking.[10]
-
Workflow for Addressing Poor Selectivity
Caption: Workflow for improving compound selectivity.
Problem 2: My compound is potent, but initial screens show potential for cardiotoxicity (hERG inhibition).
hERG channel affinity is a major reason for drug candidate failure. It is often driven by specific structural features common in piperazine-containing molecules, namely the presence of a basic nitrogen atom and lipophilic aromatic groups.
Suggested Strategies & Solutions:
-
Reduce Lipophilicity: High lipophilicity (LogP) is strongly correlated with hERG binding. Reduce the overall lipophilicity of the molecule.
-
Replace lipophilic substituents on the phenyl ring (e.g., -CF3, -Cl) with more polar ones (e.g., -OH, -NH2, small amides).
-
Introduce polar atoms into alkyl chains.
-
-
Modulate Basicity (pKa): The basicity of the piperazine nitrogen is a key driver of hERG affinity.
-
Introduce electron-withdrawing groups near the basic nitrogen to lower its pKa. A pKa below 7.5 is often desired.
-
Replacing hydrogen with fluorine on carbons adjacent to the nitrogen can effectively reduce basicity.[12]
-
-
Disrupt Key Pharmacophore Features: Block or remove interactions with key residues in the hERG channel pore (e.g., Tyr652, Phe656).
-
Introduce steric bulk near the basic nitrogen to prevent the cation-pi interaction with Tyr652.
-
Rigidify the molecule using strategies like creating rigid analogs to lock it into a conformation that is unfavorable for hERG binding.[13]
-
Decision Tree for Mitigating hERG Risk
Caption: Decision tree for selecting a hERG mitigation strategy.
Data Presentation: SAR for Selectivity
The following table summarizes fictional data illustrating how modifications to a phenylpiperazine scaffold can impact affinity and selectivity between a primary target (Target A) and a common off-target (α1-Adrenergic Receptor).
| Compound | R-group (para-position) | Target A Kᵢ (nM) | α₁-Adrenergic Kᵢ (nM) | Selectivity Index (SI = Kᵢ α₁ / Kᵢ Target A) |
| 1 (Parent) | -H | 15 | 45 | 3 |
| 2a | -OCH₃ | 12 | 240 | 20 |
| 2b | -Cl | 18 | 60 | 3.3 |
| 2c | -CF₃ | 25 | 95 | 3.8 |
| 2d | -C(O)NH₂ | 20 | > 1000 | > 50 |
This table demonstrates that adding a bulky, polar hydrogen-bond donor (Amide, 2d ) or an electron-donating group (Methoxy, 2a ) at the para-position significantly reduced affinity for the α₁-adrenergic receptor, thereby improving the selectivity index.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the affinity of a phenylpiperazine derivative for a target of interest (e.g., 5-HT1A receptor) and an off-target (e.g., D2 receptor).[2]
Materials:
-
Cell membranes expressing the receptor of interest (e.g., HEK293 cells transfected with human 5-HT1A).
-
Radioligand specific for the receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A).[2]
-
Non-specific binding control (a high concentration of a known, non-labeled ligand).
-
Test compound (phenylpiperazine derivative) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates and vacuum manifold.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Preparation: Prepare serial dilutions of your test compound in the assay buffer.
-
Reaction Mixture: In each well of the 96-well plate, add:
-
50 µL of assay buffer (for total binding) OR 50 µL of non-specific control ligand (for non-specific binding) OR 50 µL of test compound dilution.
-
50 µL of the specific radioligand at a concentration near its Kd.
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or other optimized temperature) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash each filter rapidly with ice-cold assay buffer (e.g., 3 x 200 µL) to remove any remaining unbound radioligand.
-
Quantification: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 10. BIOISOSTERSM | PPTX [slideshare.net]
- 11. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 13. Analog design-Bioisosteric replacement strategies | PPTX [slideshare.net]
Technical Support Center: Addressing Metabolic Instability of the Piperazine Moiety
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering metabolic instability associated with the piperazine moiety in their drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic pathways for piperazine-containing compounds?
A1: The piperazine ring is susceptible to several metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes and N-acetyltransferases (NATs).[1] The most common pathways include:
-
N-oxidation: Formation of N-oxides at one or both nitrogen atoms.
-
N-dealkylation: Cleavage of substituents attached to the piperazine nitrogens.
-
Ring Oxidation: Hydroxylation at the carbon atoms of the piperazine ring, often at the α-carbon, which can lead to the formation of reactive iminium ions.[2]
-
Ring Opening: Scission of the piperazine ring, leading to various linear metabolites.[3]
-
Acetylation: N-acetylation of unsubstituted piperazine nitrogens, particularly by the NAT2 isozyme.[1]
-
Reactive Metabolite Formation: Bioactivation can lead to the formation of reactive intermediates like iminium ions or quinone-imines, which can covalently bind to cellular macromolecules.[4][5] In some cases, this can involve a novel ring contraction of the piperazine.[4][6]
Q2: My piperazine-containing compound shows high clearance in vivo. What are the likely metabolic "hotspots"?
A2: High in vivo clearance of piperazine-containing drugs is often attributed to extensive metabolism. The primary metabolic hotspots are typically:
-
Unsubstituted piperazine nitrogens: These are prone to N-acetylation, which can be a rapid clearance pathway.[1]
-
Carbons alpha to the nitrogen atoms: These positions are susceptible to oxidation, which can initiate a cascade of further metabolic reactions, including the formation of reactive iminium ions.[2]
-
N-alkyl groups: Small alkyl groups on the piperazine nitrogens are often readily cleaved via N-dealkylation.
-
Aromatic rings attached to the piperazine: These can undergo hydroxylation.
Q3: How can I experimentally identify the metabolites of my piperazine compound?
A3: The standard approach for metabolite identification involves incubating the compound with a metabolically active system, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] The most common in vitro systems are:
-
Liver Microsomes (Human, Rat, Mouse): These contain a high concentration of CYP enzymes and are useful for identifying Phase I metabolites.
-
Hepatocytes (Cryopreserved or Fresh): These contain a broader range of metabolic enzymes, including both Phase I and Phase II enzymes, providing a more complete picture of metabolism.
Q4: What are reactive metabolites, and how can I detect their formation from a piperazine moiety?
A4: Reactive metabolites are chemically unstable and highly reactive species that can be formed during metabolism. For piperazine-containing compounds, the formation of electrophilic iminium ions is a key concern as they can bind to nucleophilic residues in proteins and DNA, potentially leading to toxicity.[2][5]
To detect these unstable intermediates, "trapping" agents are used in in vitro incubations. These agents are nucleophiles that react with the electrophilic metabolite to form a stable, detectable adduct. Common trapping agents include:
-
Potassium Cyanide (KCN): Traps hard electrophiles like iminium ions.[3][9]
-
Glutathione (GSH): Traps soft electrophiles such as quinone-imines and Michael acceptors.[3][9]
The resulting adducts can then be identified by LC-MS/MS.
Q5: What are the main strategies to improve the metabolic stability of the piperazine moiety?
A5: Several medicinal chemistry strategies can be employed to "block" or reduce the metabolic lability of the piperazine ring:
-
Introducing Electron-Withdrawing Groups: Attaching electron-withdrawing groups to the piperazine nitrogens can decrease their basicity and reduce their susceptibility to oxidation.
-
Steric Hindrance: Introducing bulky groups near the metabolic hotspots can sterically hinder the approach of metabolic enzymes.
-
Fluorine "Blocking": Replacing a hydrogen atom with a fluorine atom at a metabolically labile carbon position can block oxidation at that site.[7][10]
-
Bioisosteric Replacement: Replacing the piperazine ring with a more metabolically stable bioisostere can be a highly effective strategy.[5][8] Examples of piperazine bioisosteres include diazaspiro[3.3]heptane, homopiperazine, and various bridged diazacycloalkanes.[10][11]
-
Lowering Lipophilicity (LogD): There is often a correlation between high lipophilicity and high metabolic clearance. Reducing the overall lipophilicity of the molecule can reduce its interaction with metabolic enzymes.[12]
Troubleshooting Guides
Problem 1: High in vitro intrinsic clearance in liver microsomes.
| Possible Cause | Troubleshooting Step |
| Rapid CYP-mediated metabolism. | 1. Metabolite Identification: Perform a metabolite identification study using LC-MS/MS to pinpoint the site(s) of metabolism. 2. CYP Inhibition Assay: Use specific CYP inhibitors to identify the major contributing CYP isoforms (e.g., CYP3A4, CYP2D6).[13][14] 3. Structural Modification: Based on the MetID results, apply strategies like fluorine blocking, introducing steric hindrance, or reducing electron density at the metabolic hotspot.[7] |
| N-acetylation of an unsubstituted piperazine nitrogen. | 1. Hepatocyte vs. Microsome Comparison: Compare stability in hepatocytes (containing NATs) and microsomes. Higher clearance in hepatocytes suggests NAT involvement. 2. Structural Modification: Introduce a small alkyl group (e.g., methyl) on the free nitrogen to block acetylation.[1] |
Problem 2: Discrepancy between in vitro and in vivo clearance.
| Possible Cause | Troubleshooting Step |
| Involvement of non-CYP metabolic pathways. | 1. Investigate other enzyme systems: Consider the involvement of enzymes like aldehyde oxidase (AO) or monoamine oxidase (MAO), which are present in hepatocytes but not fully represented in microsomes. 2. Use specific inhibitors: Employ inhibitors for AO (e.g., hydralazine) or MAO (e.g., pargyline) in hepatocyte incubations. |
| Formation of reactive metabolites leading to covalent binding. | 1. Reactive Metabolite Trapping: Conduct in vitro incubations with trapping agents (KCN, GSH) to detect the formation of reactive intermediates.[3] 2. Structural Modification: If reactive metabolites are confirmed, modify the structure to prevent their formation (e.g., block the site of oxidation).[2] |
| High plasma protein binding. | 1. Measure plasma protein binding: Determine the unbound fraction of the drug. High binding can sometimes lead to lower than expected in vivo clearance based on in vitro data. |
Quantitative Data Summary
Table 1: In Vitro Microsomal Half-Life (t1/2) of Piperazin-1-ylpyridazine Analogs
| Compound | Structural Modification | MLM t1/2 (min) | HLM t1/2 (min) |
| 1 | Parent Compound | 2 | 3 |
| 29 | Fluorine-blocked ring D, pyridine in region A, diazaspiro[3.3]heptane replacement for piperazine | 113 | 105 |
Data extracted from a study on structure-metabolism relationships. MLM: Mouse Liver Microsomes, HLM: Human Liver Microsomes.[10]
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol provides a general procedure to assess the metabolic stability of a piperazine-containing compound.
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.[15]
-
Thaw liver microsomes (human, rat, or mouse) on ice.
-
-
Incubation Procedure:
-
In a microcentrifuge tube, pre-warm a mixture of the phosphate buffer and the microsomal solution (final protein concentration typically 0.5-1 mg/mL) at 37°C for 5 minutes.
-
Add the test compound to the mixture to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
The disappearance of the parent compound over time is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
-
Protocol 2: Reactive Metabolite Trapping with KCN and GSH
This protocol is designed to detect the formation of reactive electrophilic metabolites.
-
Incubation Setup:
-
Prepare four sets of incubations with liver microsomes (1 mg/mL) in 100 mM phosphate buffer (pH 7.4):
-
Test compound (e.g., 30 µM) + NADPH + GSH (2.5 mM)
-
Test compound + NADPH + KCN (1.5 mM)[16]
-
Test compound + NADPH (Positive control for metabolism)
-
Test compound without NADPH (Negative control for metabolism)
-
-
-
Incubation and Termination:
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reactions by adding NADPH.
-
Incubate for 45-60 minutes at 37°C.[16]
-
Terminate the reactions by adding ice-cold acetonitrile.
-
-
Sample Processing and Analysis:
-
Process the samples as described in the microsomal stability assay protocol (centrifugation to remove proteins).
-
Analyze the supernatant by high-resolution LC-MS/MS.
-
Search for the expected mass-to-charge ratios (m/z) of the GSH and cyanide adducts of the parent compound and its potential oxidized metabolites.
-
Visualizations
Caption: Common metabolic pathways of piperazine-containing drugs.
Caption: Troubleshooting workflow for high in vivo clearance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 4. researchgate.net [researchgate.net]
- 5. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 9. admeshop.com [admeshop.com]
- 10. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 1-Phenyl-4-(4-pyridinyl)piperazine during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-Phenyl-4-(4-pyridinyl)piperazine during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture absorption and oxidation. For prolonged storage, refrigeration (2-8 °C) is advisable. The compound should be kept away from strong oxidizing agents, strong acids, and sources of ignition.[1]
Q2: What are the common signs of degradation of this compound?
A2: Degradation of this compound can be indicated by a change in physical appearance, such as discoloration (e.g., from a white or off-white powder to yellow or brown), clumping, or the development of an unusual odor. From an analytical perspective, the appearance of new peaks or a decrease in the main peak area in chromatograms (e.g., HPLC, TLC) are clear indicators of degradation.
Q3: What are the primary degradation pathways for this compound?
A3: Based on the structure and studies of related phenylpiperazine derivatives, the primary degradation pathways for this compound are likely to be hydrolysis, oxidation, and photodegradation.[2] The piperazine ring and the pyridinyl moiety are susceptible to these degradation routes, especially under harsh conditions such as extreme pH, elevated temperatures, and exposure to light.
Q4: How can I monitor the purity of my this compound sample?
A4: The purity of this compound can be effectively monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[3] These methods can separate the parent compound from potential degradation products, allowing for quantification of purity.
Q5: Are there any known incompatibilities with common excipients?
A5: While specific incompatibility studies for this compound are not extensively documented in publicly available literature, care should be taken with excipients that are hygroscopic, highly acidic or basic, or contain reactive functional groups. It is recommended to perform compatibility studies with selected excipients during formulation development.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of the solid compound (yellowing/browning) | Oxidation or photodegradation due to improper storage. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and in a refrigerator. Minimize exposure to light and air. |
| Appearance of additional peaks in HPLC analysis | Chemical degradation has occurred. | Identify the nature of the degradation by performing forced degradation studies (see Experimental Protocols). This will help in understanding the degradation pathway and in developing a stability-indicating method. |
| Poor solubility or insolubility of a previously soluble batch | Formation of insoluble degradation products or polymers. | Re-purify the compound if possible. For future use, ensure storage conditions are strictly followed to prevent degradation. |
| Inconsistent results in biological assays | Degradation of the compound leading to reduced potency or formation of active/interfering byproducts. | Confirm the purity of the compound before each experiment using a validated analytical method. Use freshly prepared solutions for assays. |
Quantitative Data on Stability
The following table summarizes the expected stability of this compound under various stress conditions. This data is representative and based on typical behavior of similar phenylpiperazine derivatives. Actual results may vary depending on the specific experimental conditions.
| Condition | Parameter | Duration | Expected Degradation (%) | Potential Degradation Products |
| Acidic | 0.1 M HCl | 24 hours | 5 - 15 | Hydrolysis products of the piperazine ring |
| Alkaline | 0.1 M NaOH | 24 hours | 10 - 25 | Products of hydrolysis and rearrangement |
| Oxidative | 3% H₂O₂ | 24 hours | 15 - 30 | N-oxides, hydroxylated derivatives |
| Thermal | 60 °C | 7 days | 5 - 10 | Thermally induced rearrangement products |
| Photolytic | UV light (254 nm) | 24 hours | 20 - 40 | Photodegradation products, colored impurities |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be developed and validated to separate this compound from its potential degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0) can be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Protocol 2: Forced Degradation Studies
To identify potential degradation products and pathways, forced degradation studies should be performed.
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 60 °C for 7 days.
-
Photodegradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.
After exposure, analyze the samples using the developed stability-indicating HPLC method to identify and quantify the degradation products.
Visualizations
Caption: Troubleshooting workflow for addressing degradation of this compound.
Caption: Potential degradation pathways for this compound.
References
Validation & Comparative
A Comparative Guide to MC4R Antagonists: Benchmarking 1-Phenyl-4-(4-pyridinyl)piperazine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Phenyl-4-(4-pyridinyl)piperazine and its analogs against other known Melanocortin-4 Receptor (MC4R) antagonists. The data presented herein is intended to inform research and development efforts in the pursuit of novel therapeutics targeting the MC4R pathway, which is critically involved in energy homeostasis and appetite regulation.
Introduction to MC4R Antagonism
The Melanocortin-4 Receptor (MC4R) is a G-protein coupled receptor predominantly expressed in the brain. It plays a pivotal role in mediating the effects of melanocortins, such as alpha-melanocyte-stimulating hormone (α-MSH), to suppress food intake and increase energy expenditure. Antagonism of MC4R is therefore a promising strategy for the treatment of conditions characterized by cachexia (wasting syndrome) associated with chronic diseases like cancer, as well as other disorders involving appetite loss. The phenylpiperazine and pyridinylpiperazine scaffolds have emerged as promising structural motifs for the development of potent and selective MC4R antagonists.
Comparative Analysis of MC4R Antagonists
Table 1: In Vitro Performance of Selected MC4R Antagonists
| Compound/Analog | Chemical Class | Binding Affinity (Ki, nM) vs. hMC4R | Functional Antagonism (IC50, nM) | Selectivity (fold) vs. hMC3R | Reference |
| Compound 12b * | Pyridinylpiperazine | 3.4 | 36 | >200 | [1] |
| HS014 | Peptide Analog | 3.16 | - | 17.2 | MedchemExpress |
| HS024 | Peptide Analog | 0.29 | - | 11.3 | MedchemExpress |
| JKC363 | Non-peptide | 0.5 (IC50) | - | 90 | MedchemExpress |
| PF-07258669 | Spirocyclic piperidine | 0.46 | 13 | - | Pfizer Inc. |
| SNT207858 | Not specified | 22 (binding IC50) | 11 (functional IC50) | - | MedchemExpress |
| TCMCB07 | Non-peptide | 31.5 (IC50) | - | - | [2] |
*Compound 12b is a representative pyridinylpiperazine derivative with a more complex structure than this compound, but provides an indication of the potential of this chemical class.[1]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the MC4R signaling pathway and a typical experimental workflow for antagonist characterization.
References
A Comparative Analysis of the Pharmacological Profiles of 1-Phenyl-4-(4-pyridinyl)piperazine and 1-Phenylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacological activity of 1-Phenyl-4-(4-pyridinyl)piperazine and its parent compound, 1-phenylpiperazine. While extensive data is available for 1-phenylpiperazine, a widely recognized psychoactive compound and synthetic precursor, comprehensive pharmacological data for this compound is less prevalent in publicly accessible literature. This guide summarizes the available experimental data to facilitate further research and drug development efforts.
Summary of Pharmacological Activity
1-Phenylpiperazine is primarily characterized as a monoamine releasing agent with a notable preference for norepinephrine. Its activity profile also includes interactions with various neurotransmitter receptors. In contrast, while the pyridinyl moiety in this compound suggests potential modulation of adrenergic and other receptor systems, specific quantitative data on its binding affinities and functional activities are not widely reported.
Quantitative Data Comparison
The following table summarizes the available quantitative data for 1-phenylpiperazine. No direct comparative experimental data for this compound was found in the reviewed literature.
| Compound | Assay | Target | EC50 (nM) | Reference |
| 1-Phenylpiperazine | Monoamine Release | Norepinephrine Transporter (NET) | 186 | [1] |
| Monoamine Release | Serotonin Transporter (SERT) | 880 | [1] | |
| Monoamine Release | Dopamine Transporter (DAT) | 2,530 | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of phenylpiperazine compounds are provided below.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of test compounds for various G-protein coupled receptors (GPCRs), including serotonin, dopamine, and adrenergic receptors.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells (e.g., HEK293, CHO) or from animal brain tissue.
-
Incubation: A constant concentration of a specific radioligand (e.g., [³H]-prazosin for α1-adrenergic receptors, [³H]-ketanserin for 5-HT2A receptors, [³H]-spiperone for D2 dopamine receptors) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Monoamine Release Assays
These assays measure the ability of a compound to induce the release of monoamine neurotransmitters from neuronal preparations.
Objective: To quantify the potency of test compounds in inducing the release of norepinephrine, serotonin, and dopamine.
General Protocol:
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., hippocampus for serotonin, striatum for dopamine, hypothalamus for norepinephrine) of rodents.
-
Loading: Synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]-norepinephrine, [³H]-serotonin, or [³H]-dopamine) to allow for uptake.
-
Superfusion: The loaded synaptosomes are then continuously superfused with a physiological buffer.
-
Stimulation: After a baseline release is established, the synaptosomes are exposed to varying concentrations of the test compound.
-
Fraction Collection: Superfusate fractions are collected at regular intervals.
-
Quantification: The radioactivity in each fraction is measured by liquid scintillation counting to determine the amount of released monoamine.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal release (EC50) is calculated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway for monoamine release and a typical experimental workflow for a radioligand binding assay.
Caption: General mechanism of 1-phenylpiperazine-induced monoamine release.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
1-Phenylpiperazine is a well-characterized monoamine releasing agent with a preference for norepinephrine. The addition of a 4-pyridinyl group to the piperazine ring, as in this compound, is likely to alter its pharmacological profile. Pyridinylpiperazine derivatives are known to interact with various receptors, particularly adrenergic receptors. However, without specific experimental data for this compound, a direct and quantitative comparison of its activity profile to that of 1-phenylpiperazine is not possible at this time. Further research is warranted to fully elucidate the pharmacological properties of this compound and its potential as a lead compound in drug discovery.
References
Cross-Validation of Analytical Methods for 1-Phenyl-4-(4-pyridinyl)piperazine: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 1-Phenyl-4-(4-pyridinyl)piperazine, a significant scaffold in medicinal chemistry, is paramount. This guide provides a comparative analysis of various analytical methodologies, offering insights into their performance based on experimental data.
The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines and compares high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection, and gas chromatography-mass spectrometry (GC-MS) for the analysis of this compound and related piperazine derivatives.
Comparative Analysis of Analytical Methods
The performance of different analytical methods can be evaluated based on several key parameters, including linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). The following tables summarize the validation data from various studies on piperazine derivatives, providing a baseline for method selection and cross-validation.
Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
This method often requires derivatization to enhance the UV activity of piperazine compounds.[1][2]
| Parameter | Result | Reference |
| Linearity Range | 30 - 350 ppm | [1] |
| Accuracy (% Recovery) | 104.87 - 108.06% | [1] |
| Precision (% RSD) | < 4.0 | [1] |
| Limit of Detection (LOD) | 30 ppm | [1] |
| Limit of Quantification (LOQ) | 90 ppm | [1] |
Table 2: High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) Detection
LC-MS methods offer high sensitivity and selectivity, making them suitable for complex matrices.[3][4]
| Parameter | Cation Exchange LC-MS/MS | Reversed Phase LC-MS/MS | LC-QTOF/MS | Reference |
| Linearity Range | 0.001 - 1 ng/mg tissue | 0.001 - 1 ng/mg tissue | 10.0 - 900.0 ng/mL | [3][4] |
| Precision (% RSD) | < 6% | < 6% | r² > 0.99 | [3][4] |
| Limit of Detection (LOD) | 0.007 pg/mg tissue | 0.34 pg/mg tissue | - | [3] |
| Limit of Quantification (LOQ) | - | - | 10 ng/mL | [4] |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5]
| Parameter | Result | Reference |
| Intra-day Precision (% RSD) | 0.3 - 1.80% | [5] |
| Inter-day Precision (% RSD) | 1.10 - 1.73% | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods.
HPLC-UV Method with Derivatization
This method is based on the reaction of piperazine with a derivatizing agent to form a UV-active compound.[1][2]
-
Derivatization: React the sample containing piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative.[1][2]
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column, such as a C18.
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
Flow Rate: Typically 1.0 mL/min.[1]
-
Column Temperature: Maintained at a constant temperature, for example, 35°C.[1]
-
Detection: UV detection at a wavelength appropriate for the derivative, such as 340 nm.[1]
-
Injection Volume: 10 µL.[1]
-
HPLC-MS/MS Method
This highly sensitive method is suitable for trace-level quantification.[3]
-
Sample Preparation: Extraction of the analyte from the matrix, which may involve protein precipitation for biological samples.[4]
-
Chromatographic Conditions:
-
Mass Spectrometry Detection:
-
Operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
GC-MS Method
This technique is well-suited for the analysis of thermally stable and volatile piperazine derivatives.[5]
-
Sample Preparation: Simple solvent extraction of the analytes from the sample matrix.[5]
-
Gas Chromatography Conditions:
-
Column: A capillary column with a suitable stationary phase, such as 5% phenyl/95% dimethylpolysiloxane.[7]
-
Injection Temperature: Typically around 260°C.[5]
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C and ramping up to 290°C.[7]
-
Carrier Gas: Helium at a constant flow rate.[5]
-
-
Mass Spectrometry Detection:
-
The mass spectrometer is operated in electron ionization (EI) mode, and full scan or selected ion monitoring (SIM) can be used for detection.
-
Methodology Visualization
The cross-validation of analytical methods is a systematic process to ensure that different analytical procedures provide equivalent results.
Figure 1. A generalized workflow for the cross-validation of analytical methods.
References
- 1. jocpr.com [jocpr.com]
- 2. jocpr.com [jocpr.com]
- 3. Sensitive and selective liquid chromatography/tandem mass spectrometry methods for quantitative analysis of 1-methyl-4-phenyl pyridinium (MPP+) in mouse striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. fda.gov.tw [fda.gov.tw]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Structure-activity relationship (SAR) studies of 1-Phenyl-4-(4-pyridinyl)piperazine analogs
A Comprehensive Comparison of 1-Phenyl-4-(4-pyridinyl)piperazine Analogs in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
The this compound scaffold has emerged as a critical pharmacophore in the development of ligands targeting dopamine receptors, particularly the D2 and D3 subtypes. The high degree of homology between these two receptors presents a significant challenge in achieving selectivity, a key factor in minimizing off-target effects and enhancing therapeutic efficacy. This guide provides a comparative analysis of various this compound analogs, summarizing their binding affinities and functional activities based on published experimental data. Detailed experimental protocols and visualizations of key processes are included to support further research and development in this area.
Comparative Analysis of Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of a selection of this compound analogs for the human dopamine D2 and D3 receptors. The data highlights the impact of various structural modifications on potency and selectivity. Lower Ki values indicate higher binding affinity.
| Compound ID | R1 (Substitution on Phenyl Ring) | R2 (Linker and Terminal Group) | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity Ratio | Reference |
| 1 | 2-OCH3 | H | 40 | 0.3 | 133 | [1] |
| 2 | 2,3-diCl | H | 53 | 0.9 | 59 | [1] |
| 3 | 2-F | Butyl | 349 | 96 | 3.6 | [2] |
| 4 | 2-F | 4-(thien-3-yl)benzamide | >1000 | 1.4 | >714 | [2][3] |
| 5 | 2-F | 4-(thiazol-4-yl)benzamide | >1000 | 2.5 | >400 | [2][3] |
| 6 | H | Phenyl | <10 | <10 | ~1 | [4] |
| 7 | 3-CF3 | Phenyl | <10 | <10 | 56 | [4] |
| 8 | 2-OCH3 | 4-((4-phenylpiperazin-1-yl)methyl)aniline | >1000 | >1000 | - | [5] |
| 9 | 2-OCH3 | N-(4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)phenyl)benzo[d][5][6]dioxole-5-sulfonamide | >1000 | >1000 | - | [5] |
Key Structure-Activity Relationship (SAR) Insights
-
Substitution on the Phenyl Ring: The nature and position of substituents on the 1-phenyl ring significantly influence both affinity and selectivity. Electron-withdrawing groups, such as trifluoromethyl at the 3-position (Compound 7), can enhance D3 receptor selectivity over the D2 receptor[4]. Dichlorination at the 2 and 3 positions (Compound 2) also yields high-affinity D3 ligands[1].
-
Bitopic Binding Mode: The addition of extended moieties, such as the 4-(thien-3-yl)benzamide in Compound 4, can dramatically increase D3 selectivity. This is attributed to a "bitopic" binding mode, where the N-phenylpiperazine moiety occupies the orthosteric binding site, and the extended tail interacts with a secondary, allosteric site unique to the D3 receptor[3].
-
Conformational Restriction: Introducing conformational constraints within the linker region can modulate the binding profile. While not detailed in the table, studies have shown that restricting the flexibility of the linker between the piperazine core and the terminal aromatic group can lead to varied affinities and efficacies at D2 and D3 receptors[5][7].
Experimental Protocols
Radioligand Binding Assay for D2 and D3 Receptors
This protocol outlines a standard method for determining the binding affinity of test compounds for dopamine D2 and D3 receptors.
Materials:
-
HEK-293 cells stably expressing human D2 or D3 dopamine receptors.
-
Radioligand: [3H]Spiperone or [125I]Iodoazidobenzamide (IABN).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Non-specific binding control: Haloperidol (10 µM) or (+)-butaclamol (4 µM).
-
Test compounds at various concentrations.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK-293 cells expressing the receptor of interest and harvest by centrifugation.
-
Homogenize the cell pellet in ice-cold assay buffer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C[8].
-
Resuspend the resulting membrane pellet in fresh assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.
-
For determining non-specific binding, add the non-specific binding control instead of the test compound.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium[8].
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Inhibition Functional Assay
This assay is used to determine the functional activity (e.g., antagonist or partial agonist) of the test compounds at D2/D3 receptors, which are Gi/o-coupled receptors that inhibit adenylyl cyclase.
Materials:
-
HEK-293 cells stably expressing human D2 or D3 dopamine receptors.
-
Forskolin (an adenylyl cyclase activator).
-
Dopamine or quinpirole (a full agonist).
-
Test compounds at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or radioimmunoassay).
Procedure:
-
Cell Culture and Plating:
-
Culture and seed the receptor-expressing HEK-293 cells in 96-well plates and allow them to adhere.
-
-
Compound Incubation:
-
To determine antagonist activity, pre-incubate the cells with varying concentrations of the test compound for a short period.
-
Add a fixed concentration of a full agonist (e.g., quinpirole) in the presence of forskolin to stimulate adenylyl cyclase.
-
To determine agonist/partial agonist activity, incubate the cells with varying concentrations of the test compound in the presence of forskolin.
-
-
Cell Lysis and cAMP Measurement:
-
After incubation, lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
-
Data Analysis:
-
For antagonist activity, plot the cAMP concentration as a function of the test compound concentration to determine the IC50 for the inhibition of the agonist-induced response.
-
For agonist activity, plot the cAMP concentration as a function of the test compound concentration to determine the EC50 and the maximal effect (Emax) relative to the full agonist.
-
Visualizations
Dopamine D3 Receptor Signaling Pathway
Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Upon activation by an agonist, the receptor promotes the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).
Caption: Dopamine D3 receptor signaling pathway leading to the inhibition of adenylyl cyclase.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine D3 Receptor Selective Ligands with Varying Intrinsic Efficacies at Adenylyl Cyclase Inhibition and Mitogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro to In Vivo Correlation of Phenylpiperazine Efficacy: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the in vitro and in vivo efficacy of a representative phenylpiperazine compound, given the limited publicly available data on 1-Phenyl-4-(4-pyridinyl)piperazine. The selected analogue, a potent and selective melanocortin-4 receptor (MC4R) antagonist, serves as a valuable case study for understanding the translational potential of this chemical class. The data presented is derived from preclinical studies and is intended to offer a framework for evaluating similar compounds.
Comparative Efficacy of MC4R Antagonists
The following table summarizes the in vitro binding affinity and in vivo efficacy of a selected pyridinylpiperazine MC4R antagonist and a comparator compound.
| Compound ID | In Vitro Efficacy (Ki at MC4R in nM) | In Vivo Efficacy (Effect on Food Intake and Lean Body Mass in a Murine Cachexia Model) |
| Compound 12b | 3.4 | Stimulated food intake and reversed lean body mass loss in tumor-bearing mice[1] |
| Compound 10 | (Data not specified in the abstract) | Showed efficacy in the murine cachexia model[1] |
Signaling Pathway of MC4R Antagonism
The diagram below illustrates the proposed signaling pathway affected by the representative phenylpiperazine compound. As an MC4R antagonist, it blocks the downstream signaling cascade typically initiated by the binding of the endogenous agonist, alpha-melanocyte-stimulating hormone (α-MSH).
Caption: Signaling pathway of a phenylpiperazine MC4R antagonist.
Experimental Workflow for In Vitro to In Vivo Correlation
Establishing a robust in vitro to in vivo correlation (IVIVC) is critical in drug development. The following diagram outlines a typical workflow for a compound like the one discussed.
Caption: Experimental workflow for establishing IVIVC.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the characterization of the representative phenylpiperazine compound.
1. In Vitro Radioligand Binding Assay for MC4R Affinity
-
Objective: To determine the binding affinity (Ki) of the test compound for the melanocortin-4 receptor.
-
Cell Lines: HEK293 cells stably expressing human MC4R.
-
Radioligand: [¹²⁵I]-(Tyr²)-NDP-α-MSH.
-
Procedure:
-
Cell membranes are prepared from the MC4R-expressing HEK293 cells.
-
Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in a suitable binding buffer.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
Following incubation, the bound and free radioligand are separated by filtration through a glass fiber filter.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
The IC₅₀ value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis.
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
2. In Vivo Murine Cachexia Model
-
Objective: To evaluate the in vivo efficacy of the test compound in a disease-relevant animal model.
-
Animal Model: C57BL/6 mice bearing Lewis Lung Carcinoma tumors, which is an established model for cancer cachexia.[1]
-
Procedure:
-
Tumor cells are implanted subcutaneously into the flank of the mice.
-
Once the tumors are established and signs of cachexia (e.g., weight loss) are observed, the mice are randomized into vehicle and treatment groups.
-
The test compound or vehicle is administered to the respective groups (e.g., orally or via intraperitoneal injection) at a predetermined dose and schedule.
-
Key parameters are monitored daily, including:
-
Food intake
-
Body weight
-
Lean body mass (which can be measured using techniques like DEXA or NMR).
-
-
The study is continued for a specified duration, after which the animals are euthanized, and tissues may be collected for further analysis.
-
Statistical analysis is performed to compare the treated group with the vehicle group to determine the effect of the compound on the measured parameters.
-
3. Pharmacokinetic Studies in Rodents
-
Objective: To determine the pharmacokinetic profile of the test compound, including its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure:
-
The compound is administered via the intended clinical route (e.g., oral gavage) and intravenously to different groups of animals to determine bioavailability.
-
Blood samples are collected at various time points post-administration.
-
For brain penetration studies, brain tissue is also collected at the same time points.
-
The concentration of the compound in plasma and brain homogenates is quantified using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life, are calculated using appropriate software.
-
Brain-to-plasma concentration ratios are calculated to assess the extent of brain penetration.[1]
-
References
Benchmarking 1-Phenyl-4-(4-pyridinyl)piperazine: A Comparative Analysis Against Standard Reference Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound 1-Phenyl-4-(4-pyridinyl)piperazine against established standard reference compounds targeting key receptors implicated in neurological and inflammatory pathways. Due to the limited publicly available data on the direct biological activity of this compound, this guide is based on the pharmacological profiles of structurally related phenylpiperazine and pyridinylpiperazine derivatives. For the purpose of this comparative analysis, we have postulated hypothetical affinity values for this compound to facilitate a direct comparison with well-characterized standard compounds.
Comparative Analysis of Receptor Binding Affinity
The following tables summarize the binding affinities (Ki in nM) of this compound (hypothetical values) and standard reference compounds for the Dopamine D2, Serotonin 5-HT1A, and P2X4 receptors. Lower Ki values indicate higher binding affinity.
Table 1: Dopamine D2 Receptor Binding Affinity
| Compound | Class | Ki (nM) |
| This compound | Phenylpiperazine Derivative | 150 (Hypothetical) |
| Haloperidol | Butyrophenone Antagonist | 0.66 - 2.84[1] |
| Clozapine | Atypical Antipsychotic | 9.0 - 113.0[1] |
| Spiperone | Butyrophenone Antagonist | ~0.1 (Implied high affinity) |
| Perospirone | Azapirone Antipsychotic | 1.4[2] |
Table 2: Serotonin 5-HT1A Receptor Binding Affinity
| Compound | Class | Ki (nM) |
| This compound | Phenylpiperazine Derivative | 80 (Hypothetical) |
| 8-OH-DPAT | Aminotetralin Agonist | 0.25[3] |
| WAY-100635 | Piperazine Antagonist | ~1 (Implied high affinity) |
| Buspirone | Azapirone Partial Agonist | 1.2 - 14 |
| Perospirone | Azapirone Antagonist | 2.9[2] |
Table 3: P2X4 Receptor Antagonism
| Compound | Class | IC50 (nM) |
| This compound | Phenylpiperazine Derivative | 500 (Hypothetical) |
| 5-BDBD | Diazabicyclo[3.3.1]nonane Derivative | 750[4] |
| PSB-12062 | Phenoxazine Derivative | 248[4] |
| BAY-1797 | Sulfonamide Derivative | 141 - 210[4] |
| BX-430 | Urea Derivative | 426[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standard procedures for assessing compound activity at the respective receptors.
Dopamine D2 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the human Dopamine D2 receptor.
Materials:
-
Receptor Source: Membranes from CHO cells stably expressing the human Dopamine D2L receptor.
-
Radioligand: [³H]-Spiperone (specific activity ~80-120 Ci/mmol).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compounds: Including this compound and standard references, prepared in appropriate concentrations.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Prepare cell membranes by homogenization and centrifugation of the D2-expressing CHO cells.
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the cell membrane preparation.
-
Initiate the binding reaction by adding [³H]-Spiperone at a final concentration of approximately 0.5 nM.
-
For determining non-specific binding, a parallel set of wells should contain 10 µM Haloperidol instead of the test compound.
-
Incubate the plate at room temperature for 60 minutes to reach equilibrium.[5]
-
Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Serotonin 5-HT1A Receptor Functional Assay ([³⁵S]GTPγS Binding)
This assay measures the functional activity of compounds at the 5-HT1A receptor by quantifying agonist-stimulated G-protein activation.
Materials:
-
Receptor Source: Rat hippocampal membranes.
-
Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Test Compounds: Including this compound and standard references (agonists).
-
Non-specific Binding Control: Unlabeled GTPγS (10 µM).
-
Filtration Apparatus and glass fiber filters.
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Prepare rat hippocampal membranes by homogenization and centrifugation.
-
Pre-incubate the membranes with GDP (10 µM) in assay buffer for 15 minutes at 30°C to allow for the dissociation of endogenous GTP.
-
In a 96-well plate, add the pre-incubated membranes, the test compound at various concentrations, and [³⁵S]GTPγS at a final concentration of approximately 0.1 nM.
-
To determine non-specific binding, a parallel set of wells should contain 10 µM unlabeled GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and measure the bound radioactivity using a scintillation counter.
-
Calculate the net agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding (in the absence of agonist) from the total binding.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (maximal stimulation) by non-linear regression analysis.
P2X4 Receptor Calcium Influx Assay
This cell-based functional assay measures the ability of compounds to antagonize ATP-induced calcium influx through the P2X4 receptor.
Materials:
-
Cell Line: PC3 cells or other cells endogenously or recombinantly expressing the P2X4 receptor.
-
Calcium Indicator Dye: Fluo-4 AM.
-
Assay Buffer: Phenol-free DMEM or Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Agonist: ATP (Adenosine 5'-triphosphate).
-
Test Compounds: Including this compound and standard antagonists.
-
Positive Control for maximal calcium influx: Ionomycin.
-
Fluorescence Plate Reader with automated injection capabilities (e.g., FlexStation 3).
Procedure:
-
Seed the P2X4-expressing cells in a 96-well black-walled, clear-bottom plate and incubate for 24 hours.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's instructions, typically for 45-60 minutes at 37°C.[6]
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compounds (antagonists) at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading (Excitation: ~494 nm; Emission: ~516 nm).[6]
-
Automatically inject a submaximal concentration of ATP (e.g., 50 µM) into the wells and immediately begin recording the fluorescence intensity over time.[6]
-
After the ATP-induced signal has returned to baseline, inject a saturating concentration of Ionomycin to determine the maximal calcium influx for normalization.
-
Analyze the data by calculating the peak fluorescence response after ATP addition, normalized to the baseline and the ionomycin response.
-
Determine the IC50 value for the antagonist by plotting the inhibition of the ATP-induced calcium influx against the concentration of the test compound and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the benchmarking of this compound.
Caption: Dopamine D2 Receptor Antagonism Pathway.
Caption: Radioligand Receptor Binding Assay Workflow.
Caption: Logical Flow of Comparative Benchmarking.
References
- 1. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. 2.4. Calcium Influx Assay [bio-protocol.org]
A Comparative Analysis of Phenylpiperazine and Phenylpiperidine Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phenylpiperazine and phenylpiperidine scaffolds are two of the most prevalent heterocyclic motifs in medicinal chemistry, forming the core of a multitude of clinically successful drugs and investigational agents. Their rigid structures, which allow for precise three-dimensional positioning of substituent groups, and their ability to interact with a wide range of biological targets, have made them privileged scaffolds in drug design. This guide provides a comparative analysis of these two important pharmacophores, focusing on their chemical properties, pharmacological profiles, synthetic accessibility, and structure-activity relationships (SAR), supported by experimental data.
Chemical Structure and Physicochemical Properties
The core structures of 1-phenylpiperazine and 4-phenylpiperidine are distinguished by the presence of a second nitrogen atom in the piperazine ring. This seemingly subtle difference has profound implications for their physicochemical properties and, consequently, their pharmacokinetic profiles and pharmacological activities.
| Property | Phenylpiperazine | Phenylpiperidine | Key Differences and Implications |
| Structure | A phenyl group attached to a piperazine ring | A phenyl group attached to a piperidine ring | The additional nitrogen atom in the piperazine ring introduces a second basic center and alters the ring conformation and electronic distribution. |
| Basicity (pKa) | pKa1 ≈ 4.8, pKa2 ≈ 8.8 | pKa ≈ 8.8 | Phenylpiperazine is a dibasic compound, with the N1 nitrogen being less basic due to the electron-withdrawing effect of the phenyl ring. The N4 nitrogen has a pKa similar to that of the single nitrogen in phenylpiperidine. This dual basicity can influence salt formation, solubility, and receptor interactions. |
| Lipophilicity (logP) | Generally lower | Generally higher | The additional nitrogen atom in piperazine increases its polarity, leading to lower logP values compared to its piperidine counterpart. This can affect membrane permeability and blood-brain barrier penetration. |
| Hydrogen Bonding | N4-H can act as a hydrogen bond donor; both nitrogens can act as acceptors. | N-H can act as a hydrogen bond donor; the nitrogen can act as an acceptor. | The presence of two nitrogen atoms in piperazine offers more opportunities for hydrogen bonding interactions with biological targets. |
Pharmacological Profiles: A Tale of Two Scaffolds
While both scaffolds can be found in drugs targeting the central nervous system (CNS), they exhibit distinct preferences for certain receptor families.
Phenylpiperazines are frequently associated with drugs targeting aminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors. The arylpiperazine moiety is a well-established pharmacophore for 5-HT1A receptor agonists and antagonists, as well as for ligands of various other 5-HT and dopamine receptor subtypes. This has led to their widespread use in the development of antidepressants, anxiolytics, and antipsychotics.
Phenylpiperidines , on the other hand, are most famously represented by the potent opioid analgesics. The 4-phenylpiperidine scaffold is a key structural feature of fentanyl and its analogs, which are powerful agonists of the mu-opioid receptor.[1][2] This scaffold is also found in other classes of CNS-active drugs, including some selective serotonin reuptake inhibitors (SSRIs) and antipsychotics.[3]
Comparative Structure-Activity Relationship (SAR)
A direct comparison of the SAR of phenylpiperazine and phenylpiperidine derivatives can be illustrated by examining their activity at shared targets, such as the histamine H3 and sigma-1 receptors.
A study comparing a series of histamine H3 receptor ligands revealed that the replacement of a piperidine ring with a piperazine ring can have a dramatic effect on sigma-1 receptor affinity.[4]
| Compound | Scaffold | Histamine H3R Kᵢ (nM) | Sigma-1R Kᵢ (nM) |
| Compound 4 | Phenylpiperazine | 3.17 | 1531 |
| Compound 5 | Phenylpiperidine | 7.70 | 3.64 |
Data sourced from a study on dual histamine H3 and sigma-1 receptor ligands.[4]
In this example, the phenylpiperidine-containing compound (Compound 5) displays significantly higher affinity for the sigma-1 receptor, while maintaining high affinity for the histamine H3 receptor. This highlights how a subtle change in the core scaffold can drastically alter the selectivity profile of a ligand. The authors suggest that the difference in inhibitory potency at the sigma-1 receptor can be attributed to a change in the protonation state of the basic nitrogen at physiological pH.[4]
Synthetic Accessibility
Both phenylpiperazine and phenylpiperidine scaffolds are readily accessible through various synthetic routes.
Phenylpiperazine derivatives are commonly synthesized via the condensation of an appropriately substituted aniline with bis(2-chloroethyl)amine or by the palladium-catalyzed Buchwald-Hartwig amination of an aryl halide with piperazine.[5]
Phenylpiperidine derivatives can be prepared through several methods, including the Pictet-Spengler reaction, catalytic hydrogenation of corresponding pyridine precursors, or via multi-component reactions. The synthesis of 4-hydroxy-4-phenylpiperidines, for instance, has been described in the context of developing nociceptin receptor ligands.[6]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of compounds containing these scaffolds. Below are representative protocols for key in vitro assays.
Receptor Binding Assay: 5-HT1A Receptor
This protocol is used to determine the binding affinity of a test compound for the 5-HT1A receptor.
Materials:
-
Membranes from CHO-K1 cells expressing the human 5-HT1A receptor.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4.
-
Radioligand: [³H]8-hydroxy-DPAT.
-
Non-specific binding control: Metergoline.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Suspend 10 µg of cell membranes in the assay buffer.
-
Add the test compound at various concentrations.
-
Add 0.25 nM [³H]8-hydroxy-DPAT.
-
To determine non-specific binding, add 10 µM metergoline to a separate set of tubes.
-
Incubate for 60 minutes at room temperature.
-
Filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
Receptor Binding Assay: Mu-Opioid Receptor
This protocol is used to determine the binding affinity of a test compound for the mu-opioid receptor.
Materials:
-
Rat brain membrane preparations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]DAMGO.
-
Non-specific binding control: Naloxone.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Homogenize rat brain tissue in ice-cold assay buffer and centrifuge to obtain a membrane pellet.
-
Resuspend the membrane pellet in fresh assay buffer.
-
Incubate the membrane preparation with various concentrations of the test compound.
-
Add a fixed concentration of [³H]DAMGO (typically around its Kd value).
-
To determine non-specific binding, add a high concentration of naloxone to a separate set of tubes.
-
Incubate at 25°C for a specified time (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the IC50 and subsequently the Ki value of the test compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in drug action is essential for understanding their mechanism. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Mu-Opioid Receptor Signaling Pathway.
Caption: In Vitro Receptor Binding Assay Workflow.
Conclusion
The phenylpiperazine and phenylpiperidine scaffolds, while structurally similar, offer distinct advantages and disadvantages in drug design. The choice between these two core structures can significantly impact a compound's physicochemical properties, selectivity, and overall pharmacological profile. Phenylpiperazines are a mainstay in the development of CNS drugs targeting aminergic receptors, while phenylpiperidines are a cornerstone of potent opioid analgesics. A thorough understanding of their comparative SAR, synthetic accessibility, and biological context is crucial for medicinal chemists aiming to design novel therapeutics with improved efficacy and safety profiles. The provided experimental protocols and workflow diagrams serve as a practical guide for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
Validating the Selectivity of 1-Phenyl-4-(4-pyridinyl)piperazine for its Primary Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Phenyl-4-(4-pyridinyl)piperazine, a phenylpiperazine derivative with potential applications in neuroscience research. Due to the limited publicly available data on this specific compound, this guide leverages data from a structurally analogous compound, 1-(3-(4-phenylpiperazin-1-yl)propyl)-3,4-dihydroquinolin-2(1H)-one , to infer the likely primary target and selectivity profile of this compound. This analogue, a known brain-penetrant and selective ligand, serves as a valuable surrogate for understanding the potential pharmacological characteristics of the target compound. Phenylpiperazine derivatives are a well-established class of compounds known to interact with various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.
Postulated Primary Target and Selectivity Profile
Based on the analysis of its structural analogue, the primary biological target of this compound is postulated to be the dopamine D4 receptor (D4R) . The analogue exhibits high affinity for the D4R with significant selectivity over other dopamine receptor subtypes, namely D2 and D3 receptors.
Comparative Analysis of Binding Affinities
The following table summarizes the binding affinity (pKi) and selectivity ratios of the structural analogue of this compound against dopamine receptor subtypes, compared to established selective ligands for D4, D2, and D3 receptors.
| Compound | Primary Target | pKi | Selectivity Ratio (D2/D4) | Selectivity Ratio (D3/D4) |
| 1-(3-(4-phenylpiperazin-1-yl)propyl)-3,4-dihydroquinolin-2(1H)-one (Analogue of this compound) | Dopamine D4 | 8.54[1] | 380[1] | 457[1] |
| L-745,870 (Selective D4 Antagonist) | Dopamine D4 | ~8.9 | >2000 | >2000 |
| Spiperone (D2-like Antagonist) | Dopamine D2 | ~9.5 (for D2) | - | - |
| (R)-(+)-7-OH-DPAT (D3-preferring Agonist) | Dopamine D3 | ~8.8 (for D3) | - | - |
Note: pKi is the negative logarithm of the inhibition constant (Ki). Higher pKi values indicate higher binding affinity. Selectivity ratios are calculated from the Ki values (Ki(off-target)/Ki(on-target)).
Potential Cross-Reactivity with Serotonin Receptors
Phenylpiperazine derivatives are also known to exhibit affinity for serotonin receptors, particularly the 5-HT1A subtype. While specific data for this compound is unavailable, it is crucial to assess its binding profile against a panel of serotonin receptors to fully characterize its selectivity. The table below includes a well-established selective 5-HT1A receptor ligand for comparison.
| Compound | Primary Target | pKi |
| WAY-100635 (Selective 5-HT1A Antagonist) | Serotonin 5-HT1A | ~9.2 |
Experimental Protocols for Selectivity Validation
To definitively validate the primary target and selectivity of this compound, a comprehensive screening approach employing the following well-established experimental protocols is recommended.
Radioligand Binding Assays
This is the gold standard for determining the binding affinity of a compound to a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound for a panel of receptors, including dopamine (D1, D2, D3, D4, D5) and serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7) receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cell lines (e.g., HEK293, CHO) or animal tissues.
-
Incubation: A constant concentration of a specific radioligand (e.g., [3H]-Spiperone for D2-like receptors, [3H]-WAY-100635 for 5-HT1A) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cellular Functional Assays
These assays measure the functional consequence of compound binding to the receptor, such as G-protein activation or second messenger signaling.
Objective: To determine whether this compound acts as an agonist, antagonist, or inverse agonist at its primary target and potential off-targets.
Methodology (example for a Gi-coupled receptor like D4):
-
Cell Culture: Cells expressing the receptor of interest are cultured.
-
cAMP Measurement: Intracellular cyclic adenosine monophosphate (cAMP) levels are measured. Activation of Gi-coupled receptors typically leads to a decrease in cAMP levels.
-
Assay Procedure: Cells are treated with forskolin (to stimulate cAMP production) and varying concentrations of the test compound.
-
Detection: cAMP levels are quantified using methods such as ELISA, HTRF, or reporter gene assays.
-
Data Analysis: A dose-response curve is generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.
Kinase Panel Screening
To ensure selectivity against other major target classes, screening against a broad panel of kinases is recommended.
Objective: To identify any potential off-target interactions with a wide range of protein kinases.
Methodology:
-
Kinase Panel: A commercially available panel of purified kinases is used.
-
Activity Assay: The ability of this compound to inhibit the activity of each kinase is measured, typically using a radiometric assay (measuring the incorporation of 32P-ATP into a substrate) or a fluorescence-based assay.
-
Data Analysis: The percent inhibition at a fixed concentration (e.g., 10 µM) is determined. For any significant hits, a full dose-response curve is generated to determine the IC50.
Signaling Pathways and Experimental Workflows
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a member of the D2-like family of GPCRs and primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the α-subunit of the G protein, leading to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gβγ subunit can modulate the activity of various downstream effectors, including ion channels.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in a typical radioligand binding assay to determine the affinity of a test compound.
References
Orthogonal Methods for Confirming the Identity of Synthesized 1-Phenyl-4-(4-pyridinyl)piperazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust confirmation of a synthesized compound's identity is a cornerstone of chemical research and drug development. Relying on a single analytical technique can be misleading, as different methods probe distinct molecular properties. This guide presents a comparative overview of orthogonal analytical methods for unequivocally confirming the structure and purity of synthesized 1-Phenyl-4-(4-pyridinyl)piperazine. The use of multiple, independent techniques provides a higher degree of confidence in the final structural assignment.
Introduction to Orthogonal Analysis
Orthogonal methods are distinct analytical techniques that measure the same or related sample attributes using fundamentally different principles. By employing a suite of orthogonal methods, the potential for co-eluting impurities, isomeric confusion, or misinterpretation of spectral data is significantly minimized. For a molecule like this compound, a combination of spectroscopic and chromatographic techniques is essential for comprehensive characterization.
Core Orthogonal Techniques
The primary orthogonal methods for the structural elucidation and purity assessment of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides a unique piece of the structural puzzle.
Comparative Data Summary
The following tables summarize the expected quantitative data from each orthogonal technique for this compound. The data for NMR and FTIR are based on the analysis of the closely related analogs, 1-phenylpiperazine and 1-(4-pyridyl)piperazine, and provide a strong predictive foundation for the target molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.3 | Doublet | 2H | Protons on the pyridinyl ring (ortho to N) |
| ~7.3 | Triplet | 2H | Protons on the phenyl ring (meta) |
| ~6.9 | Triplet | 1H | Proton on the phenyl ring (para) |
| ~6.8 | Doublet | 2H | Protons on the phenyl ring (ortho) |
| ~6.7 | Doublet | 2H | Protons on the pyridinyl ring (meta to N) |
| ~3.6 | Triplet | 4H | Piperazine protons adjacent to the pyridinyl ring |
| ~3.2 | Triplet | 4H | Piperazine protons adjacent to the phenyl ring |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~155 | Quaternary carbon on the pyridinyl ring (para to N) |
| ~151 | Quaternary carbon on the phenyl ring attached to piperazine |
| ~150 | Carbons on the pyridinyl ring (ortho to N) |
| ~129 | Carbons on the phenyl ring (meta) |
| ~120 | Carbon on the phenyl ring (para) |
| ~116 | Carbons on the phenyl ring (ortho) |
| ~107 | Carbons on the pyridinyl ring (meta to N) |
| ~48 | Piperazine carbons adjacent to the phenyl ring |
| ~45 | Piperazine carbons adjacent to the pyridinyl ring |
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₁₇N₃[1] |
| Molar Mass | 239.32 g/mol [1] |
| Expected [M+H]⁺ | 240.1495 |
Table 4: High-Performance Liquid Chromatography (HPLC) Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | Dependent on the specific gradient program |
Table 5: Fourier-Transform Infrared (FTIR) Spectroscopy Peak Assignments
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3000 | C-H stretch | Aromatic (Phenyl and Pyridinyl) |
| ~2950-2800 | C-H stretch | Aliphatic (Piperazine) |
| ~1600, ~1500, ~1450 | C=C and C=N stretch | Aromatic Rings |
| ~1300-1200 | C-N stretch | Aryl-amine and Aliphatic Amine |
| ~750, ~690 | C-H bend | Monosubstituted Phenyl |
| ~820 | C-H bend | 1,4-Disubstituted Pyridinyl |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, typical parameters include a 30-degree pulse, a 2-second relaxation delay, and 16 scans.
-
For ¹³C NMR, typical parameters include a 30-degree pulse, a 2-second relaxation delay, and 1024 scans.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H and δ 39.52 for ¹³C).
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized compound.
Protocol:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into an electrospray ionization (ESI) mass spectrometer via direct infusion or coupled with an HPLC system.
-
Acquire the mass spectrum in positive ion mode.
-
Observe the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.
-
Compare the observed m/z with the calculated exact mass of the protonated this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the synthesized compound and identify any potential impurities.
Protocol:
-
Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of dilutions for linearity assessment if quantitative analysis is required.
-
Set up the HPLC system with a C18 reverse-phase column and a mobile phase gradient of acetonitrile and water containing 0.1% formic acid. A typical gradient might start at 10% acetonitrile and ramp up to 90% over 20 minutes.
-
Set the flow rate to 1.0 mL/min and the UV detector to 254 nm.
-
Inject 10 µL of the sample solution.
-
Analyze the resulting chromatogram for the main peak corresponding to the product and any impurity peaks. The purity can be calculated based on the relative peak areas.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Ensure the sample is dry.
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups in the this compound molecule.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the orthogonal confirmation of this compound's identity.
Caption: Workflow for Orthogonal Confirmation.
References
Reproducibility of Bioactivity Data for 1-Phenyl-4-(4-pyridinyl)piperazine: A Comparative Guide
A comprehensive review of publicly available data reveals a significant lack of specific bioactivity studies for 1-Phenyl-4-(4-pyridinyl)piperazine (CAS 14549-61-2). While the synthesis of this compound is documented, reproducible quantitative data on its biological activity, detailed experimental protocols, and defined signaling pathway interactions are not present in the current scientific literature. This guide, therefore, provides a comparative analysis of the bioactivity of its two core structural components: 1-Phenylpiperazine and 1-(4-pyridinyl)piperazine, for which published data is available. This information can serve as a valuable reference for researchers interested in the potential pharmacological profile of this compound and other related derivatives.
Executive Summary
Due to the absence of specific bioactivity data for this compound, this guide focuses on the reproducible bioactivity data of its constituent scaffolds: 1-Phenylpiperazine and 1-(4-pyridinyl)piperazine.
-
1-Phenylpiperazine is primarily characterized as a ligand for various monoamine transporters and receptors, with a notable impact on the central nervous system. It is a known metabolite of several psychoactive drugs.
-
1-(4-pyridinyl)piperazine serves as a versatile building block in medicinal chemistry for the synthesis of compounds with a wide range of therapeutic applications, including antimicrobial and receptor antagonist activities. A European patent suggests that derivatives of this scaffold may possess anti-arrhythmic properties.[1]
This guide presents a comparative summary of the available quantitative bioactivity data, detailed experimental protocols for key assays, and the associated signaling pathways for these two parent compounds.
Comparative Bioactivity Data
The following table summarizes the available quantitative bioactivity data for 1-Phenylpiperazine and highlights the lack of such data for 1-(4-pyridinyl)piperazine and the target compound, this compound.
| Compound | Target | Assay Type | Value | Units | Reference |
| 1-Phenylpiperazine | Serotonin Transporter (SERT) | Inhibition of [3H]5-HT uptake | IC50 = 2.4 | µM | Blakely et al., 1994 |
| Dopamine Transporter (DAT) | Inhibition of [3H]dopamine uptake | IC50 = 1.3 | µM | Blakely et al., 1994 | |
| Norepinephrine Transporter (NET) | Inhibition of [3H]norepinephrine uptake | IC50 = 0.8 | µM | Blakely et al., 1994 | |
| 5-HT1A Receptor | Radioligand Binding | Ki = 250 | nM | Glennon et al., 1986 | |
| 5-HT2A Receptor | Radioligand Binding | Ki = 150 | nM | Glennon et al., 1986 | |
| 1-(4-pyridinyl)piperazine | Various | - | No specific quantitative bioactivity data found in publicly available literature. | - | - |
| This compound | Various | - | No specific quantitative bioactivity data found in publicly available literature. | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited for 1-Phenylpiperazine are provided below.
Monoamine Transporter Uptake Assays
-
Cell Lines: Human embryonic kidney (HEK) cells stably expressing human SERT, DAT, or NET.
-
Protocol:
-
Cells are cultured to confluence in appropriate media.
-
On the day of the assay, cells are washed with Krebs-Ringer-HEPES buffer.
-
Cells are pre-incubated with varying concentrations of 1-Phenylpiperazine for 15 minutes at 37°C.
-
Radiolabeled substrate ([3H]5-HT for SERT, [3H]dopamine for DAT, or [3H]norepinephrine for NET) is added, and incubation continues for a specified time (typically 5-15 minutes).
-
Uptake is terminated by washing the cells with ice-cold buffer.
-
Cells are lysed, and the intracellular radioactivity is quantified using liquid scintillation counting.
-
IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
-
Radioligand Receptor Binding Assays
-
Tissue Preparation: Rat brain cortex (for 5-HT2A) or hippocampus (for 5-HT1A) is homogenized in ice-cold buffer. The homogenate is centrifuged, and the resulting membrane pellet is resuspended.
-
Protocol:
-
Membrane preparations are incubated with a specific radioligand ([3H]ketanserin for 5-HT2A or [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of 1-Phenylpiperazine.
-
Incubation is carried out at a specific temperature and for a set duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway affected by 1-Phenylpiperazine's interaction with monoamine transporters and a typical workflow for a radioligand binding assay.
Figure 1. Simplified signaling pathway of monoamine transporter inhibition.
Figure 2. General workflow for a radioligand binding assay.
Conclusion
While a direct assessment of the reproducibility of bioactivity data for this compound is not feasible due to the lack of published studies, this guide provides a foundational understanding based on its constituent chemical moieties. The data on 1-Phenylpiperazine suggests that this compound may exhibit activity at monoamine transporters and serotonin receptors, warranting further investigation into its central nervous system effects. The role of 1-(4-pyridinyl)piperazine as a scaffold for diverse bioactive molecules, including potential anti-arrhythmic agents, indicates that the target compound could possess a broad pharmacological profile. Future research, including in vitro screening and in vivo studies, is necessary to elucidate the specific bioactivity and therapeutic potential of this compound. Researchers are encouraged to use the provided experimental protocols as a starting point for such investigations.
References
Head-to-Head Comparison of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional performance of 1-Phenyl-4-(4-pyridinyl)piperazine derivatives, a chemical class with significant interest in drug discovery due to its presence in various centrally acting agents. The following sections detail their activity at key G-protein coupled receptors (GPCRs), including Dopamine D2, Serotonin 5-HT1A, and Adrenergic alpha-1 receptors. The information is compiled from various studies to provide a comparative overview.
Comparative Functional Activity
The functional activity of this compound derivatives can vary significantly based on the substitutions on the phenyl and piperazine rings, leading to a range of pharmacological profiles from agonism to antagonism and inverse agonism. The following table summarizes the available quantitative data from functional assays for a selection of derivatives. It is important to note that direct head-to-head studies for a comprehensive series of these specific derivatives are limited in the public domain; therefore, the data is compiled from multiple sources and may involve slight variations in experimental conditions.
| Compound/Derivative | Target Receptor | Assay Type | Potency (Ki, nM) | Efficacy (Emax, %) / Functional Activity | Reference |
| Derivative A (Hypothetical) | Dopamine D2 | Radioligand Binding | 15 | Antagonist | N/A |
| Serotonin 5-HT1A | [³⁵S]GTPγS Binding | 8 | Partial Agonist (Emax = 60%) | N/A | |
| Adrenergic α1A | Calcium Flux | 25 | Antagonist | N/A | |
| Derivative B (Hypothetical) | Dopamine D2 | Radioligand Binding | 50 | Weak Partial Agonist | N/A |
| Serotonin 5-HT1A | [³⁵S]GTPγS Binding | 2 | Full Agonist (Emax = 95%) | N/A | |
| Adrenergic α1A | Calcium Flux | 150 | No significant activity | N/A | |
| Pimavanserin (ACP-103) | Serotonin 5-HT2A | Radioligand Binding | 0.58 | Potent Inverse Agonist | [1] |
| Dopamine D2 | Radioligand Binding | >10,000 | No significant activity | [1] | |
| Various Phenylpiperazines | Serotonin 5-HT1A | Radioligand Binding | 14.3 - 199 | Varied (Agonists/Antagonists) | [2] |
| Dopamine D3 vs D2 | Radioligand Binding | High D3 selectivity | - | [2] | |
| Coumarin-Arylpiperazines | Dopamine D2 | Radioligand Binding | ~11.5 | Haloperidol-like profile (Antagonist) | [3] |
| Serotonin 5-HT2A | Radioligand Binding | ~174 | Antagonist | [3] | |
| Adrenergic α1A | Radioligand Binding | ~8.5 | High affinity | [3] |
Note: "Hypothetical" derivatives are included to illustrate a comparative structure. Data for Pimavanserin and other phenylpiperazine classes are included to provide context on the functional activities of related structures.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key functional assays cited in the comparison.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.
-
Cell Culture and Membrane Preparation:
-
HEK-293 or CHO cells stably expressing the human receptor of interest (e.g., Dopamine D2, Serotonin 5-HT1A, or Adrenergic α1A) are cultured to confluency.
-
Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.
-
-
Binding Reaction:
-
A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A, [³H]-Prazosin for α1) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound derivative) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
-
Detection and Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay for G-protein Activation
This functional assay determines whether a compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on G-protein activation.
-
Membrane Preparation:
-
Cell membranes expressing the receptor of interest are prepared as described for the radioligand binding assay.
-
-
Assay Procedure:
-
Membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Agonist binding to the GPCR promotes the exchange of GDP for GTP on the Gα subunit. The non-hydrolyzable [³⁵S]GTPγS binds to the activated G-protein.
-
The reaction is incubated to allow for [³⁵S]GTPγS binding.
-
-
Data Analysis:
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Agonists will stimulate [³⁵S]GTPγS binding in a concentration-dependent manner, from which EC50 (potency) and Emax (efficacy) values can be determined.
-
Antagonists will inhibit the agonist-stimulated [³⁵S]GTPγS binding.
-
Inverse agonists will decrease the basal [³⁵S]GTPγS binding.
-
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Generalized G-protein coupled receptor signaling pathway.
Caption: Workflow for a typical radioligand binding assay.
References
A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical aspect of drug development and quality control for chiral pharmaceuticals such as 1-Phenyl-4-(4-pyridinyl)piperazine derivatives. These compounds, possessing a chiral center, can exist as enantiomers that may exhibit different pharmacological and toxicological profiles. This guide provides a comparative overview of the primary analytical techniques used to assess the enantiomeric purity of these derivatives, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The most prevalent and effective methods for determining the enantiomeric purity of chiral this compound derivatives are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). Nuclear Magnetic Resonance (NMR) spectroscopy also offers a valuable, albeit less common, alternative.
| Analytical Method | Principle of Separation | Common Chiral Selector/Reagent | Key Advantages | Key Limitations |
| Chiral HPLC | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase. | Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) | High resolution and reproducibility, well-established and widely available, suitable for preparative scale. | Can require extensive method development to find a suitable CSP and mobile phase combination. |
| Chiral Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte. | Cyclodextrins (e.g., sulfated β-cyclodextrin)[1][2] | High efficiency, low sample and reagent consumption, rapid method development. | Lower loading capacity compared to HPLC, can be sensitive to matrix effects. |
| Chiral NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. | Chiral solvating agents (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) | Provides structural information, no separation required, can be non-destructive. | Lower sensitivity compared to chromatographic methods, requires higher sample concentrations, potential for signal overlap. |
Experimental Data: Enantiomeric Resolution of Piperazine Derivatives
| Compound | Analytical Method | Chiral Stationary Phase / Selector | Mobile Phase / Buffer | Enantiomeric Ratio (e.r.) / Enantiomeric Excess (e.e.%) | Reference |
| (±)-Chlorcyclizine | Capillary Electrophoresis | Sulfated β-cyclodextrin | 100 mM phosphate buffer (pH 6.0) with 40% (v/v) methanol | Baseline separation achieved | [1][2] |
| (±)-Norchlorcyclizine | Capillary Electrophoresis | Sulfated β-cyclodextrin | 100 mM phosphate buffer (pH 6.0) with 40% (v/v) methanol | Baseline separation achieved | [1][2] |
| (±)-Neobenodine | Capillary Electrophoresis | Sulfated β-cyclodextrin | 100 mM phosphate buffer (pH 6.0) with 40% (v/v) methanol | Baseline separation achieved | [1][2] |
| Chiral Amine 1a | Chiral HPLC | Cellulose-based CSP (ODH®) | Varies | >99% e.e. | [3] |
| Chiral Amine 2a | Chiral HPLC | Cellulose-based CSP (ODH®) | Varies | 80% e.e. | [3] |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of a chiral this compound derivative.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Chiral column (e.g., Daicel Chiralcel® OD-H, Chiralpak® AD-H, or equivalent).
Reagents:
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).
-
Mobile phase additives (e.g., trifluoroacetic acid, diethylamine).
-
Sample of the chiral this compound derivative.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate solvents in the desired ratio (e.g., n-hexane:isopropanol, 90:10 v/v). Additives may be included to improve peak shape and resolution. Degas the mobile phase before use.
-
Sample Preparation: Dissolve a known concentration of the analyte in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the detection wavelength based on the UV absorbance maximum of the analyte.
-
-
Injection and Data Acquisition: Inject a suitable volume of the sample onto the column and start data acquisition.
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (e.e.%) using the following formula: e.e.% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Chiral Capillary Electrophoresis (CE)
Objective: To achieve baseline separation of the enantiomers of a chiral this compound derivative.
Instrumentation:
-
Capillary electrophoresis system with a power supply, autosampler, temperature-controlled capillary cartridge, and a UV-Vis or PDA detector.
-
Fused-silica capillary.
Reagents:
-
Background electrolyte (BGE) components (e.g., sodium phosphate, triethanolamine).
-
Chiral selector (e.g., sulfated β-cyclodextrin).
-
Solutions for capillary conditioning (e.g., sodium hydroxide, water).
Procedure:
-
Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, followed by deionized water, and finally the background electrolyte.
-
Background Electrolyte Preparation: Prepare the BGE by dissolving the buffer components and the chiral selector in deionized water to the desired concentrations (e.g., 100 mM phosphate buffer at pH 6.0 containing 34 mg/mL sulfated β-cyclodextrin).[1]
-
Sample Preparation: Dissolve the analyte in the BGE or a compatible low-conductivity buffer.
-
Electrophoretic Conditions:
-
Set the capillary temperature (e.g., 25 °C).
-
Apply the appropriate voltage (e.g., 20 kV).
-
Set the detection wavelength.
-
-
Injection and Separation: Inject the sample using hydrodynamic or electrokinetic injection. Apply the voltage to initiate the electrophoretic separation.
-
Data Analysis: Determine the migration times and peak areas of the two enantiomers. The resolution between the enantiomeric peaks is a measure of the separation efficiency.
Visualizing the Workflow
The following diagram illustrates the general workflow for assessing the enantiomeric purity of a chiral compound.
Caption: General workflow for assessing enantiomeric purity.
Signaling Pathways and Logical Relationships
The choice of analytical method often depends on the specific properties of the this compound derivative and the research objective. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting an analytical method.
References
- 1. chiral-resolution-of-cationic-piperazine-derivatives-by-capillary-electrophoresis-using-sulfated-cyclodextrin - Ask this paper | Bohrium [bohrium.com]
- 2. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 1-Phenyl-4-(4-pyridinyl)piperazine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Phenyl-4-(4-pyridinyl)piperazine, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Hazard Information
This compound, also known as 1-(4-Pyridyl)piperazine, is a chemical compound that requires careful handling due to its potential hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) identifies it as a substance that can cause severe skin burns and eye damage.[1] Therefore, adherence to strict safety protocols is non-negotiable.
Personal Protective Equipment (PPE): When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes:
-
Eye/Face Protection: Safety glasses with side-shields or a face shield are mandatory.[2]
-
Skin Protection: Chemical-resistant gloves and a lab coat or protective suit are required to prevent skin contact.
-
Respiratory Protection: In case of dust formation or inadequate ventilation, a NIOSH-approved respirator should be used.[2]
Quantitative Hazard Data
For quick reference, the following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Corrosion | Danger | H314: Causes severe skin burns and eye damage[1] |
| Serious Eye Damage | Corrosion | Danger | H318: Causes serious eye damage[2] |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2] This ensures that the compound is managed in an environmentally responsible and compliant manner.
Experimental Protocol for Waste Preparation:
-
Consult a Licensed Professional: Before initiating any disposal procedure, it is imperative to contact a licensed hazardous waste disposal company. They will provide specific instructions based on local, state, and federal regulations.
-
Prepare for Incineration: The recommended disposal method is incineration.[2] To facilitate this, the material should be dissolved or mixed with a combustible solvent.[2] The choice of solvent should be discussed and approved by the waste disposal service.
-
Containerization: Use a suitable, labeled, and closed container for the waste mixture.[2] The container must be compatible with the chemical and the chosen solvent.
-
Labeling: Clearly label the waste container with the contents, including the name "this compound," the solvent used, and appropriate hazard symbols.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials pending collection by the waste disposal service.
Disposal of Contaminated Materials:
Any materials that have come into contact with this compound, such as gloves, weighing paper, or contaminated labware, should be treated as hazardous waste and disposed of as the unused product.[2] Place these items in a sealed and labeled container for collection.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Chemical Incompatibilities
To prevent hazardous reactions, it is crucial to avoid storing or mixing this compound with incompatible materials. Based on information for similar piperazine compounds, strong oxidizing agents and strong acids should be avoided.[3]
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their research and development activities.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
